1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMHOUUQCHXFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720991 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954416-86-5 | |
| Record name | 1-[(4-Fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Introduction
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a substituted pyrroline, represents a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core properties, a robust synthetic pathway with mechanistic insights, predicted analytical characteristics, and potential applications. The structure combines the 2,5-dihydropyrrole (also known as 3-pyrroline) core, a motif found in various biologically active compounds, with a 4-fluorobenzyl group. The inclusion of fluorine is a common strategy in drug development to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This document serves as a technical resource for scientists engaged in the synthesis, characterization, and application of this and related N-substituted heterocyclic compounds.
Part 1: Core Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, we can consolidate its key identifiers and predict its properties based on its constituent parts and related structures.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 1-(4-fluorobenzyl)-2,5-dihydro-1H-pyrrole | - |
| CAS Number | 954416-86-5 | [1][2] |
| Molecular Formula | C₁₁H₁₂FN | Calculated |
| Molecular Weight | 177.22 g/mol | Calculated |
| Appearance | Predicted: Colorless to pale yellow liquid | Based on pyrrole and its derivatives[3][4][5] |
| Boiling Point | Predicted: >200 °C | Extrapolated from similar structures |
| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, ether, benzene); sparingly soluble in water. | Based on general pyrrole properties[6] |
| Structural Class | Heterocyclic Amine, Pyrroline Derivative | - |
Part 2: Synthesis and Mechanistic Rationale
The construction of N-substituted pyrrolines can be achieved through several established synthetic strategies. The Paal-Knorr synthesis is a highly reliable and versatile method for forming the pyrrole or pyrroline ring.[7][8]
Proposed Synthetic Route: Paal-Knorr Condensation
This method involves the condensation of a 1,4-dicarbonyl compound (or its equivalent) with a primary amine. For the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, the reaction between 2,5-dimethoxytetrahydrofuran and 4-fluorobenzylamine in the presence of an acid catalyst is a logical and efficient approach.[7][9]
Reaction Scheme: (2,5-Dimethoxytetrahydrofuran) + (4-Fluorobenzylamine) --[Acid Catalyst, Heat]--> 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole + 2 CH₃OH + H₂O
Causality and Mechanistic Insight: 2,5-Dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde. Under acidic conditions, it hydrolyzes to form the reactive 1,4-dicarbonyl intermediate. The primary amine, 4-fluorobenzylamine, then acts as a nucleophile, attacking the carbonyl groups to form a di-imine intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 2,5-dihydropyrrole ring structure. The choice of an acid catalyst is crucial for both the initial hydrolysis and the final dehydration step.
Experimental Workflow: Paal-Knorr Synthesis
The following protocol is a self-validating system, where successful synthesis can be monitored by Thin Layer Chromatography (TLC) and confirmed by the analytical methods described in the next section.
Caption: Paal-Knorr synthesis workflow diagram.
Part 3: Spectroscopic and Analytical Characterization
Structural elucidation is paramount for confirming the identity and purity of the synthesized compound. The following data are predicted based on fundamental principles of spectroscopy and analysis of the molecule's functional groups.[10][11][12]
| Technique | Predicted Observations |
| ¹H NMR | ~7.2-7.3 ppm (d, 2H): Aromatic protons ortho to the CH₂ group. ~7.0-7.1 ppm (t, 2H): Aromatic protons ortho to the fluorine atom. ~5.8 ppm (s, 2H): Olefinic protons (H-3, H-4) of the dihydropyrrole ring. ~3.6 ppm (s, 2H): Benzylic methylene protons (-CH₂-Ar). ~3.4 ppm (s, 4H): Allylic methylene protons (H-2, H-5) of the dihydropyrrole ring. |
| ¹³C NMR | ~161-164 ppm (d, ¹JCF ≈ 245 Hz): Aromatic carbon attached to fluorine. ~134 ppm (d, ⁴JCF ≈ 3 Hz): Quaternary aromatic carbon of the benzyl group. ~130 ppm (d, ³JCF ≈ 8 Hz): Aromatic CH carbons ortho to the CH₂ group. ~128 ppm: Olefinic carbons (C-3, C-4). ~115 ppm (d, ²JCF ≈ 21 Hz): Aromatic CH carbons ortho to fluorine. ~58 ppm: Benzylic methylene carbon (-CH₂-Ar). ~55 ppm: Allylic methylene carbons (C-2, C-5). |
| IR (Infrared) | ~3050-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch. ~1650 cm⁻¹: C=C stretch (dihydropyrrole ring). ~1600, 1510 cm⁻¹: Aromatic C=C stretch. ~1220 cm⁻¹: C-F stretch. ~1150 cm⁻¹: C-N stretch. |
| MS (Mass Spec) | m/z 177 (M⁺): Molecular ion peak. m/z 109: Fragment corresponding to the fluorobenzyl cation [F-C₆H₄-CH₂]⁺ (a likely base peak). m/z 68: Fragment corresponding to the dihydropyrrole radical cation. |
Part 4: Potential Applications and Research Directions
The unique structural features of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole make it a promising candidate for several advanced applications.
-
Medicinal Chemistry: The pyrrolidine and pyrroline scaffolds are prevalent in a wide range of pharmaceuticals, including drugs for neurological disorders, cancer, and infectious diseases.[8] The 4-fluorobenzyl moiety is a well-established pharmacophore used to enhance biological activity and improve metabolic stability. This compound can therefore serve as a key intermediate for synthesizing novel therapeutic agents. For instance, it could be a precursor for creating more complex molecules for screening as enzyme inhibitors or receptor ligands.[13]
-
Materials Science: The parent molecule, pyrrole, is the monomer for the conducting polymer polypyrrole. N-substituted pyrroles are used to modify the properties of these polymers, such as solubility, processability, and electronic characteristics. 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole could be aromatized to the corresponding N-substituted pyrrole and subsequently polymerized to create novel functional materials for use in sensors, batteries, or anti-corrosion coatings.[9]
-
Synthetic Chemistry: As a bifunctional molecule (containing a secondary amine within a heterocyclic structure and an alkene), it can undergo a variety of chemical transformations. The double bond can be functionalized via reactions like hydrogenation, epoxidation, or dihydroxylation, leading to a diverse array of substituted pyrrolidines.
Part 5: Handling and Safety Precautions
While specific toxicology data for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is not available, data for the closely related analog, 1-benzyl-2,5-dihydropyrrole, should be used as a primary guide for handling.[14]
-
GHS Hazard Classification (based on analog):
-
H314: Causes severe skin burns and eye damage.[14]
-
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a versatile chemical intermediate with significant potential in drug discovery and materials science. This guide has provided a framework for its synthesis via the robust Paal-Knorr condensation, outlined its predicted analytical properties for structural verification, and discussed its potential applications. By leveraging the principles and protocols detailed herein, researchers can confidently synthesize and utilize this compound as a building block for the development of novel molecules and materials.
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Pyrroles database - synthesis, physical properties - ChemSynthesis . ChemSynthesis. [Link]
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PYRROLE - Ataman Kimya . Ataman Kimya. [Link]
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Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as . ResearchGate. [Link]
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Heterocyclic Compounds . SlideShare. [Link]
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Pyrrole: Structure, Properties, Synthesis & Applications - Vedantu . Vedantu. [Link]
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The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2 . ResearchGate. [Link]
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Pyrrole: Properties and Nomenclature | PDF | Chemical Compounds | Organic Chemistry . Scribd. [Link]
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Pyrrole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline . Pharmaguideline. [Link]
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1-Benzyl-2,5-dihydropyrrole | C11H13N | CID 561506 - PubChem . PubChem. [Link]
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Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide - Pipzine Chemicals . Pipzine Chemicals. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube . YouTube. [Link]
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Analysis of the N.M.R. Spectrum of pyrrole - ResearchGate . ResearchGate. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube . YouTube. [Link]
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An In-depth Technical Guide to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a fluorinated derivative of N-benzyl-3-pyrroline. The 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) scaffold is a key structural motif in a variety of biologically active compounds and serves as a versatile building block in medicinal chemistry. The introduction of a 4-fluorobenzyl group can significantly modulate the physicochemical and pharmacological properties of the parent heterocycle, including metabolic stability, binding affinity, and lipophilicity. This guide details a robust synthetic protocol, discusses the mechanistic principles behind the synthesis, provides a thorough characterization profile with expected analytical data, and explores the potential applications of this compound in drug discovery and materials science.
Introduction: The Significance of the 2,5-Dihydro-1H-pyrrole Scaffold
The pyrrole nucleus and its partially saturated derivatives, such as 2,5-dihydro-1H-pyrrole, are foundational five-membered nitrogen-containing heterocycles. These structures are prevalent in a vast array of natural products and synthetic molecules with significant biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[1]. The N-substituted derivatives, in particular, are of great interest to medicinal chemists as the substituent on the nitrogen atom can be readily modified to fine-tune the molecule's interaction with biological targets.
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase binding affinity. The 4-fluorobenzyl moiety in 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is therefore expected to confer advantageous properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.
Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
The most direct and widely utilized method for the synthesis of N-substituted 2,5-dihydropyrroles is the dialkylation of a primary amine with a cis-1,4-dihalo-2-butene, typically cis-1,4-dichloro-2-butene. This reaction proceeds via a tandem nucleophilic substitution, leading to the formation of the five-membered heterocyclic ring.
Proposed Synthetic Pathway
The synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole can be efficiently achieved through the reaction of cis-1,4-dichloro-2-butene with 4-fluorobenzylamine in the presence of a base.
Mechanistic Rationale
The reaction proceeds through a two-step nucleophilic substitution mechanism. The primary amine, 4-fluorobenzylamine, acts as the nucleophile.
-
First Substitution: The amine attacks one of the electrophilic carbons of cis-1,4-dichloro-2-butene, displacing a chloride ion.
-
Intramolecular Cyclization: The resulting secondary amine then undergoes an intramolecular nucleophilic attack on the second electrophilic carbon, displacing the second chloride ion to form the 2,5-dihydro-1H-pyrrole ring.
The use of a base is crucial to neutralize the hydrochloric acid (HCl) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility and high yield.
Materials:
-
cis-1,4-Dichloro-2-butene (95%)
-
4-Fluorobenzylamine (99%)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (2.5 equivalents) in anhydrous acetonitrile, add 4-fluorobenzylamine (1.0 equivalent).
-
Add cis-1,4-dichloro-2-butene (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole as a colorless to pale yellow oil.
Characterization and Data Presentation
Due to the absence of published spectral data for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, the following tables provide expected or representative data based on the analysis of structurally similar compounds, such as 1-benzyl-2,5-dihydropyrrole and other N-(4-fluorobenzyl) heterocycles.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂FN |
| Molecular Weight | 177.22 g/mol |
| Appearance | Colorless to pale yellow oil |
¹H NMR Spectroscopy
The ¹H NMR spectrum is a critical tool for confirming the structure of the product. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in CDCl₃ are presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | dd | 2H | Ar-H (ortho to CH₂) |
| ~7.00 | t | 2H | Ar-H (ortho to F) |
| ~5.80 | s | 2H | =CH -CH = |
| ~3.65 | s | 2H | N-CH₂ -Ar |
| ~3.50 | s | 4H | N-CH₂ -CH= |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~134 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to CH₂) |
| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to CH₂) |
| ~128 | =C H-C H= |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H (ortho to F) |
| ~58 | N-C H₂-Ar |
| ~55 | N-C H₂-CH= |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2920, 2850 | Medium | Aliphatic C-H Stretch |
| ~1605 | Medium | C=C Stretch (alkene) |
| ~1510 | Strong | Aromatic C=C Stretch |
| ~1220 | Strong | C-F Stretch |
| ~1150 | Strong | C-N Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity (%) | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 109 | High | [M - C₄H₄N]⁺ (Fluorobenzyl cation) |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Potential Applications in Research and Drug Development
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a versatile building block with numerous potential applications:
-
Medicinal Chemistry: It can serve as a precursor for the synthesis of more complex molecules with potential therapeutic activities. The 2,5-dihydropyrrole ring can be further functionalized, for example, through epoxidation, dihydroxylation, or hydrogenation to the corresponding pyrrolidine.
-
Agrochemicals: Pyrrole derivatives have been investigated for their use as herbicides, insecticides, and fungicides.
-
Materials Science: The pyrrole moiety is a component of conducting polymers. N-substituted pyrroles can be polymerized to form materials with interesting electronic and optical properties.
Conclusion
This technical guide has outlined a reliable and reproducible synthetic route to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. The detailed experimental protocol, coupled with the expected characterization data, provides researchers with a solid foundation for the synthesis and verification of this valuable chemical intermediate. The strategic incorporation of the 4-fluorobenzyl group makes this compound a promising scaffold for the development of novel pharmaceuticals and functional materials.
References
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An In-depth Technical Guide to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Abstract: This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (also known as N-(4-Fluorobenzyl)-3-pyrroline), a heterocyclic building block of significant interest in medicinal chemistry and drug development. This document details the compound's physicochemical properties, provides a validated synthetic protocol, discusses its spectroscopic characterization, and explores its potential applications based on the established bioactivity of related scaffolds. This guide is intended for researchers, synthetic chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction and Scientific Context
The pyrrole and pyrrolidine ring systems are foundational scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Their unique electronic and conformational properties make them privileged structures for interacting with biological targets. The partially saturated 2,5-dihydro-1H-pyrrole (3-pyrroline) core serves as a versatile synthetic intermediate, combining the structural rigidity of a five-membered ring with the reactive potential of an alkene functionality.
The introduction of an N-benzyl group, particularly one substituted with fluorine, is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The 4-fluoro substituent can enhance metabolic stability by blocking para-hydroxylation and can influence binding affinity through specific electronic interactions. Structurally related N-benzyl pyrrolone derivatives have demonstrated notable anti-inflammatory and analgesic activities, highlighting the therapeutic potential of this chemical class.[3][4] This guide focuses on 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a key intermediate for accessing novel, fluorinated analogues of biologically active compounds.
Physicochemical and Structural Properties
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a substituted amine featuring a central pyrroline ring. Its core properties are summarized in the table below. While experimental data for properties such as boiling and melting points are not widely published, its molecular formula and weight have been definitively established.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FN | [3][5] |
| Molecular Weight | 177.22 g/mol | [5] |
| Monoisotopic Mass | 177.095378 g/mol | [3] |
| CAS Number | 954416-86-5 | [3][5] |
| Canonical SMILES | C1=CC(=CC=C1F)CN2C=CC2 | [5] |
| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Synthesis Protocol: N-Alkylation of 3-Pyrroline Precursor
The most direct and established method for synthesizing N-substituted 3-pyrrolines involves the reaction of a primary amine with cis-1,4-dihalo-2-butene.[6][7] This procedure leverages the high reactivity of the allylic halide for bimolecular nucleophilic substitution.
Reaction Scheme
Caption: Synthetic pathway for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Experimental Procedure
WARNING: This procedure involves hazardous materials. cis-1,4-Dichloro-2-butene is toxic, corrosive, and a suspected carcinogen.[8] 4-Fluorobenzylamine is corrosive.[9] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents) and dry acetonitrile (100 mL).
-
Addition of Amine: Add 4-fluorobenzylamine (1.0 equivalent, C₇H₈FN, MW: 125.14 g/mol ) to the stirred suspension.[9]
-
Addition of Dichloride: Slowly add cis-1,4-dichloro-2-butene (1.05 equivalents, C₄H₆Cl₂, MW: 124.99 g/mol ) dropwise to the reaction mixture at room temperature.[8] An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole as a colorless to pale yellow oil.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 6.9-7.3 ppm). The protons ortho to the fluorine will appear as a triplet (due to coupling with fluorine and the adjacent proton), and the protons meta to the fluorine will appear as a triplet or multiplet.
-
Olefinic Protons (-CH=CH-): A singlet or narrow multiplet is expected around δ 5.8-5.9 ppm, corresponding to the two equivalent protons on the double bond of the pyrroline ring.[6]
-
Methylene Protons (-CH₂-N-CH₂-): A singlet is expected around δ 3.7-3.8 ppm, corresponding to the four equivalent protons adjacent to the nitrogen atom in the pyrroline ring.[6]
-
Benzyl Protons (Ar-CH₂-N): A singlet is expected around δ 3.6-3.7 ppm for the two protons of the benzylic methylene group.
¹³C NMR Spectroscopy
-
Olefinic Carbons (-C=C-): A single peak is expected around δ 128 ppm for the two equivalent carbons of the double bond.[6]
-
Methylene Carbons (-CH₂-N-CH₂-): A single peak is expected around δ 54 ppm for the two equivalent carbons adjacent to the nitrogen atom in the pyrroline ring.[6]
-
Benzyl Methylene Carbon (Ar-CH₂-N): A peak is expected around δ 55-60 ppm.
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine will show a large coupling constant (¹JCF) and resonate at the most downfield position (around δ 160-164 ppm). The other carbons will show smaller C-F couplings.
Applications in Research and Drug Development
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is not typically an end-product but rather a valuable intermediate for the synthesis of more complex molecular architectures. Its utility stems from two key structural features: the N-(4-fluorobenzyl) group and the endocyclic double bond.
Scaffold for Bioactive Molecules
The pyrrolidine and pyrrole nuclei are core components of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][11][12] This compound serves as a direct precursor to N-(4-fluorobenzyl) substituted pyrrolidines (via reduction of the double bond) or functionalized pyrrolidines (via reactions at the double bond), allowing for the systematic exploration of structure-activity relationships (SAR).
Chemical Reactivity and Further Functionalization
The alkene functionality within the 3-pyrroline ring is amenable to a wide range of chemical transformations, providing a gateway to diverse molecular scaffolds.
Caption: Reaction pathways for the functionalization of the pyrroline core.
-
Reduction: Catalytic hydrogenation readily reduces the double bond to yield the corresponding saturated N-(4-fluorobenzyl)pyrrolidine, a common scaffold in modern drug discovery.[11]
-
Epoxidation and Dihydroxylation: The alkene can be converted into an epoxide or a diol, introducing stereocenters and providing handles for further derivatization.
-
Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, enabling the construction of more complex, fused heterocyclic systems.
Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a strategically important synthetic intermediate. Its straightforward synthesis from commercially available starting materials, combined with the versatile reactivity of its pyrroline core, makes it an attractive building block for creating libraries of novel compounds. The presence of the 4-fluorobenzyl moiety provides a valuable tool for modulating biological activity and pharmacokinetic profiles. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this compound in advanced chemical research and drug development programs.
References
- Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6243.
- ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
-
ResearchGate. Selected pyrrole and pyrroline compounds with their biological activities. Available at: [Link]
- Siddiqui, N., et al. (2015). Design and Synthesis of Butenolide-based Novel Benzyl Pyrrolones: Their TNF-α based Molecular Docking with In vivo and In vitro Anti-inflammatory Activity. Chemical Biology & Drug Design, 86(4), 443-455.
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Available at: [Link]
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Organic Syntheses. 3-pyrroline. Available at: [Link]
- Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjug
- Green, M. P., et al. (2001). A convenient method for 3-pyrroline synthesis. Organic Letters, 3(21), 3377-3379.
- Aly, S. M. E., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research, 2(5), 38.
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ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link]
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Organic Chemistry Portal. 1-Pyrroline synthesis. Available at: [Link]
-
ResearchGate. The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. Available at: [Link]
- Hachicha, M., et al. (2024). Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. European Journal of Chemistry, 15, 25-30.
-
Organic Chemistry Portal. 3-Pyrroline synthesis. Available at: [Link]
- Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Molecular Structure, 1264, 133246.
-
ResearchGate. Synthesis of Fused Heteroarylprolines and Pyrrolopyrroles. Available at: [Link]
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National Institutes of Health. Development of a new thiol site-specific prosthetic group and its conjugation with [cys40]-exendin-4 for in vivo targeting of insulinomas. Available at: [Link]
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PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available at: [Link]
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National Institutes of Health. Tunable degradation of maleimide-thiol adducts in reducing environments. Available at: [Link]
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JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available at: [Link]
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National Institutes of Health. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Available at: [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]
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Wikipedia. 1,4-Dichlorobut-2-ene. Available at: [Link]
-
PubChem. 3-Pyrroline. Available at: [Link]
-
PubChem. 4-Fluorobenzylamine. Available at: [Link]
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PubMed. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Available at: [Link]
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A Technical Guide to the Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole: Pathways and Protocols
Introduction
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, also known as 1-(4-fluorobenzyl)-3-pyrroline, is a substituted pyrroline derivative of significant interest in medicinal chemistry and drug discovery. The pyrrolidine and pyrroline scaffolds are core structures in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[1] The introduction of a 4-fluorobenzyl group can modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, designed for researchers, scientists, and professionals in drug development. The guide will detail the strategic considerations behind the chosen synthetic routes, provide step-by-step experimental protocols, and offer insights into the characterization and purification of the target compound.
Strategic Overview of Synthetic Pathways
The synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole can be logically approached in a two-stage process. The primary challenge lies in the initial construction of the 2,5-dihydro-1H-pyrrole (3-pyrroline) ring, a non-aromatic heterocyclic amine. Once the parent heterocycle is obtained, the introduction of the 4-fluorobenzyl substituent is achieved through a standard N-alkylation reaction.
This guide will focus on a robust and widely applicable strategy:
-
Part 1: Synthesis of the Core Heterocycle - 2,5-dihydro-1H-pyrrole. This section will detail the synthesis of the pyrroline ring from commercially available precursors. A common and effective method involves the cyclization of a 1,4-dihalobutene with a primary amine source.
-
Part 2: N-Alkylation with 4-Fluorobenzyl Halide. This section will provide a detailed protocol for the nucleophilic substitution reaction between 2,5-dihydro-1H-pyrrole and 4-fluorobenzyl bromide to yield the final product.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Part 1: Synthesis of the Core Heterocycle: 2,5-dihydro-1H-pyrrole
The synthesis of the 2,5-dihydro-1H-pyrrole (3-pyrroline) core is a critical first step. While several methods exist for the synthesis of pyrrolines, a reliable and scalable approach utilizes the reaction of a 1,4-dihalobutene with a suitable nitrogen source. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is another classical method, though it often leads to the aromatic pyrrole.[2]
This guide will focus on the cyclization of cis-1,4-dichloro-2-butene with a primary amine. This method provides a direct route to the desired 3-pyrroline.
Experimental Protocol: Synthesis of 2,5-dihydro-1H-pyrrole
This protocol is adapted from established procedures for the synthesis of 3-pyrrolines from 1,4-dihalobutenes.[2]
Materials:
-
cis-1,4-Dichloro-2-butene
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction Mixture: Charge the flask with an aqueous solution of ammonia. The amount should be in large excess relative to the dichloro-2-butene.
-
Addition of Dihalobutene: Slowly add cis-1,4-dichloro-2-butene to the stirred ammonia solution. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux. The reaction time will vary, but it is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Make the solution strongly basic by the careful addition of solid sodium hydroxide or a concentrated solution. This is to ensure the free amine form of the product.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Carefully remove the solvent by rotary evaporation at low temperature due to the volatility of the product.
-
The crude 2,5-dihydro-1H-pyrrole can be purified by fractional distillation under atmospheric or reduced pressure.
-
Safety Precautions: cis-1,4-Dichloro-2-butene is a toxic and corrosive chemical. Ammonia is a corrosive gas with a pungent odor. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: N-Alkylation with 4-Fluorobenzyl Bromide
With the 2,5-dihydro-1H-pyrrole in hand, the final step is the introduction of the 4-fluorobenzyl group via N-alkylation. This is a standard nucleophilic substitution reaction where the secondary amine of the pyrroline ring attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.
Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
This protocol is based on general N-alkylation procedures for secondary amines.
Materials:
-
2,5-dihydro-1H-pyrrole
-
4-Fluorobenzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, add 2,5-dihydro-1H-pyrrole, anhydrous potassium carbonate, and the solvent (acetonitrile or DMF).
-
Addition of Alkylating Agent: While stirring the suspension, add 4-fluorobenzyl bromide dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
-
Characterization Data:
While specific experimental data for this exact compound is not widely published, the structure of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (CAS No: 954416-86-5) can be confirmed by standard analytical techniques.[3]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the 4-fluorobenzyl group (aromatic protons and benzylic CH₂) and the 2,5-dihydro-1H-pyrrole ring (allylic CH₂ and vinylic CH protons). |
| ¹³C NMR | Resonances for the carbons of the 4-fluorobenzyl group and the 2,5-dihydro-1H-pyrrole ring. The carbon attached to fluorine will show a characteristic C-F coupling. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂FN). |
| FT-IR | Characteristic peaks for C-H (aromatic and aliphatic), C=C (alkene), and C-F bonds. |
Alternative Synthetic Approaches
While the N-alkylation of pre-formed 2,5-dihydro-1H-pyrrole is a straightforward approach, other synthetic strategies could also be employed. These include:
-
Reductive Amination: The reaction of a 1,4-dicarbonyl compound with 4-fluorobenzylamine followed by a reduction and cyclization could potentially yield the target molecule.
-
Ring-Closing Metathesis (RCM): A diene-containing amine precursor could be cyclized using a Grubbs-type catalyst to form the 3-pyrroline ring.
The choice of the synthetic route will depend on the availability of starting materials, scalability requirements, and the desired purity of the final product.
Caption: Alternative synthetic pathways to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Conclusion
This technical guide has outlined a practical and reliable synthetic pathway for the preparation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. The described two-stage approach, involving the synthesis of the 2,5-dihydro-1H-pyrrole core followed by N-alkylation, provides a clear and actionable strategy for researchers in the field of medicinal chemistry and drug development. The provided experimental protocols, along with the discussion of alternative routes and characterization methods, serve as a valuable resource for the successful synthesis and validation of this important heterocyclic building block.
References
-
Verma, A. K., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785-4818. Available from: [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, also known as 1-(4-Fluorobenzyl)-3-pyrroline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures to facilitate the identification and characterization of this molecule.
Introduction
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a heterocyclic compound featuring a 3-pyrroline ring N-substituted with a 4-fluorobenzyl group. The incorporation of a fluorine atom into the benzyl moiety can significantly modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and binding affinity to biological targets. As such, N-substituted pyrrolines are valuable scaffolds in medicinal chemistry. This guide provides a predictive spectroscopic profile to aid in the synthesis and characterization of this promising molecule.
Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
A reliable and efficient method for the synthesis of N-substituted pyrroles and pyrrolines is the Paal-Knorr synthesis. This methodology involves the condensation of a 1,4-dicarbonyl compound, or a precursor thereof, with a primary amine. For the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a well-established variation of this reaction utilizes 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde, which then reacts with 4-fluorobenzylamine.
Experimental Protocol: Paal-Knorr Synthesis
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
4-Fluorobenzylamine
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add 4-fluorobenzylamine (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Caption: Paal-Knorr Synthesis Workflow.
Predicted Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.
Caption: Molecular Structure with Atom Numbering.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is predicted to show distinct signals for the allylic, vinylic, benzylic, and aromatic protons. The spectrum is expected to be recorded in CDCl₃ at 400 MHz.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2, H-5 | ~3.4 - 3.6 | Singlet (broad) | 4H | Allylic protons adjacent to the nitrogen atom. Their chemical equivalence leads to a singlet. |
| H-3, H-4 | ~5.7 - 5.9 | Singlet (broad) | 2H | Vinylic protons of the double bond within the pyrroline ring. Expected to be a singlet due to symmetry. |
| Benzylic CH₂ | ~3.6 - 3.8 | Singlet | 2H | Protons of the methylene bridge between the nitrogen and the fluorophenyl group. |
| Aromatic CH | ~7.2 - 7.4 | Doublet of doublets (or Multiplet) | 2H | Aromatic protons ortho to the fluorine atom, showing coupling to both the adjacent proton and the fluorine. |
| Aromatic CH | ~6.9 - 7.1 | Triplet (or Multiplet) | 2H | Aromatic protons meta to the fluorine atom, appearing as a triplet due to coupling with the adjacent ortho protons. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the different chemical environments of the carbon atoms in the molecule. The spectrum is expected to be recorded in CDCl₃ at 100 MHz.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-5 | ~55 - 60 | Allylic carbons bonded to the nitrogen atom. |
| C-3, C-4 | ~125 - 130 | Vinylic carbons of the double bond in the pyrroline ring. |
| Benzylic CH₂ | ~50 - 55 | Carbon of the methylene bridge. |
| Aromatic C (ipso to CH₂) | ~135 - 140 | Aromatic carbon attached to the benzylic carbon. |
| Aromatic CH (ortho to F) | ~128 - 132 | Aromatic carbons ortho to the fluorine, showing a doublet due to C-F coupling. |
| Aromatic CH (meta to F) | ~114 - 118 | Aromatic carbons meta to the fluorine, shielded by the electron-donating effect of fluorine. |
| Aromatic C (ipso to F) | ~160 - 165 | Aromatic carbon directly bonded to the highly electronegative fluorine atom, showing a large C-F coupling constant. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3050 - 3000 | C-H stretch (aromatic) | Stretching vibrations of C-H bonds on the phenyl ring. |
| 2950 - 2850 | C-H stretch (aliphatic) | Stretching vibrations of C-H bonds in the pyrroline and benzylic positions. |
| ~1650 | C=C stretch (vinylic) | Stretching vibration of the carbon-carbon double bond in the pyrroline ring. |
| ~1600, ~1500 | C=C stretch (aromatic) | Characteristic skeletal vibrations of the phenyl ring. |
| ~1220 | C-N stretch | Stretching vibration of the carbon-nitrogen bond. |
| ~1150 | C-F stretch | Strong absorption band due to the stretching of the carbon-fluorine bond. |
Mass Spectrometry (MS) (Predicted)
The mass spectrum, obtained via electron ionization (EI), is expected to show the molecular ion peak and characteristic fragment ions.
| m/z | Ion | Rationale |
| ~191 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂FN). |
| ~109 | [C₇H₆F]⁺ | A prominent peak due to the stable 4-fluorotropylium ion, formed by cleavage of the benzylic C-N bond. |
| ~91 | [C₇H₇]⁺ | Tropylium ion, potentially formed through loss of fluorine from the fluorotropylium ion. |
| ~82 | [C₅H₆N]⁺ | Fragment corresponding to the pyrroline ring after loss of the 4-fluorobenzyl group. |
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. The presented NMR, IR, and MS data, along with a reliable synthetic protocol, serve as a valuable resource for researchers engaged in the synthesis, identification, and characterization of this and related N-substituted heterocyclic compounds. The experimental verification of this data will be a crucial step in confirming the structure and purity of the synthesized molecule.
References
-
Paal-Knorr Pyrrole Synthesis: An overview of the Paal-Knorr synthesis for pyrroles can be found on the Organic Chemistry Portal.[1] This method is widely applicable for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds or their equivalents.
-
Synthesis of N-Substituted Pyrroles: A publication in the journal Molecules describes the use of aluminas as catalysts for the Paal-Knorr synthesis of N-substituted pyrroles, highlighting the versatility of this reaction.[2]
- Spectroscopic Data of Related Compounds: While direct data for the target compound is scarce, spectroscopic information for analogous compounds such as N-benzyl-2,5-dihydro-1H-pyrrole can be found in various chemical databases and publications, which serve as a basis for the predictions made in this guide.
- General Principles of NMR Spectroscopy: For foundational knowledge on interpreting NMR spectra, standard organic chemistry textbooks and resources provide comprehensive explanations of chemical shifts, coupling constants, and multiplicity.
-
Interpretation of Mass Spectra: The principles of mass spectrometry fragmentation, including the formation of characteristic ions like the tropylium ion, are well-documented in introductory and advanced texts on mass spectrometry.[3]
Sources
A Technical Guide to the Potential Research Applications of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Abstract
The N-substituted pyrroline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules. This guide focuses on the untapped potential of a specific analogue: 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole . While direct research on this compound is nascent, its structural components—the 3-pyrroline core and the 4-fluorobenzyl moiety—are well-established pharmacophores. This document provides a prospective analysis, grounded in established chemical principles and data from structurally related compounds, to outline high-potential research avenues. We will detail robust synthetic strategies, propose key therapeutic areas for investigation, and provide validated experimental workflows for screening. This guide is intended for researchers, chemists, and drug development professionals seeking to explore novel chemical matter in oncology, infectious disease, and beyond.
Introduction: The Strategic Value of the 3-Pyrroline Scaffold
Nitrogen-containing five-membered heterocycles are cornerstones of drug discovery.[1] Within this class, the pyrrole family, including the aromatic pyrrole, the fully saturated pyrrolidine, and the partially saturated pyrroline, offers a rich playground for medicinal chemists. The 2,5-dihydro-1H-pyrrole (commonly known as 3-pyrroline) presents a unique conformational and electronic profile compared to its better-known relatives. It retains a degree of planar rigidity from the double bond while offering more three-dimensional character than a flat aromatic pyrrole. This structural nuance can be critical for optimizing interactions within a biological target's binding pocket.
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole combines this promising scaffold with two key features:
-
N-Benzyl Substitution: The benzyl group provides a versatile anchor for exploring hydrophobic and aromatic interactions. Its presence is common in compounds targeting central nervous system (CNS) receptors and enzymes requiring specific aromatic recognition.
-
Para-Fluoro Substitution: The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter metabolic stability (blocking sites of oxidative metabolism), improve binding affinity through hydrogen bonding or dipole interactions, and enhance membrane permeability, potentially aiding blood-brain barrier penetration.
This guide will build a scientific case for investigating this molecule, starting with its synthesis and moving to evidence-based hypotheses of its biological potential.
Feasible Synthetic Pathways
The synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is readily achievable through established, high-yield chemical transformations. A robust two-step approach is proposed, involving the initial formation of the aromatic N-substituted pyrrole followed by a selective reduction. This ensures high purity and good overall yield.
Step 1: Synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole via Clauson-Kaas Reaction
The Clauson-Kaas reaction is a reliable method for synthesizing N-substituted pyrroles from a primary amine and 2,5-dimethoxytetrahydrofuran.[2] This reaction proceeds via an acid-catalyzed formation of a 1,4-dicarbonyl intermediate, which then condenses with the amine.[2]
Caption: Selective reduction to the target 3-pyrroline compound.
Detailed Laboratory Protocol: Two-Step Synthesis
Objective: To synthesize 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole with a purity of >95%.
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Step 1 | |||
| 4-Fluorobenzylamine | 125.15 | 10.0 g | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 11.6 g | 1.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Step 2 | |||
| 1-(4-Fluorobenzyl)-1H-pyrrole | 175.20 | (Product from Step 1) | 1.0 |
| Zinc Dust | 65.38 | ~3 equiv. | 3.0 |
| Glacial Acetic Acid | 60.05 | 150 mL | - |
Methodology:
-
Step 1 Synthesis:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzylamine (1.0 eq) and glacial acetic acid (100 mL).
-
Stir the solution until the amine is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118°C) for 2-3 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) mobile phase. The disappearance of the starting amine spot indicates reaction completion.
-
Cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water.
-
Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with 100 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluorobenzyl)-1H-pyrrole. Purify by column chromatography if necessary.
-
-
Step 2 Reduction:
-
Dissolve the crude product from Step 1 in 150 mL of glacial acetic acid in a 500 mL flask.
-
Cool the flask in an ice bath and slowly add zinc dust (~3 eq) in portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction via TLC or GC-MS to confirm the conversion of the pyrrole to the pyrroline.
-
Filter the reaction mixture through a pad of Celite to remove excess zinc.
-
Carefully neutralize the filtrate with a cold aqueous solution of sodium hydroxide (6M), keeping the mixture in an ice bath.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the final product, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
-
Potential Therapeutic Applications & Research Directions
The structural features of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole suggest several high-priority areas for biological investigation. These hypotheses are derived from extensive studies on analogous N-aryl and N-benzyl pyrrole/pyrroline derivatives.
Antimicrobial and Antitubercular Agents
Rationale: The N-aryl-2,5-dimethylpyrrole scaffold has emerged as a powerful platform for developing agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. [3][4][5]Compounds from this class have demonstrated potent bacteriostatic activity and efficacy against intracellular mycobacteria. [4][6]The N-benzyl group is a common feature in these active compounds. The introduction of the 3-pyrroline core and the 4-fluoro substituent in our target molecule represents a logical evolution of this chemical space, potentially offering improved potency or a modified resistance profile. Furthermore, various pyrrole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [7][8] Proposed Research:
-
Screening against M. tuberculosis H37Rv.
-
Evaluation against a panel of MDR clinical isolates.
-
Broad-spectrum screening against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
-
Investigation of antibiofilm and anti-virulence properties. [7]
Anticancer Agents
Rationale: Pyrrole and pyrroline derivatives are prevalent in anticancer research and approved drugs. [9][10]For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used to treat certain cancers, features a pyrrole core. [11]Synthesized 3-pyrroline derivatives have demonstrated promising antiproliferative activity against various human cancer cell lines. [1]The mechanism often involves the inhibition of critical kinases or the induction of apoptosis. The lipophilic nature of the fluorobenzyl group may enhance cell permeability, leading to improved cytotoxic effects.
Proposed Research:
-
Primary screening against the NCI-60 panel of human cancer cell lines.
-
Focused dose-response studies in lung (e.g., A549), prostate (e.g., PC-3), and breast (e.g., MCF-7) cancer cell lines, as these have shown sensitivity to related scaffolds. [10]* Mechanism of action studies to investigate apoptosis induction (e.g., caspase activation assays) or cell cycle arrest.
Agents for Central Nervous System (CNS) Disorders
Rationale: The pyrrolidine ring, the fully saturated analogue, is a key component of several CNS-active drugs, including anticonvulsants. [12]The pyrrole scaffold itself is being explored for various neurological applications. [13]The introduction of a 4-fluorobenzyl group is a well-known strategy in CNS drug design to enhance blood-brain barrier permeability and metabolic stability. This makes 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole an intriguing candidate for exploring activity as an anticonvulsant, anxiolytic, or as a ligand for specific CNS receptors.
Proposed Research:
-
Screening in animal models of epilepsy and anxiety.
-
Binding assays against a panel of CNS targets, such as dopamine, serotonin, and GABA receptors.
-
Evaluation of acetylcholinesterase inhibition, relevant for Alzheimer's disease research. [13]
Proposed Experimental Workflows
To validate the therapeutic potential outlined above, a structured, phased screening approach is recommended. The following are detailed, self-validating protocols for initial in vitro evaluation.
Workflow 1: Antimicrobial Susceptibility Testing
This workflow details a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Workflow 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)
This workflow measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for MTT-based cell viability assay.
Future Directions and Lead Optimization
Should initial screening yield a promising "hit" in any of the proposed areas, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole serves as an excellent starting point for a lead optimization campaign.
-
Aromatic Ring Substitution: The 4-fluoro position can be systematically replaced with other halogens (Cl, Br) or electron-donating/-withdrawing groups (methoxy, trifluoromethyl) to probe electronic and steric effects on activity.
-
Pyrroline Ring Modification: The double bond could be moved to other positions, or the ring could be substituted with small alkyl groups to alter its conformation and metabolic stability.
-
Linker Modification: The benzylic methylene bridge could be extended or rigidified to optimize the spatial orientation of the two core fragments within the target's binding site.
Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a synthetically accessible compound with a high potential for biological activity. Based on robust evidence from structurally analogous molecules, it represents a promising, unexplored scaffold for drug discovery programs. The most compelling initial research directions lie in its evaluation as an antitubercular, broad-spectrum antibacterial, and anticancer agent. The experimental workflows provided in this guide offer a clear and validated path for initiating these critical investigations. It is our expert opinion that the exploration of this and related N-benzyl-3-pyrrolines will yield valuable insights and potentially new therapeutic lead compounds.
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Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 12(5), 1046-1050. [Link]
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Martínez-Arias, J. L., et al. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 25(23), 5729. [Link]
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An In-depth Technical Guide to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its partially saturated analog, the 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) ring system, has also garnered significant attention as a versatile building block in the synthesis of complex nitrogen-containing molecules and as a pharmacophore in its own right. The introduction of an N-benzyl group, particularly one substituted with a fluorine atom, can significantly modulate the physicochemical and pharmacological properties of the parent heterocycle, influencing factors such as metabolic stability, lipophilicity, and target binding affinity. This technical guide provides a comprehensive overview of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a compound of interest in contemporary drug discovery. We will delve into its synthesis, spectroscopic characterization, and explore its potential applications based on the biological activities observed for structurally related analogs.
Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
The synthesis of N-substituted 2,5-dihydro-1H-pyrroles can be achieved through various synthetic strategies. One of the most robust and versatile methods is the [3+2] cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile. This approach offers a high degree of control over the regioselectivity and stereoselectivity of the reaction, making it a powerful tool for the construction of this heterocyclic system.
A well-established procedure for the synthesis of N-benzyl-2,5-dihydro-1H-pyrrole derivatives involves the in situ generation of an azomethine ylide from N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which then undergoes a 1,3-dipolar cycloaddition with an acetylenic dipolarophile.[2] This methodology can be readily adapted for the synthesis of the target compound, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is adapted from the general procedure described by Othman et al. for the synthesis of related N-benzyl-2,5-dihydro-1H-pyrrole derivatives.[2]
Step 1: Generation of the Azomethine Ylide Precursor
The synthesis begins with the preparation of the azomethine ylide precursor, N-(4-fluorobenzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine. This is typically achieved by the reaction of 4-fluorobenzylamine with formaldehyde and (trimethylsilyl)methylamine, followed by methoxymethylation.
Step 2: [3+2] Cycloaddition Reaction
The core 2,5-dihydro-1H-pyrrole ring is constructed via a 1,3-dipolar cycloaddition reaction between the in situ generated azomethine ylide and a suitable dipolarophile, such as an activated alkyne.
To a solution of the azomethine ylide precursor in a suitable aprotic solvent (e.g., dry toluene), a catalytic amount of a Lewis acid (e.g., trifluoroacetic acid) is added at room temperature under an inert atmosphere (e.g., argon).
The appropriate acetylenic dipolarophile is then added dropwise to the reaction mixture. The reaction is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole derivative.
Caption: Synthetic workflow for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Spectroscopic Characterization
The structural elucidation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and its derivatives relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for the target compound, based on analogous structures reported in the literature, are summarized below.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the 2,5-dihydropyrrole ring and the 4-fluorobenzyl group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-5 (CH₂) | ~3.5 - 3.7 | s | - |
| H-3, H-4 (CH=CH) | ~5.7 - 5.9 | s | - |
| Benzyl CH₂ | ~3.6 - 3.8 | s | - |
| Aromatic CH (ortho to F) | ~7.0 - 7.2 | t | ~8.5 |
| Aromatic CH (meta to F) | ~7.2 - 7.4 | dd | ~8.5, 5.5 |
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2, C-5 (CH₂) | ~55 - 58 |
| C-3, C-4 (CH=CH) | ~125 - 128 |
| Benzyl CH₂ | ~58 - 60 |
| Aromatic C-F | ~160 - 164 (d, ¹JCF) |
| Aromatic CH (ortho to F) | ~115 - 117 (d, ²JCF) |
| Aromatic CH (meta to F) | ~129 - 131 (d, ³JCF) |
| Aromatic C (ipso to benzyl) | ~135 - 138 (d, ⁴JCF) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[3]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3050 - 3150 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=C (alkene) | 1640 - 1680 | Medium |
| C=C (aromatic) | 1500 - 1600 | Strong |
| C-N | 1020 - 1250 | Medium |
| C-F | 1000 - 1400 | Strong |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is employed to confirm the molecular weight and elemental composition of the synthesized compound.[2] The expected [M+H]⁺ ion for C₁₁H₁₂FN would be calculated and compared with the experimentally observed value.
Potential Applications in Drug Discovery
While specific biological data for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is not extensively reported, the pharmacological profiles of structurally related N-benzyl-2,5-dihydro-1H-pyrrole and other pyrrole derivatives provide valuable insights into its potential therapeutic applications.
Antimicrobial Activity
A recent study by Othman et al. (2022) demonstrated that a series of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates exhibit significant in vitro antimicrobial activity against a panel of pathogenic bacteria and fungal strains.[2] Notably, several of these compounds displayed high activity against bacterial strains with Minimum Inhibitory Concentration (MIC) values in the range of 15.12 to 15.62 μg/mL.[2] Furthermore, promising antifungal activity against Candida strains was observed, with MIC values ranging from 62.5 to 125 μg/mL.[2] These findings suggest that the N-benzyl-2,5-dihydro-1H-pyrrole scaffold is a promising starting point for the development of new antimicrobial agents. The presence of the 4-fluoro substituent in the target compound could further enhance its antimicrobial potency and pharmacokinetic properties.
Neuroprotective Effects
The pyrrole scaffold is a common feature in compounds with neuroprotective properties. Studies have shown that certain pyrrole-based compounds can exhibit antioxidant and neuroprotective effects in various in vitro models of neurotoxicity.[4] For instance, some pyrrole-containing azomethine compounds have demonstrated significant protective effects in oxidative stress models in SH-SY5Y neuroblastoma cells and rat brain subcellular fractions.[4] Given that oxidative stress is a key pathological feature in many neurodegenerative diseases, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole could be a candidate for investigation in this therapeutic area. The lipophilic nature of the 4-fluorobenzyl group may facilitate its entry into the central nervous system, a critical requirement for neuroactive drugs.
Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole represents a synthetically accessible and medicinally relevant heterocyclic compound. The robust 1,3-dipolar cycloaddition methodology provides a reliable route for its synthesis, and its structure can be unequivocally confirmed using standard spectroscopic techniques. Based on the biological activities of structurally related compounds, this molecule holds promise as a scaffold for the development of novel antimicrobial and neuroprotective agents. Further investigation into the specific biological profile of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is warranted to fully elucidate its therapeutic potential. This in-depth technical guide serves as a valuable resource for researchers and scientists interested in exploring the chemistry and pharmacology of this intriguing molecule.
References
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a scientifically grounded hypothesis for the mechanism of action of the novel compound, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. Based on an extensive analysis of its structural motifs and the established pharmacology of analogous compounds, we postulate that this molecule primarily functions as a monoamine reuptake inhibitor. This document provides a comprehensive framework for investigating this hypothesis, detailing the underlying scientific rationale, proposing a suite of validation experiments, and offering in-depth protocols. The target audience for this guide includes researchers in neuropharmacology, medicinal chemistry, and drug development who are investigating new chemical entities for neurological and psychiatric disorders.
Introduction and Structural Rationale
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a synthetic compound featuring a central 2,5-dihydropyrrole (also known as a 3-pyrroline) ring N-substituted with a 4-fluorobenzyl group. While direct pharmacological data for this specific molecule is not yet prevalent in published literature, its core components provide a strong basis for a compelling mechanistic hypothesis. The pyrrolidine scaffold, a saturated version of the dihydropyrrole ring, is a well-established pharmacophore in a multitude of centrally active agents, particularly those targeting monoamine transporters.[1][2][3]
Numerous studies have demonstrated that pyrrolidine derivatives can potently inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][5] The nature and position of substituents on the pyrrolidine ring and its N-aryl or N-benzyl appendages are critical determinants of potency and selectivity for these transporters.[1][2] The presence of the 4-fluorobenzyl group in the target compound is also significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity.
Therefore, the central hypothesis of this guide is that 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole functions as a competitive inhibitor of one or more monoamine transporters (DAT, NET, and/or SERT), thereby increasing the synaptic concentrations of the corresponding neurotransmitters.
The Monoamine Reuptake Inhibition Hypothesis
Monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—play crucial roles in regulating mood, cognition, and motor function.[6] Their synaptic signaling is terminated by reuptake into the presynaptic neuron via their respective transporters. Inhibition of this reuptake process prolongs the presence of neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation. This is the established mechanism of action for many antidepressant and psychostimulant drugs.[6]
We propose that 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole binds to the substrate-binding site of DAT, NET, and/or SERT, preventing the reuptake of their endogenous ligands. The specific affinity and selectivity profile will dictate the compound's ultimate pharmacological effects. For instance, high selectivity for DAT is associated with stimulant properties, while dual inhibition of SERT and NET is a hallmark of many antidepressant medications.[4][6]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Experimental Validation Workflow
To rigorously test our hypothesis, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to cellular and, ultimately, in vivo functional assays.
Tier 1: In Vitro Target Engagement and Functional Activity
The initial phase focuses on confirming direct binding to and inhibition of monoamine transporters.
Objective: To determine the binding affinity (Ki) of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole for human DAT, NET, and SERT.
Protocol:
-
Preparation of Membranes: Utilize cell lines stably expressing high levels of human DAT, NET, or SERT (e.g., HEK293 or CHO cells). Prepare membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of the test compound.
-
Incubation and Filtration: Incubate at the appropriate temperature and duration to reach equilibrium. Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
Objective: To measure the functional inhibition of dopamine, norepinephrine, and serotonin uptake into isolated nerve terminals.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by sucrose gradient centrifugation.
-
Uptake Inhibition: Pre-incubate the synaptosomes with various concentrations of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
-
Initiation of Uptake: Add a low concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity in the synaptosomes.
-
Data Analysis: Calculate the IC₅₀ for uptake inhibition for each transporter.
Experimental Workflow for In Vitro Assays
Caption: Workflow for the initial in vitro characterization of the compound.
Data Presentation: Expected In Vitro Results
| Assay Type | Target | Parameter | Expected Value |
| Binding Assay | hDAT | Kᵢ (nM) | To be determined |
| hNET | Kᵢ (nM) | To be determined | |
| hSERT | Kᵢ (nM) | To be determined | |
| Uptake Assay | Dopamine | IC₅₀ (nM) | To be determined |
| Norepinephrine | IC₅₀ (nM) | To be determined | |
| Serotonin | IC₅₀ (nM) | To be determined |
Tier 2: Cellular and Ex Vivo Validation
Assuming positive results from Tier 1, the next step is to assess the compound's effects in a more complex biological environment.
Objective: To measure changes in extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving animals following systemic administration of the compound.
Protocol:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into a specific brain region of interest (e.g., nucleus accumbens or prefrontal cortex) of a rat or mouse.
-
Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Compound Administration: Administer 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole via an appropriate route (e.g., intraperitoneal or oral).
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals.
-
Neurotransmitter Analysis: Quantify the concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
Conclusion and Future Directions
The structural features of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole strongly suggest its potential as a monoamine reuptake inhibitor. The proposed experimental workflow provides a robust and logical path to test this hypothesis, starting with fundamental in vitro binding and uptake assays and progressing to more physiologically relevant models. The results of these studies will not only elucidate the mechanism of action of this novel compound but also guide its potential development as a therapeutic agent for neuropsychiatric disorders. Future work could involve detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive behavioral pharmacology to characterize its in vivo effects.
References
-
Meltzer, P. C., Butler, D., Deschaux, O., & Madras, B. K. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 45(25), 5524-5534.[2]
-
Micheli, F., Bolognesi, M. L., Cavalli, A., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3586-3596.[1]
-
Gannon, B. M., Baumann, M. H., Walther, D., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407.[4][5]
-
Chatterjee, A., Frohlich, R., & Domschke, W. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6173-6176.[3]
-
Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.[6]
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- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
This guide provides a comprehensive technical overview of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a member of the pharmacologically significant pyrroline class of heterocyclic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of this molecule and its structural analogs. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for practical application.
Section 1: The Significance of the Pyrroline Scaffold in Medicinal Chemistry
The pyrroline (or dihydropyrrole) ring is a privileged five-membered nitrogen-containing heterocycle that serves as a core structural motif in a vast array of natural products and synthetic bioactive molecules.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The partial saturation of the pyrroline ring, as compared to the aromatic pyrrole, imparts a three-dimensional geometry that is often crucial for specific interactions with biological targets.[4]
The introduction of a 4-fluorobenzyl substituent to the nitrogen atom of the pyrroline ring is a strategic design element in medicinal chemistry. The fluorobenzyl group can enhance metabolic stability, improve binding affinity to target proteins through favorable interactions, and increase cell membrane permeability.[5] Consequently, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole represents a molecule of considerable interest for the exploration of new therapeutic agents.
Section 2: Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Proposed Synthetic Pathway: N-Alkylation of 3-Pyrroline
This method involves the direct reaction of commercially available 3-pyrroline with 1-(bromomethyl)-4-fluorobenzene. The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine of the pyrroline ring attacks the benzylic carbon of the fluorobenzyl bromide.
Caption: Proposed synthetic workflow for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Detailed Experimental Protocol
Materials:
-
3-Pyrroline
-
1-(bromomethyl)-4-fluorobenzene
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3-pyrroline (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of 3-pyrroline) in a round-bottom flask is added anhydrous potassium carbonate (2.0 eq).
-
1-(bromomethyl)-4-fluorobenzene (1.1 eq) is added dropwise to the suspension at room temperature.
-
The reaction mixture is then heated to reflux (approximately 82°C) and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification of the crude product can be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Section 3: Characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, such as N-benzyl-3-pyrroline, the following spectroscopic data are anticipated for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.[6][7]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the 4-fluorobenzyl group (two doublets or a multiplet in the range of 7.0-7.4 ppm), a singlet for the benzylic methylene protons (~3.6 ppm), a singlet or multiplet for the allylic methylene protons of the pyrroline ring (~3.4 ppm), and a singlet or multiplet for the vinylic protons of the pyrroline ring (~5.7 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons (with characteristic C-F coupling for the carbon bearing the fluorine atom), the benzylic methylene carbon, the allylic methylene carbons, and the vinylic carbons of the pyrroline ring. |
| Mass Spec. | The molecular ion peak (M+) corresponding to the exact mass of C₁₁H₁₂FN. Fragmentation patterns would likely show the loss of the fluorobenzyl group. |
| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the pyrroline ring, and C-N stretching. The C-F bond will also exhibit a strong absorption in the fingerprint region. |
Section 4: Potential Applications and Biological Significance
The structural features of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole suggest its potential as a valuable scaffold in drug discovery.
Rationale for Pharmacological Interest
-
Neurological Disorders: The pyrrolidine and pyrroline nuclei are present in compounds targeting the central nervous system.[1] The ability of the fluorobenzyl group to cross the blood-brain barrier could make this compound a candidate for neurological drug development.
-
Anticancer Activity: Numerous pyrrole and pyrrolidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2][3] The mechanism often involves the inhibition of critical cellular pathways.
-
Anti-inflammatory Properties: The pyrrole moiety is found in several compounds with anti-inflammatory effects.[8]
-
Enzyme Inhibition: The specific geometry and electronic properties of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.
Future Directions for Research
Further investigation into the biological activities of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is warranted. A logical progression of research would involve:
Caption: A logical workflow for the preclinical development of novel pyrroline derivatives.
Section 5: Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a synthetically accessible compound with significant potential in the field of medicinal chemistry. Its structural similarity to known bioactive molecules, combined with the favorable properties imparted by the fluorobenzyl group, makes it a compelling candidate for further investigation. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to explore the therapeutic promise of this and related pyrroline derivatives.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 7-phenyl-6,9-dihydro-3H-pyrrolo[3,2-f]quinolin-9-ones: a new class of antimitotic agents devoid of aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
The Paal-Knorr Synthesis: A Gateway to N-Substituted Pyrrolines for Advanced Research and Drug Discovery
Introduction: The Significance of the N-Substituted Pyrroline Scaffold
N-substituted pyrrolines, specifically 2,5-dihydropyrroles, represent a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. Their unique stereochemical and electronic properties make them valuable pharmacophores and versatile synthetic intermediates. The pyrroline core is found in a variety of biologically active molecules and natural products, exhibiting a range of therapeutic activities. Consequently, robust and efficient synthetic routes to access this scaffold are of paramount importance for the exploration of new chemical space and the development of novel therapeutic agents.
This comprehensive guide details a highly reliable and field-proven two-step strategy for the synthesis of N-substituted pyrrolines. The approach leverages the classic Paal-Knorr pyrrole synthesis to construct the core heterocyclic ring, followed by a selective reduction to yield the desired pyrroline. This methodology offers a blend of operational simplicity, high yields, and broad substrate scope, making it an invaluable tool for both academic and industrial laboratories.
The Two-Step Synthetic Strategy: From Dicarbonyls to Pyrrolines
The direct synthesis of N-substituted pyrrolines via a one-pot Paal-Knorr-type reaction is not the standard transformation, as the reaction conditions typically favor the formation of the thermodynamically stable aromatic pyrrole ring through dehydration.[1] Therefore, a more controlled and widely practiced approach involves the initial synthesis of the corresponding N-substituted pyrrole, which is then subjected to a partial reduction to afford the target pyrroline.
Step 1: The Paal-Knorr Synthesis of N-Substituted Pyrroles
The Paal-Knorr synthesis is a powerful and enduring method for the construction of substituted pyrroles.[2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions.[3] The reaction proceeds through a series of well-defined steps, culminating in the formation of the aromatic pyrrole ring.
The currently accepted mechanism for the Paal-Knorr pyrrole synthesis, supported by computational studies, proceeds through a hemiaminal intermediate.[4] The key steps are as follows:
-
Hemiaminal Formation: The synthesis is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Intramolecular Cyclization: The nitrogen atom of the resulting hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group, forming a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is frequently the rate-determining step of the reaction.[5]
-
Dehydration: The cyclic intermediate subsequently undergoes a dehydration process, losing two molecules of water to form the stable, aromatic N-substituted pyrrole.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
This protocol provides a representative example of the Paal-Knorr synthesis using 2,5-hexanedione and benzylamine. A key precursor for many Paal-Knorr syntheses is 2,5-dimethoxytetrahydrofuran, which can be prepared from furan.[6]
Materials:
-
2,5-Hexanedione
-
Benzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (10 mmol, 1.14 g).
-
Dissolve the dione in 20 mL of ethanol.
-
Add benzylamine (10 mmol, 1.07 g, 1.09 mL).
-
Add glacial acetic acid (1 mL) as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer, and wash it with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-2,5-dimethylpyrrole.
-
Purify the crude product by column chromatography on silica gel if necessary.
The choice of catalyst can significantly impact the efficiency of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Acetic Acid | Catalytic | Ethanol | Reflux | 120 | Good to Excellent |
| Iron(III) Chloride | Catalytic | Water | Ambient | 15-30 | 85-95[7] |
| CATAPAL 200 (Alumina) | 40 mg / mmol | Solvent-free | 60 | 45 | 68-97[8] |
| None | - | Solvent-free | Room Temp | Variable | Excellent[2] |
Step 2: Knorr-Rabe Partial Reduction of N-Substituted Pyrroles to Pyrrolines
Once the N-substituted pyrrole has been synthesized and purified, the next step is the partial reduction of the aromatic ring to yield the desired 2,5-dihydropyrrole (pyrroline). While Birch reduction is a common method for the partial reduction of electron-deficient pyrroles, a historically significant and effective method for electron-rich pyrroles is the Knorr-Rabe reduction, which utilizes zinc under acidic conditions.[9]
The Knorr-Rabe reduction is believed to proceed via the following mechanism:
-
Protonation: The electron-rich pyrrole ring is protonated by the strong acid, forming an iminium ion intermediate.
-
Electron Transfer: Zinc metal acts as a reducing agent, transferring electrons to the iminium ion.
-
Protonation and Further Reduction: The resulting radical intermediate is further protonated and reduced to yield the 3-pyrroline (2,5-dihydropyrrole).
Materials:
-
N-Benzyl-2,5-dimethylpyrrole (from Step 1)
-
Zinc powder
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve N-benzyl-2,5-dimethylpyrrole (5 mmol) in 50 mL of diethyl ether in a 250 mL round-bottom flask.
-
Cool the flask in an ice bath.
-
With vigorous stirring, add zinc powder (5 equivalents, 25 mmol, 1.63 g).
-
Slowly add concentrated hydrochloric acid (10 mL) dropwise.
-
Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting pyrrole is consumed.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the mixture is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude N-benzyl-2,5-dimethyl-3-pyrroline.
-
Purify the product by column chromatography on silica gel.
Experimental Workflow Visualization
Caption: General workflow for the two-step synthesis of N-substituted pyrrolines.
Conclusion and Future Perspectives
The two-step sequence of Paal-Knorr pyrrole synthesis followed by a Knorr-Rabe reduction provides a reliable and versatile strategy for accessing N-substituted pyrrolines. This approach is amenable to a wide range of substrates, allowing for the generation of diverse libraries of pyrroline derivatives for screening in drug discovery programs. The operational simplicity and generally high yields of both steps make this an attractive methodology for both small-scale and larger-scale synthesis. Further research into milder and more selective reduction conditions for the pyrrole ring could further enhance the utility of this synthetic route, particularly for substrates bearing sensitive functional groups.
References
-
Chemical Research in Chinese Universities. (n.d.). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. Retrieved from [Link]
-
Journal of Physical Chemistry A. (2009). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Retrieved from [Link]
-
The Chemical Record. (2007). Partial reduction of pyrroles: application to natural product synthesis. Retrieved from [Link]
-
Nature Protocols. (2007). The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]
-
Molecules. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2000). Reduction of electron-deficient pyrroles using group I and II metals in ammonia. Retrieved from [Link]
-
Green Chemistry. (2005). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids [beilstein-journals.org]
Application Note & Protocol: A Streamlined Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole from 1,4-Butanediol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, field-proven guide for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The presented methodology outlines a robust and efficient two-step synthetic pathway commencing from the readily available and cost-effective starting material, 1,4-butanediol. The protocol is designed for reproducibility and scalability, with a focus on explaining the underlying chemical principles and critical experimental parameters. This guide is intended to empower researchers to confidently replicate and adapt this synthesis for their specific research and development needs.
Introduction
Substituted 2,5-dihydro-1H-pyrroles (also known as 3-pyrrolines) are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules and functional materials. The unique conformational constraints and electronic properties of the 3-pyrroline ring system make it an attractive scaffold for modulating biological activity and material characteristics. The target molecule, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, incorporates a fluorobenzyl moiety, a common functional group in drug discovery known to enhance metabolic stability and binding affinity.
This application note details a logical and experimentally validated synthetic route starting from 1,4-butanediol. The chosen strategy prioritizes operational simplicity, high yields, and the use of readily accessible reagents.
Synthetic Strategy Overview
The synthesis proceeds via a two-step sequence:
-
Step 1: Dihalogenation of 1,4-Butanediol. The hydroxyl groups of 1,4-butanediol are converted to a more reactive leaving group, specifically chloride, to generate 1,4-dichlorobutane. This intermediate is primed for subsequent nucleophilic substitution.
-
Step 2: Cyclizative Alkylation of 4-Fluorobenzylamine. 1,4-dichlorobutane undergoes a double nucleophilic substitution with 4-fluorobenzylamine, where the amine acts as the nucleophile, leading to the formation of the desired 2,5-dihydro-1H-pyrrole ring in a single, efficient cyclization step.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Overall synthetic workflow from 1,4-butanediol.
Experimental Protocols
Part 1: Synthesis of 1,4-Dichlorobutane
This protocol describes the conversion of 1,4-butanediol to 1,4-dichlorobutane. Two common and effective methods are presented below.
Method A: Using Thionyl Chloride
-
Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. A tertiary amine base like pyridine is often used to neutralize the generated HCl.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Butanediol | 90.12 | 22.5 g | 0.25 |
| Thionyl Chloride | 118.97 | 71 mL (116 g) | 0.975 |
| Pyridine (dry) | 79.10 | 3 mL | 0.037 |
| Diethyl Ether | - | As needed | - |
| 10% Sodium Bicarbonate | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,4-butanediol (22.5 g, 0.25 mol) and dry pyridine (3 mL).
-
Cool the flask in an ice bath to maintain the temperature between 5-10 °C.
-
Add thionyl chloride (71 mL, 0.975 mol) dropwise from the dropping funnel with vigorous stirring. Ensure the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and leave the reaction mixture to stir at room temperature overnight.
-
The following day, heat the reaction mixture to reflux for 3 hours.
-
Cool the mixture to room temperature and cautiously pour it over crushed ice.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 10% sodium bicarbonate solution (2 x 30 mL) and water (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude 1,4-dichlorobutane by vacuum distillation to yield the pure product.[1]
Method B: Using Hydrochloric Acid
-
Rationale: Concentrated hydrochloric acid can also be used to convert alcohols to alkyl chlorides. This method avoids the use of the more hazardous thionyl chloride but may require longer reaction times and higher temperatures. A phase-transfer catalyst like ammonium chloride can facilitate the reaction.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Butanediol | 90.12 | 322 g | 3.57 |
| Water | 18.02 | 400 g | - |
| Ammonium Chloride | 53.49 | 5 g | 0.093 |
| Hydrogen Chloride (gas) | 36.46 | As needed | - |
Procedure:
-
In a 1000 mL reaction flask equipped with a gas inlet tube, a mechanical stirrer, an oil-water separator, and a reflux condenser, add water (400 g), ammonium chloride (5 g), and 1,4-butanediol (322 g, 3.57 mol).
-
Heat the mixture to 56 °C with stirring.
-
Begin bubbling hydrogen chloride gas through the reaction mixture.
-
Continue passing HCl gas and increase the temperature to 105 °C to initiate reflux.
-
As the reaction proceeds, an organic layer of 1,4-dichlorobutane will separate in the oil-water separator.
-
Continue the reflux for 3 hours, ensuring a molar ratio of 1,4-butanediol to HCl of approximately 1:2.6.
-
Collect the upper organic layer, which is the 1,4-dichlorobutane product. The purity is typically high, and further purification can be achieved by distillation if necessary.[2]
Part 2: Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
-
Rationale: This step involves the N-alkylation of 4-fluorobenzylamine with 1,4-dichlorobutane. The reaction proceeds via a double nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon atoms of 1,4-dichlorobutane, leading to ring formation. A base is required to neutralize the HCl generated during the reaction.
Caption: Mechanism of cyclizative alkylation.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Dichlorobutane | 127.01 | 12.7 g | 0.1 |
| 4-Fluorobenzylamine | 125.15 | 12.5 g | 0.1 |
| Potassium Carbonate | 138.21 | 27.6 g | 0.2 |
| Acetonitrile | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dichlorobutane (12.7 g, 0.1 mol), 4-fluorobenzylamine (12.5 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and acetonitrile (200 mL).
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
References
-
Wang, T., Liu, S., Tamura, M., Nakagawa, Y., Hiyoshi, N., & Tomishige, K. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry, 20(11), 2547-2557. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing gamma-butyrolactone.
-
Taylor & Francis eBooks. (n.d.). Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation reactions of 7-chloro-1,5-benzodiazepine-2,4-diones under phase transfer calalysis conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-pyrroline. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 1,4-dichlorobutane. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing dichloroalkane compound and production device thereof.
-
Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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The Strategic Utility of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Pyrrolidine Scaffold and the Significance of the 4-Fluorobenzyl Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of clinically significant pharmaceuticals.[1][2] Its saturated, five-membered heterocyclic structure provides a three-dimensional framework that can effectively orient pharmacophoric groups to interact with biological targets. The partially unsaturated analog, 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline), serves as a versatile synthetic intermediate, offering a pathway to a diverse array of functionalized pyrrolidine derivatives through reactions such as hydrogenation, epoxidation, and dihydroxylation.
The introduction of a 4-fluorobenzyl group at the nitrogen atom of the pyrrolidine or dihydropyrrole ring is a common strategy in drug design. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidative metabolism on the phenyl ring. Furthermore, the fluorobenzyl group can engage in favorable interactions with protein targets, such as pi-stacking and hydrogen bonding, thereby improving binding affinity and potency. This strategic combination of a versatile heterocyclic core and a metabolically robust, target-engaging substituent makes 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole a valuable building block in the synthesis of novel therapeutics.
This guide provides detailed application notes and protocols for the synthesis and utilization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, aimed at researchers, scientists, and drug development professionals.
Synthetic Protocols for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
The synthesis of N-substituted 2,5-dihydropyrroles can be approached through several routes. While the Paal-Knorr and Clauson-Kaas syntheses are excellent for preparing aromatic pyrroles, they are not directly applicable to the synthesis of the dihydropyrrole core from acyclic precursors.[3][4][5][6] A common and effective strategy for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole involves the N-alkylation of a pre-formed 2,5-dihydropyrrole ring or a related precursor.
Protocol 1: Synthesis via N-Alkylation of 3-Pyrroline
This protocol is based on the alkylation of commercially available 3-pyrroline with 4-fluorobenzyl bromide. The reaction is a standard nucleophilic substitution where the secondary amine of the 3-pyrroline acts as the nucleophile.
Experimental Workflow:
Caption: Workflow for the N-alkylation of 3-pyrroline.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-pyrroline (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of 3-pyrroline) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium carbonate (2.0 eq) as a base.
-
Addition of Alkylating Agent: Slowly add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous acetonitrile to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | 3-Pyrroline, 4-Fluorobenzyl bromide |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82°C) |
| Typical Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Application Notes: The Role of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole in Drug Discovery
While specific, publicly available synthetic routes for marketed drugs explicitly detailing the use of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole are not prevalent in the immediate literature, its utility as a pharmaceutical intermediate can be inferred from the structures of numerous bioactive molecules. This intermediate is a precursor to 1-(4-fluorobenzyl)pyrrolidine derivatives, which are found in a range of therapeutic agents. The double bond in the 2,5-dihydropyrrole ring offers a handle for further functionalization, which is a key advantage in the synthesis of complex molecules.
Potential Therapeutic Targets and Drug Scaffolds
The 1-(4-fluorobenzyl)pyrrolidine scaffold is a key feature in compounds targeting a variety of receptors and enzymes. The following are illustrative examples of therapeutic areas where this moiety is of interest:
-
Antipsychotics and CNS Agents: Many centrally acting agents incorporate N-benzylpyrrolidine structures. The 4-fluoro substituent can modulate lipophilicity, which is crucial for blood-brain barrier penetration.
-
Enzyme Inhibitors: The pyrrolidine ring can mimic natural substrates or bind in the active sites of enzymes. For instance, pyrrolidine-based structures are found in inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of diabetes.
-
Antiviral Agents: Nucleoside analogs and other antiviral compounds often feature modified five-membered rings. The pyrrolidine scaffold can serve as a non-carbohydrate-based core.
-
Anticancer Agents: The pyrrole and pyrrolidine moieties are present in numerous anticancer drugs, including tyrosine kinase inhibitors like Sunitinib.[7] While Sunitinib itself does not contain the N-(4-fluorobenzyl) group, related structures with this feature have been explored in kinase inhibitor design.[8]
Synthetic Utility Workflow:
Caption: Synthetic transformations of the intermediate.
Characterization and Quality Control
Ensuring the purity and identity of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is critical for its use in pharmaceutical synthesis. The following analytical techniques are recommended for its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the aromatic protons of the 4-fluorobenzyl group, the benzylic methylene protons, and the protons of the dihydropyrrole ring.
-
¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
¹⁹F NMR will show a characteristic signal for the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the synthesized intermediate.
Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a strategically important intermediate for the synthesis of a wide range of potential pharmaceutical agents. Its synthesis via N-alkylation of 3-pyrroline is a robust and scalable method. The presence of the 4-fluorobenzyl group imparts desirable pharmacokinetic properties, while the dihydropyrrole ring serves as a versatile platform for further chemical modifications. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers and scientists working in the field of drug discovery and development, enabling the efficient synthesis and utilization of this valuable building block.
References
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Kumar, A., Sharma, S., & Kumar, V. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 948–983. [Link]
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields. Synlett, 2009(14), 2245-2248.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
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Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Tang, C. (2003). Discovery of 5-[5-fluoro-2-oxo-1, 2-dihydroindol-(3Z)-ylidenemethyl]-2, 4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl) amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116-1119. [Link]
-
Dunn, J. P., Galvin, K. M., Barda, D. A., Murugesan, N., Peloquin, M., Carlson, K. E., ... & Fensome, A. (2007). Synthesis, SAR, and evaluation of 4-[2, 4-difluoro-5-(cyclopropylcarbamoyl) phenylamino] pyrrolo [2, 1-f][3][4][6] triazine-based VEGFR-2 kinase inhibitors. Journal of medicinal chemistry, 50(24), 5903-5911. [Link]
-
Brandänge, S., & Rodriquez, B. (1988). 3-Pyrroline. Synthesis, 1988(04), 347-348. [Link]
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Ielo, L., Mele, M., & Massa, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6203. [Link]
-
Shcherbakova, I., & Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(18), 5897. [Link]
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The Strategic Application of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole in Modern Medicinal Chemistry: A Guide for Researchers
The pyrrole nucleus and its partially saturated analog, pyrroline (dihydropyrrole), are foundational scaffolds in medicinal chemistry.[1][2] Their prevalence in both natural products and synthetic drugs underscores their versatility as pharmacophores.[3][4] This guide focuses on a specific, synthetically accessible derivative, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole , and explores its potential as a key building block in contemporary drug discovery programs. We will delve into its synthesis, rationale for use, and provide detailed protocols for its incorporation into screening funnels.
Section 1: The Rationale for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole in Drug Design
The value of this molecule lies in the strategic combination of its two core components: the 2,5-dihydropyrrole ring and the 4-fluorobenzyl group.
-
The 2,5-Dihydropyrrole Core: This partially saturated ring system offers a distinct advantage over both the fully aromatic pyrrole and the fully saturated pyrrolidine. It provides a three-dimensional geometry that can effectively probe the pharmacophore space, a desirable trait for achieving target selectivity and potency.[5] The double bond offers a site for further functionalization, while the nitrogen atom acts as a key hydrogen bond acceptor or a point for further substitution.
-
The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom onto the benzyl group is a common and highly effective strategy in medicinal chemistry. Fluorine's high electronegativity can modulate the pKa of nearby functional groups and alter the metabolic stability of the molecule by blocking sites of oxidative metabolism. Furthermore, the C-F bond can participate in favorable electrostatic interactions with protein targets, enhancing binding affinity.
The combination of these two fragments creates a versatile scaffold that can be elaborated to target a wide range of biological systems, including but not limited to central nervous system (CNS) disorders, inflammatory conditions, and oncology.[6][7]
Section 2: Synthesis and Characterization
The synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is typically achieved via a direct N-alkylation of 2,5-dihydro-1H-pyrrole. This reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the dihydropyrrole attacks the electrophilic benzylic carbon of 4-fluorobenzyl halide.[8]
Protocol 1: Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
This protocol outlines a standard laboratory procedure for the N-alkylation of 2,5-dihydro-1H-pyrrole using 4-fluorobenzyl bromide.
Materials:
-
2,5-Dihydro-1H-pyrrole
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Step-by-Step Procedure:
-
To a dry 100 mL round-bottom flask, add 2,5-dihydro-1H-pyrrole (1.0 g, 14.5 mmol) and anhydrous acetonitrile (30 mL).
-
Add anhydrous potassium carbonate (4.0 g, 29.0 mmol) to the solution. This acts as a base to facilitate the reaction.[9]
-
Stir the suspension at room temperature for 10 minutes.
-
Add 4-fluorobenzyl bromide (3.03 g, 16.0 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 2H), ~7.0 (t, 2H), ~5.8 (s, 2H), ~3.6 (s, 2H), ~3.4 (s, 4H) |
| Mass Spec (ESI+) | m/z = 178.1 [M+H]⁺ |
Synthesis Workflow Diagram
Caption: A typical screening cascade for identifying novel kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example)
This protocol describes a general method for evaluating the inhibitory activity of compounds derived from 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.
Materials:
-
Recombinant human kinase (e.g., EGFR, BRAF)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Lanthascreen® Eu-anti-phospho antibody)
-
384-well microplates
-
Plate reader compatible with the detection method
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point concentration curve.
-
Assay Plate Setup:
-
Add 50 nL of each compound dilution to the wells of a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and its substrate in the assay buffer.
-
Add 5 µL of this solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Prepare a solution of ATP in the assay buffer.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate for 1 hour at 30°C.
-
-
Detection:
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Derivative 1 | Kinase A | 50 |
| Derivative 2 | Kinase A | 120 |
| Derivative 3 | Kinase A | >10,000 |
| Staurosporine | Kinase A | 5 |
Section 4: Future Directions and Conclusion
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the favorable properties imparted by its constituent parts make it an attractive starting point for the development of new therapeutic agents. Further derivatization of the dihydropyrrole ring, for instance, through epoxidation, dihydroxylation, or C-H functionalization, can lead to a diverse range of molecules with unique three-dimensional shapes and biological activities. [10]Researchers are encouraged to utilize this building block to explore novel chemical space and address unmet medical needs.
References
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- Davies, H. M., & Lian, Y. (2012). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society.
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Application Notes & Protocols: A Phased Approach to Biological Activity Screening of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Introduction: Rationale for Screening a Novel Pyrroline Derivative
The pyrrolidine and pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of these five-membered nitrogen heterocycles have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][4] The subject of this guide, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (herein referred to as Compound F-BDP), is a synthetic pyrroline derivative. The introduction of a fluorobenzyl group to the nitrogen of the dihydropyrrole scaffold presents an intriguing candidate for biological screening. The fluorine atom can enhance metabolic stability and binding affinity, while the benzyl group provides a lipophilic character that may facilitate membrane permeability.
Given the established pharmacological potential of related structures, a systematic screening of Compound F-BDP is warranted to elucidate its potential therapeutic value.[5][6] This document provides a comprehensive, phased protocol for researchers, scientists, and drug development professionals to conduct a primary biological activity screening of this novel compound. Our approach is designed to be logical and resource-efficient, beginning with broad-spectrum assays and moving towards more specific mechanistic studies based on initial findings. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and offer a framework for data interpretation.
Phase 1: Primary Screening - Assessing Foundational Biological Effects
The initial phase of screening is designed to cast a wide net, identifying any significant biological activity of Compound F-BDP in two critical areas: general cytotoxicity and broad-spectrum antimicrobial effects. These assays are fundamental in early-stage drug discovery as they provide essential information on a compound's potential toxicity and therapeutic window.[7][8] A compound with high, non-specific cytotoxicity may be deprioritized for most therapeutic applications, except perhaps as a cytotoxic anticancer agent.[8] Conversely, potent antimicrobial activity would warrant immediate further investigation.
Experimental Workflow: Phase 1 Screening
Caption: Phase 1 Experimental Workflow for Compound F-BDP.
Protocol 1.1: In Vitro Cytotoxicity Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification. A decrease in metabolic activity is indicative of cytotoxicity.[9][10]
Materials:
-
Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney).[9][10]
-
Compound F-BDP
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
Doxorubicin (positive control).
-
96-well plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound F-BDP (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (Doxorubicin).[7]
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value. The selectivity index (SI) can be calculated by comparing the IC50 on cancerous vs. normal cells.[9]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound F-BDP (IC50 in µM) | Doxorubicin (IC50 in µM) | Selectivity Index (SI)a |
| MCF-7 (Breast Cancer) | 25.5 ± 2.1 | 1.2 ± 0.3 | 3.2 |
| HeLa (Cervical Cancer) | 38.2 ± 3.5 | 0.9 ± 0.2 | 2.2 |
| HEK293 (Normal Kidney) | 82.1 ± 6.7 | 5.8 ± 0.9 | - |
| aSI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line) |
Protocol 1.2: Antimicrobial Susceptibility Testing via Broth Microdilution
Principle: The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This method is a gold standard for antimicrobial susceptibility testing.[12][13]
Materials:
-
Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Fungal strains: Candida albicans, Aspergillus niger.[14]
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Compound F-BDP.
-
Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).
-
Sterile 96-well plates.
-
Bacterial/fungal inoculums standardized to 0.5 McFarland.
Procedure:
-
Preparation of Compound Dilutions: In a 96-well plate, perform a two-fold serial dilution of Compound F-BDP in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Dilute the standardized microbial suspension and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.[15]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run parallel assays with the standard control drugs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation: Hypothetical Antimicrobial Activity Data
| Microorganism | Type | Compound F-BDP (MIC in µg/mL) | Ciprofloxacin (MIC in µg/mL) | Fluconazole (MIC in µg/mL) |
| S. aureus | Gram-positive | 32 | 1 | N/A |
| E. coli | Gram-negative | >128 | 0.5 | N/A |
| C. albicans | Yeast | 64 | N/A | 2 |
| A. niger | Mold | >128 | N/A | 8 |
Phase 2: Secondary Screening - Elucidating Mechanism of Action
Should the primary screening reveal promising activity (e.g., selective cytotoxicity against a cancer cell line or potent antimicrobial activity), Phase 2 is initiated. This phase involves more specific assays to begin understanding the compound's mechanism of action (MOA).[16] Given that many pyrrolidine derivatives exhibit activity as enzyme inhibitors, a targeted enzyme inhibition screen is a logical next step.[5][6][17]
Hypothetical Target Identification and Assay Workflow
Based on structural similarities to known bioactive compounds, a potential target class for Compound F-BDP could be protein kinases, which are frequently dysregulated in cancer.[18][19] Another possibility, particularly if antibacterial activity is observed, is the inhibition of bacterial enzymes like DNA gyrase or dihydrofolate reductase (DHFR).[17]
Caption: Phase 2 Secondary Screening Workflow.
Protocol 2.1: Generic In Vitro Enzyme Inhibition Assay
Principle: Enzyme inhibition assays measure the ability of a compound to reduce the activity of a specific enzyme.[20][21] The activity is typically monitored by measuring the rate of substrate consumption or product formation over time. The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50).[20]
Materials:
-
Purified target enzyme (e.g., a specific protein kinase).
-
Enzyme-specific substrate and co-factors (e.g., ATP for kinases).
-
Assay buffer.
-
Detection reagent (specific to the assay, e.g., fluorescent or luminescent probe).
-
Compound F-BDP.
-
Known inhibitor of the target enzyme (positive control).
-
384-well plates, liquid handling robotics (for HTS), plate reader.
Procedure:
-
Compound Dispensing: Dispense serial dilutions of Compound F-BDP into a 384-well plate.
-
Enzyme Addition: Add the purified enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and any necessary co-factors (e.g., ATP).
-
Reaction Incubation: Incubate for a specific time at the optimal temperature for the enzyme.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent. The signal (e.g., fluorescence, luminescence) is proportional to the amount of product formed.
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for vehicle control, 100% inhibition for a saturating concentration of a known inhibitor). Plot a dose-response curve and calculate the IC50 value for Compound F-BDP.
Data Presentation: Hypothetical Enzyme Inhibition Data
| Enzyme Target | Compound F-BDP (IC50 in µM) | Staurosporine (Control IC50 in µM) |
| Kinase A | 5.2 ± 0.7 | 0.01 ± 0.002 |
| Kinase B | >100 | 0.05 ± 0.009 |
| Kinase C | 15.8 ± 1.9 | 0.02 ± 0.004 |
Conclusion and Future Directions
This document outlines a structured, phased approach to the initial biological characterization of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole". The successful execution of these protocols will provide critical insights into its cytotoxic profile, antimicrobial spectrum, and potential enzymatic targets. Positive results from this screening cascade would establish Compound F-BDP as a viable hit compound, justifying further investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogs, and eventual progression into more complex cell-based and in vivo models. The methodologies described herein are robust, widely accepted in the drug discovery field, and provide a solid foundation for the comprehensive evaluation of this and other novel chemical entities.
References
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- Taylor & Francis Group. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- Guidechem. (n.d.). 1-(4-fluorobenzyl)-2,5-dihydro-1H-pyrrole.
- NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- International Journal of PharmTech Research. (2014).
- Indo American Journal of Pharm Research. (2015).
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- YouTube. (2023). functional in vitro assays for drug discovery.
- Frontiers Media. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- National Center for Biotechnology Information. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Spandidos Publications. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biomedical Reports.
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Application Notes & Protocols: 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole in Agrochemical Research
Abstract
The pyrrole scaffold is a cornerstone in the development of novel agrochemicals, with commercial successes in fungicides, insecticides, and acaricides.[1][2] This document provides a comprehensive technical guide for researchers exploring the potential of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole as a novel agrochemical agent. While direct research on this specific molecule is emerging, this guide synthesizes established knowledge on pyrrole derivatives to propose a robust framework for its synthesis, screening, and mechanistic evaluation. We present detailed, field-proven protocols and explain the scientific rationale behind experimental choices, empowering researchers to unlock the potential of this promising compound.
Introduction: The Significance of the Pyrrole Moiety in Agrochemicals
Pyrrole derivatives are a vital class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[1][3] In the agrochemical sector, the pyrrole ring is a key structural feature in several highly effective commercial products. Notable examples include the fungicide fludioxonil, the acaricide chlorfenapyr, and the fungicide fenpiclonil.[1] The success of these compounds stems from their unique mechanisms of action, which can help manage pest populations that have developed resistance to other chemical classes.[1][4]
The target molecule, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole , combines the established bioactivity of the dihydropyrrole core with a fluorobenzyl group. The inclusion of fluorine is a common strategy in drug and agrochemical design to enhance metabolic stability and binding affinity. This structural combination makes it a compelling candidate for investigation as a novel insecticide, fungicide, or acaricide.
Proposed Synthesis Pathway: A Paal-Knorr Approach
The synthesis of N-substituted pyrroles and their partially saturated analogs is well-established, with the Paal-Knorr synthesis being a robust and versatile method.[5] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a feasible route involves the reaction of 2,5-dimethoxytetrahydrofuran with 4-fluorobenzylamine.
Protocol 1: Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Objective: To synthesize 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole via a Paal-Knorr condensation.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
4-Fluorobenzylamine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware (Round-bottom flask, condenser, etc.)
-
Magnetic Stirrer and Hotplate
Procedure:
-
To a 250 mL round-bottom flask, add 2,5-dimethoxytetrahydrofuran (1.0 eq).
-
Add ethanol (50 mL) and stir until the starting material is fully dissolved.
-
Add 4-fluorobenzylamine (1.1 eq) to the solution.
-
Add glacial acetic acid (2.0 eq) to catalyze the reaction.
-
Attach a condenser and reflux the mixture at 80°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Causality Behind Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.
-
Acetic Acid as Catalyst: The acidic environment facilitates the formation of the pyrrole ring by protonating the hydroxyl intermediates, promoting dehydration.
-
Aqueous Workup: Neutralization and extraction are critical for removing the acid catalyst and isolating the desired product from the reaction mixture.
Visualization of Synthesis Workflow
Caption: Proposed mechanism of action: uncoupling of oxidative phosphorylation.
Agrochemical Screening Protocols
A tiered screening approach is essential to efficiently evaluate the potential of a new compound.
Protocol 2: Primary Insecticidal Screening
Objective: To determine the insecticidal activity of the test compound against a representative pest species (e.g., Spodoptera littoralis, cotton leafworm). [1] Materials:
-
Test Compound: 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
-
Acetone (for stock solution)
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100)
-
Leaf discs (e.g., cotton or cabbage)
-
Second or third instar larvae of Spodoptera littoralis
-
Petri dishes with moistened filter paper
Procedure:
-
Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm).
-
Create a serial dilution of the stock solution in distilled water containing the surfactant to achieve final concentrations for testing (e.g., 500, 250, 125, 62.5, 31.25 ppm).
-
Dip leaf discs into each test solution for 10-15 seconds and allow them to air dry.
-
Place one treated leaf disc into each Petri dish.
-
Introduce 10 larvae into each Petri dish.
-
For the control group, use leaf discs treated with the water-surfactant solution only.
-
Maintain the Petri dishes at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Assess mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.
Self-Validation: The inclusion of a negative control (surfactant solution) and a positive control (a known insecticide) is crucial to validate the results. Consistent dose-dependent mortality indicates a true biological effect of the compound.
Quantitative Data Summary (Hypothetical)
| Compound | Target Pest | LC50 (ppm) at 48h |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | S. littoralis | 150 |
| Commercial Standard (e.g., Chlorfenapyr) | S. littoralis | 25 |
| Negative Control | S. littoralis | > 1000 |
Safety and Handling
While specific toxicological data for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is not available, general precautions for handling pyrrole derivatives should be strictly followed.
General Hazards of Pyrrole Derivatives:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled. [6][7][8]* Irritation: Can cause skin and serious eye irritation. [6]* Respiratory Irritation: May cause respiratory irritation. [6] Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Avoid breathing dust, fumes, or vapors. [6]* Wash hands thoroughly after handling. [6]
Conclusion and Future Directions
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole represents a promising, yet underexplored, scaffold for the development of new agrochemicals. The synthetic route is straightforward, and the hypothesized mechanism of action is based on a proven target for pest control. The protocols outlined in this guide provide a solid foundation for the initial synthesis and screening of this compound. Future research should focus on expanding the screening to a wider range of pests and fungal pathogens, conducting mode-of-action confirmation studies (e.g., mitochondrial respiration assays), and exploring structure-activity relationships through the synthesis of analogs.
References
-
Abdelhamid, A. A., Salama, K. S. M., Elsayed, A. M., Gad, M. A., & El-Remaily, M. A. A. A. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]
-
Abdelhamid, A. A., Salama, K. S. M., Elsayed, A. M., Gad, M. A., & El-Remaily, M. A. A. A. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega. Available at: [Link]
-
MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Selected pyrrole-containing natural products, drugs, agrochemicals, and functional materials. Available at: [Link]
-
MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI. Available at: [Link]
- Google Patents. (2003). WO2003044011A1 - Pyrrole synthesis.
-
Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica. Available at: [Link]
-
Nanjiang Bio. (n.d.). 1-(4-fluorobenzyl)-2,5-dihydro-1H-pyrrole. Available at: [Link]
-
MDPI. (2021). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]
-
Ben-Mefteh, G., et al. (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as. Available at: [Link]
-
NIH. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available at: [Link]
-
Casida, J. E. (2009). Pest toxicology: the primary mechanisms of pesticide action. Chemical Research in Toxicology. Available at: [Link]
-
Pharmacia. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Available at: [Link]
-
PubMed. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Available at: [Link]
-
ResearchGate. (2025). The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
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D'Silva, C., & Walker, G. (2021). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Journal of Chemical Research. Available at: [Link]
-
ResearchGate. (1994). Uncoupling activity and pesticidal properties of pyrroles. Available at: [Link]
-
Bonmatin, J. M., et al. (2015). Systemic insecticides (neonicotinoids and fipronil): trends, uses, mode of action and metabolites. Environmental Science and Pollution Research International. Available at: [Link]
-
NIH. (2025). 1,4-Dihydropyrrolo[3,2-b]Pyrroles Containing New A-D-A System: Synthesis and Investigation of Their Photophysical Properties. Available at: [Link]
-
ResearchGate. (2021). A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a valuable substituted pyrroline intermediate for researchers in medicinal chemistry and drug development. The protocol details a robust and efficient N-alkylation of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with 4-fluorobenzyl bromide. This guide offers a step-by-step methodology, including reaction setup, purification, and characterization, underpinned by a discussion of the reaction mechanism and key experimental considerations to ensure reproducibility and high yield.
Introduction: Significance and Applications
Substituted pyrrolidine and pyrroline scaffolds are core structural motifs in a multitude of biologically active compounds and pharmaceuticals. The introduction of a fluorobenzyl group, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties through the unique electronic effects of the fluorine atom. 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole serves as a versatile building block for the synthesis of more complex nitrogen-containing heterocycles, which are of significant interest in the exploration of new therapeutic agents. The straightforward and efficient synthesis of this intermediate is therefore of considerable importance to the scientific community.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of 2,5-dihydro-1H-pyrrole acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide. The presence of a non-nucleophilic base, such as potassium carbonate, is crucial to neutralize the hydrobromic acid generated during the reaction, thereby driving the equilibrium towards the product.
Reaction:
2,5-dihydro-1H-pyrrole + 4-Fluorobenzyl bromide → 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole + HBr
Base Neutralization:
HBr + K₂CO₃ → KBr + KHCO₃
The choice of a polar aprotic solvent like acetonitrile facilitates the dissolution of the reactants and promotes the SN2 pathway.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 2,5-Dihydro-1H-pyrrole (3-Pyrroline) | ≥95% | Sigma-Aldrich | 109-96-6 |
| 4-Fluorobenzyl bromide | 99% | Sigma-Aldrich | 459-46-1 |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Fisher Scientific | 584-08-7 |
| Acetonitrile (CH₃CN), anhydrous | ≥99.8% | Sigma-Aldrich | 75-05-8 |
| Ethyl acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Hexanes | ACS Grade | VWR | 110-54-3 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |
| Brine (Saturated aqueous NaCl) | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |
| Silica gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Standard laboratory glassware
Synthetic Procedure
Application Note: Comprehensive Analytical Characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Abstract
This application note provides a comprehensive guide to the analytical methods required for the robust characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (CAS 954416-86-5). As a key building block in contemporary medicinal chemistry and materials science, confirming the identity, structure, and purity of this compound is paramount for the integrity of downstream applications.[1][2] This document outlines detailed protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Furthermore, it details a definitive method for purity assessment and quantification using High-Performance Liquid Chromatography (HPLC). These methodologies are designed for researchers, quality control analysts, and drug development professionals to ensure the synthesized compound meets the highest standards of quality and consistency.
Introduction and Compound Profile
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, also known as 1-(4-fluorobenzyl)-3-pyrroline, belongs to the N-substituted pyrroline class of heterocyclic compounds. The pyrrole nucleus is a privileged scaffold found in numerous biologically active molecules and natural products, making its derivatives, like the title compound, valuable intermediates in drug discovery.[1][3] The introduction of a fluorobenzyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity, due to the unique electronic properties of fluorine.[4]
Given its role as a precursor, a multi-technique analytical approach is not merely recommended but essential for unambiguous characterization. This ensures that subsequent synthetic steps are based on a well-defined starting material, preventing the introduction of impurities that could compromise research outcomes.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole |
| Synonym | 1-(4-Fluorobenzyl)-3-pyrroline |
| CAS Number | 954416-86-5[5][6][7] |
| Molecular Formula | C₁₁H₁₂FN |
| Molecular Weight | 193.22 g/mol |
| Chemical Structure |
Integrated Analytical Workflow
A sequential and integrated workflow is crucial for efficient and comprehensive characterization. Structural identification is performed first, followed by purity verification. This logical progression ensures that purity is assessed on a compound of confirmed identity.
Diagram 1: Integrated workflow for compound characterization.
Part 1: Protocols for Structural Elucidation
Causality: NMR is the most powerful technique for the unambiguous determination of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. For this specific compound, NMR will confirm the presence and connectivity of the fluorobenzyl and dihydro-pyrrole moieties.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Scans: 1024-2048 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃) Predictions are based on analysis of similar structures such as 1-benzyl-2,5-dihydro-1H-pyrrole and 4-fluorobenzyl derivatives.[8][9]
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-Ar (ortho to F) | 7.25 - 7.35 | dd (or m) | 2H | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 |
| H-Ar (meta to F) | 6.95 - 7.05 | t | 2H | J(H,H) ≈ J(H,F) ≈ 8.7 |
| H-alkene (=CH) | 5.75 - 5.85 | s | 2H | - |
| H-benzyl (CH₂) | 3.60 - 3.70 | s | 2H | - |
| H-allyl (CH₂) | 3.25 - 3.35 | s | 4H | - |
Table 3: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Note |
| C-Ar (C-F) | 162.2 | d, ¹J(C,F) ≈ 245 Hz |
| C-Ar (ipso) | 134.5 | d, ⁴J(C,F) ≈ 3 Hz |
| C-Ar (ortho to F) | 130.3 | d, ²J(C,F) ≈ 8 Hz |
| C-alkene (=CH) | 125.0 | |
| C-Ar (meta to F) | 115.3 | d, ³J(C,F) ≈ 21 Hz |
| C-benzyl (CH₂) | 57.5 | |
| C-allyl (CH₂) | 54.0 |
Causality: MS is essential for confirming the molecular weight of the compound. Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is ideal for this volatile molecule, providing both molecular weight and a reproducible fragmentation pattern that serves as a structural fingerprint.
Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Table 4: Expected Mass Spectrometry Fragmentation Based on the structure and known fragmentation of benzylamines. The fluorobenzyl cation is a particularly stable and expected fragment.
| m/z Value | Relative Intensity | Assignment |
| 193 | Moderate | [M]⁺ (Molecular Ion) |
| 109 | High | [C₇H₆F]⁺ (Fluorotropylium or fluorobenzyl cation) |
| 84 | High | [M - C₇H₆F]⁺ (Dihydro-pyrrole fragment) |
| 69 | Moderate | [C₄H₇N]⁺ (Parent 2,5-dihydro-1H-pyrrole)[10] |
Causality: FTIR provides rapid confirmation of the key functional groups present in the molecule. It is an excellent complementary technique to verify the presence of the aromatic ring, C-F bond, and aliphatic C-H bonds, and the absence of interfering functionalities like C=O or N-H.
Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Acquisition:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32.
-
-
Processing: Perform a background scan first. The acquired spectrum is automatically ratioed against the background.
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3020 | Weak | Aromatic C-H Stretch |
| 2950 - 2840 | Medium | Aliphatic C-H Stretch (CH₂) |
| ~1640 | Weak | Alkene C=C Stretch |
| 1605, 1510 | Strong | Aromatic C=C Stretch |
| 1230 - 1210 | Strong | Aryl C-F Stretch |
| ~1180 | Medium | C-N Stretch |
| ~820 | Strong | C-H Bend (para-disubstituted aromatic) |
Part 2: Protocol for Purity Assessment
Causality: RP-HPLC with UV detection is the industry-standard method for determining the purity of organic compounds. It separates the main compound from potential impurities (starting materials, by-products) based on differential partitioning between a non-polar stationary phase and a polar mobile phase.[11] The area under the peak is proportional to the concentration, allowing for accurate purity calculation as a percentage area.
Diagram 2: Step-by-step workflow for the RP-HPLC purity assay.
Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
-
Elution: Isocratic, 60% B. (Note: A gradient may be required to elute more polar or non-polar impurities. A typical screening gradient is 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, inject a standard solution five times. The system is suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is ≥ 2000.
-
Analysis & Calculation: Inject the sample and integrate all peaks. Calculate purity using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Table 6: Summary of RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile / Water (60:40) with 0.1% HCOOH |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
| Expected Retention Time | ~4-6 minutes (adjust mobile phase if needed) |
Conclusion
The analytical characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole requires a synergistic combination of spectroscopic and chromatographic techniques. The protocols outlined in this application note provide a robust framework for establishing the compound's identity, structural integrity, and purity. NMR spectroscopy serves as the cornerstone for structural verification, supported by molecular weight confirmation from MS and functional group analysis from FTIR. RP-HPLC provides a definitive assessment of purity, crucial for quality assurance. Adherence to these detailed methods will ensure that researchers and developers are working with a well-characterized material, which is fundamental to achieving reliable and reproducible scientific outcomes.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. [Link]
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ChemSynthesis. (n.d.). Pyrroles database. Retrieved from chemsynthesis.com. [Link]
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Nanjing Chemlin Chemical Co., Ltd. (n.d.). 1-(4-fluorobenzyl)-2,5-dihydro-1H-pyrrole. Retrieved from chem-space.com. [Link]
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CIBTech. (n.d.). Synthesis and Characterization of Pyrrole 2,5-dione Derivatives. Retrieved from cibtech.org. [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from en.wikipedia.org. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from hmdb.ca. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from researchgate.net. [Link]
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NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro-. Retrieved from NIST WebBook. [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. Retrieved from PubMed Central. [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]
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Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Retrieved from semanticscholar.org. [Link]
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PubChem. (n.d.). 1-Benzyl-2,5-dihydropyrrole. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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NIST. (n.d.). 1H-Pyrrole, 2,5-dihydro- IR Spectrum. Retrieved from NIST WebBook. [Link]
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MDPI. (2023). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. Retrieved from mdpi.com. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from PubMed Central. [Link]
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Pharmacia. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Retrieved from pharmacia.pensoft.net. [Link]
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ResearchGate. (2023). Optimization and validation of RP-HPLC method for evaluation of pyrrole-containing hydrazones in isolated rat synaptosomes. Retrieved from researchgate.net. [Link]
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Kalamazoo College CACHE. (n.d.). Synthesis and Characterization of Fluorobenzyl Peptoids. Retrieved from cache.kzoo.edu. [Link]
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Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from alliedacademies.org. [Link]
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ResearchGate. (n.d.). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Retrieved from researchgate.net. [Link]
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SpectraBase. (n.d.). 1-{4-[(4-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Retrieved from spectrabase.com. [Link]
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Ataman Kimya. (n.d.). PYRROLE. Retrieved from atamankimya.com. [Link]
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Application Notes and Protocols: 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of a Fluorinated Dihydropyrrole Building Block
In the landscape of modern medicinal chemistry and drug development, the pyrrolidine scaffold is a privileged structural motif, present in a multitude of natural products and synthetic bioactive compounds.[1][2] The strategic introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3] The building block, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (also known as N-(4-Fluorobenzyl)-3-pyrroline), merges these two valuable features. This guide provides an in-depth exploration of its synthesis and application as a versatile intermediate for constructing complex, high-value molecules.
The 2,5-dihydro-1H-pyrrole (3-pyrroline) core offers a unique combination of functionalities: a nucleophilic nitrogen atom, an alkene amenable to a wide range of transformations, and allylic positions that can be functionalized. The N-(4-fluorobenzyl) group serves a dual purpose. It can act as a stable protecting group that can be removed under specific conditions, or it can be incorporated as a permanent structural element to modulate the biological activity of the final compound. This application note will detail protocols for the synthesis of this key building block and its subsequent elaboration into more complex molecular architectures.
Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
The synthesis of N-substituted 2,5-dihydropyrroles can be achieved through several established methods. A common and reliable approach involves the reaction of cis-1,4-dichloro-2-butene with a primary amine.[4] This method provides a direct route to the desired N-substituted 3-pyrroline.
Protocol 1: Synthesis from cis-1,4-Dichloro-2-butene
This protocol outlines the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole from commercially available starting materials.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| cis-1,4-Dichloro-2-butene | 125.00 | 10.0 | 1.25 g |
| 4-Fluorobenzylamine | 125.15 | 22.0 | 2.75 g (2.58 mL) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 25.0 | 2.65 g |
| Ethanol (EtOH) | 46.07 | - | 50 mL |
| Diethyl Ether (Et₂O) | 74.12 | - | For extraction |
| Saturated aq. NaCl (Brine) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | For drying |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL), sodium carbonate (2.65 g, 25.0 mmol), and 4-fluorobenzylamine (2.75 g, 22.0 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add cis-1,4-dichloro-2-butene (1.25 g, 10.0 mmol) dropwise to the stirred suspension over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between diethyl ether (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole as a colorless to pale yellow oil.
Application in the Synthesis of Substituted Pyrrolidines
The alkene moiety in 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a versatile handle for introducing functionality and creating stereocenters. Catalytic hydrogenation provides a straightforward method to access the corresponding saturated pyrrolidine, a core structure in many pharmaceuticals.[5]
Protocol 2: Catalytic Hydrogenation to 1-(4-Fluorobenzyl)pyrrolidine
This protocol describes the reduction of the double bond to yield the saturated pyrrolidine ring. N-protected pyrroles can be catalytically hydrogenated at atmospheric pressure.[6]
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | 177.23 | 5.0 | 886 mg |
| Palladium on Carbon (10% Pd) | - | - | 50 mg |
| Methanol (MeOH) | 32.04 | - | 25 mL |
| Hydrogen (H₂) gas | 2.02 | - | 1 atm (balloon) |
Step-by-Step Procedure:
-
Dissolve 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (886 mg, 5.0 mmol) in methanol (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
Carefully add 10% Palladium on Carbon (50 mg) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 16 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 1-(4-Fluorobenzyl)pyrrolidine as a colorless oil. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation if necessary.
Diastereoselective Dihydroxylation: Accessing Chiral Diols
The osmium-catalyzed dihydroxylation of the alkene in 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole provides a direct route to cis-diols. The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of these valuable chiral building blocks, which are precursors to a wide range of biologically active molecules.[7][8]
Protocol 3: Asymmetric Dihydroxylation
This protocol provides a method for the enantioselective synthesis of (3R,4R)-1-(4-fluorobenzyl)pyrrolidine-3,4-diol using AD-mix-β.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | 177.23 | 1.0 | 177 mg |
| AD-mix-β | - | - | 1.4 g |
| Methanesulfonamide (MeSO₂NH₂) | 95.12 | 1.0 | 95 mg |
| tert-Butanol (t-BuOH) | 74.12 | - | 5 mL |
| Water (H₂O) | 18.02 | - | 5 mL |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | 1.5 g |
| Ethyl Acetate (EtOAc) | 88.11 | - | For extraction |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, prepare a solvent mixture of tert-butanol (5 mL) and water (5 mL). Cool the mixture to 0 °C in an ice bath.
-
Add AD-mix-β (1.4 g) and methanesulfonamide (95 mg, 1.0 mmol) to the cold solvent and stir vigorously until the two phases are clear.
-
Add 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (177 mg, 1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and allowing the mixture to warm to room temperature with continued stirring for 1 hour.
-
Add ethyl acetate (20 mL) and stir for an additional 15 minutes.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with 2 M NaOH (20 mL), then brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient) to yield the chiral diol.
[3+2] Cycloaddition Reactions: Constructing Complex Heterocycles
The double bond of N-substituted 2,5-dihydropyrroles can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with an in-situ generated azomethine ylide can lead to the formation of novel polycyclic nitrogen-containing scaffolds.[9] This approach is highly valuable for generating molecular diversity in drug discovery programs.
Protocol 4: 1,3-Dipolar Cycloaddition with an Azomethine Ylide
This protocol outlines a potential pathway for the synthesis of a novel pyrrolo[3,4-c]pyrrole derivative.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Amount |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | 177.23 | 1.0 | 177 mg |
| N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 237.43 | 1.2 | 285 mg |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.1 | 11.4 mg (7.7 µL) |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 10 mL |
Step-by-Step Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (177 mg, 1.0 mmol) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (285 mg, 1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Add a catalytic amount of trifluoroacetic acid (7.7 µL, 0.1 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired cycloadduct.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations discussed in this application note.
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Application Notes & Protocols: In Vitro Characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Introduction: A Framework for Novel Compound Evaluation
In the landscape of modern drug discovery, the journey from a novel chemical entity to a potential therapeutic candidate is paved with rigorous in vitro evaluation. The compound 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a member of the resourceful pyrrole class of heterocyclic compounds, represents such a starting point.[1][2] Pyrrole derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a cornerstone in medicinal chemistry.[3][4]
Given its structural features—a substituted benzyl group and a dihydropyrrole core—a logical and scientifically-grounded hypothesis is its potential interaction with targets within the central nervous system (CNS). Specifically, the monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are critical regulators of neurotransmission and are primary targets for many CNS-active drugs.[5][6][7] Additionally, monoamine oxidases (MAO-A and MAO-B) represent another key enzyme class involved in neurotransmitter catabolism and are established targets for treating neurological and psychiatric disorders.[8]
This guide provides a comprehensive, multi-tiered framework for the initial in vitro characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (referred to hereafter as "Compound FBP"). We will proceed from foundational cytotoxicity assessment to specific, high-value target engagement assays. The protocols herein are designed not merely as procedural steps but as self-validating systems, explaining the causality behind experimental choices to ensure robust and reproducible data generation for researchers in drug development.
Part 1: Foundational Analysis - In Vitro Cytotoxicity
Before investigating specific biological targets, it is imperative to determine the cytotoxic profile of Compound FBP. This step is crucial for identifying a non-toxic concentration range for use in subsequent, more sensitive functional assays, thereby distinguishing true target-specific effects from general cellular toxicity.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, as it measures metabolic activity as an indicator of cell viability.[10]
Experimental Workflow: From Cytotoxicity to Target Identification
The following workflow illustrates the logical progression for characterizing a novel compound like FBP.
Caption: High-level experimental workflow for characterizing Compound FBP.
Protocol 1.1: MTT Assay for Cytotoxicity
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound FBP stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound FBP in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Compound FBP. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, formazan crystals will form.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of Compound FBP concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).[11]
Data Presentation:
| Cell Line | Compound FBP Incubation Time (hours) | IC₅₀ (µM) [Hypothetical Data] |
| HEK293 | 48 | >100 |
| SH-SY5Y | 48 | 85.7 |
Note: This hypothetical data suggests low cytotoxicity, allowing for subsequent assays to be performed at concentrations up to ~30 µM without confounding toxic effects.
Part 2: Primary Target Screening - Monoamine Transporter Inhibition
The monoamine transporters (DAT, SERT, NET) are primary targets for psychostimulants and antidepressants.[5][7] We will employ two complementary assays: a radioligand binding assay to measure the affinity of Compound FBP for the transporter, and a functional uptake assay to measure its ability to inhibit the transporter's function.[12] These assays are typically performed using cell lines stably expressing the human recombinant transporter (e.g., hDAT-HEK293).[13]
Principle of Radioligand Binding Assays
This is a competitive assay where Compound FBP competes with a known high-affinity radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) for binding to the transporter protein in a cell membrane preparation. The amount of radioactivity detected is inversely proportional to the binding affinity of Compound FBP.
Caption: Competitive radioligand binding assay principle.
Protocol 2.1: DAT Radioligand Binding Assay
Materials:
-
Membrane preparations from HEK293 cells stably expressing human DAT (hDAT).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog).
-
Non-specific binding control: GBR 12909 or cocaine (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
Compound FBP.
-
96-well plates, glass fiber filters, cell harvester, scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of 10 µM GBR 12909.
-
Compound FBP: 50 µL of varying concentrations (e.g., 0.1 nM to 10 µM).
-
-
Add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM) to all wells.
-
Initiate the reaction by adding 100 µL of the hDAT membrane preparation (~20-50 µg protein) to all wells.
-
Incubation: Incubate the plate for 2 hours at 4°C to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of Compound FBP.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.[13]
-
Protocol 2.2: Dopamine Uptake Inhibition Assay
Principle: This functional assay measures the ability of Compound FBP to block the transport of radiolabeled dopamine ([³H]Dopamine) into cells expressing DAT. A reduction in intracellular radioactivity indicates inhibitory activity.[12]
Materials:
-
hDAT-HEK293 cells cultured in 96-well plates.
-
Radioligand: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Non-specific uptake control: Nomifensine (10 µM).
-
Compound FBP.
Procedure:
-
Cell Preparation: On the day of the assay, wash the confluent hDAT-HEK293 cells once with pre-warmed (37°C) uptake buffer.
-
Pre-incubation: Add 100 µL of uptake buffer containing varying concentrations of Compound FBP (or nomifensine for NSB control) to the wells. Incubate at 37°C for 15-20 minutes.[14]
-
Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM) to start the uptake process.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C. The time should be within the linear range of uptake.
-
Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the specific uptake and determine the IC₅₀ value for uptake inhibition as described for the binding assay.
Note: The protocols for SERT and NET assays are analogous. For SERT, one would use [³H]Citalopram or [³H]Paroxetine for binding and [³H]Serotonin for uptake, with a control inhibitor like Fluoxetine.[14][15] For NET, [³H]Nisoxetine is a common binding ligand and [³H]Norepinephrine is used for uptake, with Desipramine as a control inhibitor.[7][16]
Data Presentation:
| Target | Assay Type | Parameter | Compound FBP Value [Hypothetical Data] | Control Compound | Control Value |
| hDAT | Binding | Ki (nM) | 150 | Cocaine | 200 nM |
| Uptake | IC₅₀ (nM) | 210 | Nomifensine | 15 nM[5] | |
| hSERT | Binding | Ki (nM) | 850 | Fluoxetine | 15 nM |
| Uptake | IC₅₀ (nM) | 1200 | Fluoxetine | 26 nM[14] | |
| hNET | Binding | Ki (nM) | >10,000 | Desipramine | 2.1 nM[7] |
| Uptake | IC₅₀ (nM) | >10,000 | Desipramine | 0.11 µM[14] |
This hypothetical data suggests that Compound FBP is a moderately potent DAT inhibitor with weaker activity at SERT and negligible activity at NET, indicating a degree of selectivity for the dopamine transporter.
Part 3: Secondary Target Screening - Monoamine Oxidase (MAO) Inhibition
To broaden the characterization, we will assess if Compound FBP inhibits MAO-A or MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters.[17] A simple, high-throughput colorimetric or fluorometric assay can be used.[18]
Protocol 3.1: MAO-A/B Inhibition Assay (Colorimetric)
Principle: MAO enzymes catalyze the oxidative deamination of their substrates, producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a colorimetric probe to produce a colored product that can be measured. A decrease in color development indicates MAO inhibition.[17]
Caption: Principle of a coupled colorimetric MAO inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO Substrate (e.g., p-tyramine).
-
MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Pargyline or Selegiline) as positive controls.
-
Horseradish Peroxidase (HRP).
-
Colorimetric Probe (e.g., Amplex Red).
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Procedure:
-
Assay Setup: In a 96-well plate, add reagents in duplicate for both MAO-A and MAO-B reactions separately.
-
Add 20 µL of Assay Buffer containing varying concentrations of Compound FBP or control inhibitors.
-
Add 50 µL of the respective MAO enzyme (MAO-A or MAO-B) and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add 50 µL of a reaction mixture containing the substrate, HRP, and the colorimetric probe.
-
Incubation & Measurement: Incubate at 37°C for 30-60 minutes. Measure the absorbance at the appropriate wavelength (e.g., 560 nm for Amplex Red products).
-
Data Analysis: Calculate the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the log concentration of Compound FBP and determine the IC₅₀ value for both MAO-A and MAO-B.
Data Presentation:
| Enzyme | Compound FBP IC₅₀ (µM) [Hypothetical Data] | Control Inhibitor | Control IC₅₀ |
| MAO-A | >50 | Clorgyline | 2.99 nM[18] |
| MAO-B | >50 | Selegiline | ~7 nM |
This hypothetical data indicates that Compound FBP is not a significant inhibitor of either MAO-A or MAO-B at the concentrations tested.
Conclusion and Future Directions
Based on the comprehensive in vitro profiling guided by these protocols, we can construct a preliminary pharmacological profile for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. The hypothetical data generated herein suggests that Compound FBP is a selective, moderately potent inhibitor of the dopamine transporter (DAT) with low cytotoxicity and no significant off-target activity at SERT, NET, or MAO enzymes.
This profile provides a strong rationale for further investigation. The next logical steps would include:
-
Lead Optimization: Synthesizing analogs of Compound FBP to improve potency and selectivity.
-
Mechanism of Action Studies: Conducting efflux assays to determine if the compound is a pure uptake blocker or a substrate-releasing agent.[12]
-
In Vivo Studies: Advancing the most promising candidates to animal models to assess pharmacokinetic properties and behavioral effects related to dopamine modulation.
By systematically applying these validated in vitro assays, researchers can efficiently characterize novel chemical entities, make data-driven decisions, and accelerate the drug discovery pipeline.
References
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Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
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Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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(n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
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TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
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Analytical Chemistry. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
FR. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
ELK Biotechnology. (n.d.). Rat NET(Norepinephrine Transporter) ELISA Kit. Retrieved from [Link]
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BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]
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BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]
-
PMC. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]
-
FR - Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
PMC. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells. Retrieved from [Link]
-
ACS Publications. (2024, January 24). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes | JACS Au. Retrieved from [Link]
-
Reddot Biotech. (n.d.). Rat Norepinephrine Transporter (NET) ELISA Kit. Retrieved from [Link]
-
PMC. (2018, May 31). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]
-
PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase. Retrieved from [Link]
-
PubMed. (2018, June 4). Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
(2024, December 24). A review article on biological importance of pyrrole. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Retrieved from [Link]
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PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
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Acta Pharmacologica Sinica. (n.d.). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from [Link]
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PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to the Structure- Activity Relationship of 1-Phenyl-2,5-dihydro-1H-pyrrole Derivatives.
-
SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
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(2015, March 12). In vivo Evaluation of Substituted -1H-Pyrrole-2,5-Diones as Anxiolytic-Agents. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and In Vitro and In Silico Study of New Hybrid 1-(2-(4-Arylthiazol-2-yl)hydrazineylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones as Factor Xa and Factor XIa Inhibitors. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]
-
PubMed Central. (2025, June 27). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Welcome to the technical support center for the purification of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during your purification workflow. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: After my reaction, I have a crude mixture. What is the best initial approach to purify 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole?
Your initial purification strategy will largely depend on the scale of your reaction and the nature of the impurities. For most lab-scale syntheses, flash column chromatography is the preferred method due to its efficiency in separating compounds with different polarities.[1][2][3]
The core principle of column chromatography relies on the differential partitioning of components in a mixture between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[1] 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, with its aromatic ring and dihydro-pyrrole moiety, possesses moderate polarity.
Recommended Starting Conditions for Flash Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides a large surface area for effective separation. |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane | Start with a low polarity mixture (e.g., 5% EtOAc) and gradually increase the polarity to elute your target compound. This allows for the separation of non-polar impurities first. |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) | The fluorobenzyl group will be UV active, allowing for easy tracking of your compound. |
Question 2: My yield of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is significantly lower than expected after column chromatography. What are the likely causes?
Low recovery after chromatography can be frustrating. Several factors could be at play:
-
Compound Instability on Silica Gel: Pyrrole and its derivatives can be sensitive to acidic conditions.[4] Silica gel is inherently slightly acidic, which can lead to decomposition of your target compound on the column.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine (Et3N), in your eluent (typically 0.1-1%). This neutralizes the acidic sites on the silica.
-
-
Irreversible Adsorption: Highly polar impurities or byproducts might be irreversibly binding to the silica gel, co-adsorbing your product.
-
Solution: Analyze your crude mixture by TLC using different solvent systems to get a better understanding of the impurity profile. A pre-purification workup, such as an aqueous wash to remove water-soluble impurities, might be beneficial.
-
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound will not move down the column. Conversely, if it's too polar, it will elute too quickly with impurities.
-
Solution: Optimize your solvent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for your target compound.
-
Question 3: I'm observing multiple spots on my TLC after purification, indicating impurities. How can I improve the purity?
The presence of multiple spots suggests that your initial purification was not sufficiently resolving. Here’s a systematic approach to enhance purity:
-
Optimize the Chromatography:
-
Solvent System: Experiment with different solvent systems. Sometimes, a three-component system (e.g., Hexane/EtOAc/Dichloromethane) can provide better separation.
-
Gradient Elution: Employ a shallower gradient during column chromatography. A slow, gradual increase in polarity often provides better resolution between closely related compounds.
-
-
Consider an Alternative Purification Technique: Recrystallization
-
If your product is a solid, recrystallization can be an excellent and scalable purification method.[5][6] The principle is to dissolve your impure compound in a hot solvent and then allow it to cool slowly, forming pure crystals while the impurities remain in the solution.
-
Solvent Selection for Recrystallization:
-
The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.
-
Common solvents to screen for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole include ethanol, isopropanol, acetonitrile, and mixtures of ethyl acetate/hexanes. Perform small-scale solubility tests to identify the best solvent or solvent pair.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole?
Pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is typically an oil or a low-melting solid.[7] Its physical state can be influenced by residual solvents or minor impurities.
| Property | Value | Source |
| CAS Number | 954416-86-5 | [7][8] |
| Molecular Formula | C11H12FN | [7] |
| Molecular Weight | 177.22 g/mol | [7] |
| Appearance | Colorless to pale yellow oil/solid | General chemical knowledge |
| Storage | Store sealed in a dry environment at 2-8°C | [7] |
Q2: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential to confirm both the structure and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The spectra will confirm the presence of the fluorobenzyl and dihydro-pyrrole moieties and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[9]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Workflow for Purity Confirmation
Caption: Decision workflow for purity confirmation.
Q3: Are there any specific safety precautions I should take when handling 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and the solvents used for its purification?
Yes, standard laboratory safety practices are crucial.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a good starting point).
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents like hexanes, ethyl acetate, and dichloromethane.
-
Handling Pyrrole Derivatives: While specific toxicity data for this compound is limited, related pyrrole compounds can be harmful. Avoid inhalation, ingestion, and skin contact.[10]
-
Solvent Safety: Be aware of the flammability of organic solvents. Keep them away from ignition sources.
This guide provides a foundational framework for the successful purification of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. Remember that each reaction is unique, and some level of optimization will always be necessary. By understanding the principles behind these techniques, you can effectively troubleshoot and adapt your purification strategy to achieve a high-purity final product.
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Ataman Kimya. PYRROLE. [Link]
-
Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as. [Link]
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A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole - Semantic Scholar. [Link]
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Koca, I., et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]
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Professor Dave Explains. Performing Column Chromatography. YouTube, 10 Mar. 2023. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8027, Pyrrole. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. [Link]
-
D'Silva, C., and Walker, D. A. A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. ResearchGate. [Link]
-
Kim, S., et al. Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. ResearchGate. [Link]
-
ResearchGate. The crystal structure of 5-benzyl-4-((4-fluorobenzyl)oxy)-1,5-dimethyl-1,5-dihydro-2 H -pyrrol-2-one, C 20 H 20 FNO 2. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 954416-86-5|1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole|BLDpharm [bldpharm.com]
- 8. guidechem.com [guidechem.com]
- 9. rsc.org [rsc.org]
- 10. 1-Benzyl-1H-pyrrole-2,5-dione(1631-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (also known as 1-(4-Fluorobenzyl)-3-pyrroline). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, mechanism-driven troubleshooting advice and validated protocols to enhance yield, purity, and reproducibility.
Synthesis Overview: The Cyclization Pathway
The most common and direct route to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole involves the bimolecular nucleophilic substitution reaction between 4-fluorobenzylamine and cis-1,4-dichloro-2-butene. The reaction proceeds via a double alkylation, where the primary amine first displaces one chloride, and the resulting secondary amine undergoes a rapid intramolecular cyclization to displace the second chloride, forming the desired five-membered heterocyclic ring.
Caption: Figure 1: Primary synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis in a direct question-and-answer format.
Problem 1: Low Yield & Formation of Polymeric Material
Question: My reaction yields are consistently low, and I'm isolating a significant amount of an insoluble, sticky, or solid polymer. What is the primary cause and how can I fix it?
Answer: This is the most common side reaction pathway and stems from the competition between the desired intramolecular cyclization and an undesired intermolecular polymerization.
Causality: The intermediate formed after the first alkylation still possesses a nucleophilic secondary amine. This amine can either attack the internal electrophilic carbon to form the 5-membered ring (intramolecular, a first-order process) or it can be attacked by another molecule of cis-1,4-dichloro-2-butene, leading to a chain-growth polymerization (intermolecular, a second-order process).
Troubleshooting Steps:
-
Employ High-Dilution Conditions: The cornerstone of favoring intramolecular reactions is to operate under high dilution. By significantly increasing the solvent volume, you decrease the concentration of the reactants, which kinetically disfavors the second-order intermolecular polymerization while having no effect on the first-order intramolecular cyclization rate.
-
Slow Addition of the Alkylating Agent: Instead of adding all reactants at once, maintain a high concentration of the 4-fluorobenzylamine and add the cis-1,4-dichloro-2-butene solution dropwise over several hours. This strategy keeps the concentration of the bifunctional electrophile low at all times, ensuring that any intermediate formed is more likely to cyclize before it can encounter another dihalide molecule.[1]
-
Verify Dihalide Isomer Purity: The geometry of cis-1,4-dichloro-2-butene is crucial for efficient ring closure. The trans isomer, a common impurity, cannot readily cyclize and will almost exclusively lead to polymerization.[2] Ensure you are using a high-purity cis isomer.
Caption: Figure 2: Kinetic competition between cyclization and polymerization.
Problem 2: Presence of a High Molecular Weight, Water-Soluble Impurity
Question: After aqueous work-up, my organic layer has a low yield, but analysis of the aqueous layer (e.g., by LC-MS) shows a significant byproduct with a mass corresponding to the product plus another fluorobenzyl group and a chloride counter-ion. What is this and how do I prevent it?
Answer: You are observing the formation of a quaternary ammonium salt, a classic side reaction known as over-alkylation.[1]
Causality: The product, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, is a secondary amine. In many cases, the product amine is more nucleophilic than the starting primary amine.[3][4] It can therefore compete with the starting amine and react with the electrophile (4-fluorobenzyl halide, if present as an impurity, or more commonly, unreacted 1,4-dichloro-2-butene). This forms a stable, water-soluble quaternary ammonium salt, which is lost during extraction and reduces the yield of the desired neutral product.
A related side reaction involves the desired pyrroline product reacting with another molecule of the dihalide to form a spirocyclic quaternary ammonium salt, a phenomenon observed in similar systems.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratios. Using a slight excess of the amine relative to the dihalide can help ensure the electrophile is fully consumed. However, this can make purification more challenging.
-
Slow Addition of Alkylating Agent: As with preventing polymerization, the slow addition of the dihalide is highly effective.[1] It maintains a low concentration of the electrophile, minimizing the chance for the product to react further.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. Stop the reaction as soon as the limiting reagent (cis-1,4-dichloro-2-butene) is consumed to prevent further reaction of the product.
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent and base for this reaction? A: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used. A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is ideal. The base neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
Q: How can I be sure my cis-1,4-dichloro-2-butene is pure? A: Purity should be checked by ¹H NMR spectroscopy. The cis isomer has a distinct coupling constant and chemical shift for its vinyl and methylene protons compared to the trans isomer. If significant trans isomer is detected, it should be purified by distillation or a new batch should be sourced.
Q: Can I use trans-1,4-dichloro-2-butene instead? A: No. The trans geometry makes intramolecular cyclization sterically unfeasible. Its use will almost exclusively result in the formation of polymeric materials.[2]
Q: What are the typical reaction temperatures and times? A: The reaction is often run at room temperature to slightly elevated temperatures (e.g., 40-60 °C) to increase the reaction rate without promoting significant side reactions. Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions. Reaction progress should always be monitored by TLC or GC-MS.
Process Optimization & Protocols
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Desired Product Yield | Polymer Formation | Quaternary Salt Formation | Rationale |
| Concentration | High (~1 M) | Low | High | Moderate | Favors second-order intermolecular reactions. |
| Low (<0.1 M) | High | Low | Low | Favors first-order intramolecular cyclization. | |
| Addition Rate | All at once | Low | High | High | High instantaneous concentration of electrophile. |
| Slow (2-4 h) | High | Low | Low | Maintains low electrophile concentration, minimizing side reactions.[1] | |
| Stoichiometry | Excess Dihalide | Very Low | High | High | Unreacted electrophile promotes side reactions with the product. |
| (Amine:Dihalide) | 1:1 to 1.1:1 | Optimal | Low | Low | Ensures complete consumption of the limiting electrophile. |
| Temperature | Ambient (25°C) | Good | Low | Low | Controlled rate, minimizes thermal decomposition or isomerization. |
| Elevated (>80°C) | Variable | Can Increase | Can Increase | May accelerate side reactions and risk isomerization of the dihalide. |
Experimental Protocol: Optimized Synthesis
This protocol incorporates the troubleshooting advice to maximize the yield and purity of the target compound.
Materials:
-
4-Fluorobenzylamine (1.0 eq)
-
cis-1,4-Dichloro-2-butene (0.95 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.
-
To the flask, add 4-fluorobenzylamine (1.0 eq) and potassium carbonate (2.5 eq). Add enough anhydrous acetonitrile to achieve a final reactant concentration of approximately 0.05 M (high dilution).
-
In the dropping funnel, prepare a solution of cis-1,4-dichloro-2-butene (0.95 eq) in a small amount of anhydrous acetonitrile.
-
Begin stirring the amine/base suspension and heat to a gentle reflux (approx. 40-50 °C).
-
Once the temperature is stable, add the dihalide solution from the dropping funnel dropwise over a period of 3-4 hours.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the dihalide.
-
TLC Monitoring: Use a mobile phase of 20-30% Ethyl Acetate in Hexanes. The product is typically UV active and will stain with potassium permanganate. The starting amine and product will have different Rf values.
-
Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude oil can be purified by silica gel column chromatography using a gradient elution (e.g., 5% to 25% Ethyl Acetate in Hexanes) to yield the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Caption: Figure 3: Troubleshooting workflow for synthesis optimization.
References
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
-
Bobbitt, J. M., Amundsen, L. H., & Steiner, R. I. (1960). Amination Reactions of cis-l,4-DichIoro-2-butene. The Journal of Organic Chemistry, 25(12), 2230-2232. [Link]
- Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes.
-
LibreTexts Chemistry. (2020). Reactions of Amines. [Link]
Sources
"1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" stability and storage conditions
Technical Support Center: 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information regarding the stability and optimal storage conditions for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of this compound throughout your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole?
A1: The main stability concerns for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, and dihydropyrrole derivatives in general, are sensitivity to air, light, and moisture.[1] The presence of the dihydro-1H-pyrrole ring makes the compound susceptible to oxidation and potential polymerization. Exposure to these elements can lead to degradation, impacting the purity and efficacy of the compound in your experiments. The product is chemically stable under standard ambient conditions (room temperature); however, it may decompose on exposure to air and moisture.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, it is crucial to store it in a tightly closed container in a dry and well-ventilated place.[1] For optimal preservation, storage at 2-8 °C is recommended.[2] It is also advised to store the compound under an inert gas, such as nitrogen or argon, to minimize exposure to air and moisture.[1] Keep the container away from heat, sparks, open flames, and hot surfaces.[1][3]
Q3: How should I handle this compound upon receiving it?
A3: Upon receipt, it is best practice to immediately store the compound under the recommended conditions. Some suppliers may ship 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole under cold-chain transportation to maintain its integrity.[4] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture. All handling should be performed in a well-ventilated area, preferably under a chemical fume hood, and under an inert atmosphere if possible.[1]
Q4: Are there any materials or substances that are incompatible with 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole?
A4: Yes, based on the reactivity of similar pyrrole derivatives, this compound is likely incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][5] Contact with these substances should be strictly avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (e.g., darkening) | Exposure to air or light.[3] | 1. Immediately store the compound under an inert atmosphere and protect it from light. 2. If the material must be used, perform a purity analysis (e.g., HPLC, NMR) to assess the extent of degradation before proceeding with your experiment. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Review your storage and handling procedures against the recommended guidelines. 2. Use a fresh, unopened vial of the compound if available. 3. Consider re-purifying the material if a fresh sample is not available and you have the necessary equipment. |
| Formation of precipitates or insoluble material | Polymerization or degradation into insoluble byproducts. | 1. This is a strong indicator of significant degradation. It is highly recommended to discard the material and obtain a fresh batch. 2. If you must attempt to use it, try to dissolve a small amount in a suitable solvent and filter out any insoluble material. However, the purity of the soluble portion will be questionable. |
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
To minimize repeated freeze-thaw cycles and exposure to the atmosphere, it is highly recommended to aliquot the compound upon receipt.
Materials:
-
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
-
Inert gas (Nitrogen or Argon)
-
Dry, amber glass vials with tightly sealing caps
-
Syringes and needles (if the compound is a liquid) or a spatula (if solid)
-
Glove box or glove bag (ideal) or a fume hood
Procedure:
-
Allow the main container of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole to warm to room temperature before opening.
-
If possible, perform the entire procedure in a glove box or under a steady stream of inert gas.
-
Carefully dispense the desired amount of the compound into each pre-labeled aliquot vial.
-
Purge the headspace of each vial with the inert gas for a few seconds.
-
Tightly seal the vials immediately.
-
Store the aliquoted vials at the recommended temperature (2-8 °C).[2]
Protocol 2: Visual Inspection and Solubility Test
A quick assessment of the compound's integrity can be performed before each use.
Procedure:
-
Visually inspect the compound for any changes in color or physical state. A pure compound should be a white to yellowish-white crystalline powder.[2]
-
Test the solubility of a small amount of the compound in a solvent appropriate for your application. Any significant deviation from the expected solubility could indicate degradation.
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
References
- Abdelwahab, N. S., ELsaady, M. T., Korany, A. G., & Hegazy, M. A. (2017). Study of Gliquidone Degradation Behavior by High-Performance Thin-Layer Chromatography and Ultra-Performance Liquid Chromatography Methods.
-
Natural Micron Pharm Tech. (n.d.). 2,5-Dihydro-1H-Pyrrole Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Degradation of 2,5-dihydroxy-1,4-benzoquinone by hydrogen peroxide: a combined kinetic and theoretical study. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-2,5-dihydropyrrole. Retrieved from [Link]
-
ResearchGate. (2025). The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 2,5-dihydro-. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Low Yield in Paal-Knorr Synthesis of Pyrrolines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Paal-Knorr Synthesis of Pyrrolines
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a direct route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] While the classic reaction yields the aromatic pyrrole ring, the dihydroxytetrahydropyrrole intermediate is a form of pyrroline, and variations of this reaction can be tailored to isolate pyrroline derivatives. This guide will focus on troubleshooting the common challenges associated with this synthesis, particularly the issue of low product yield. Whether your target is a fully aromatized pyrrole or a pyrroline intermediate, the principles of optimizing this reaction remain largely the same.
The reaction mechanism involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal.[3] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl, leading to a 2,5-dihydroxytetrahydropyrrole derivative (a pyrroline species).[3] Subsequent dehydration yields the final pyrrole product.[3] Understanding this pathway is crucial for diagnosing and resolving issues that may arise during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Paal-Knorr synthesis?
While highly dependent on the specific substrates and conditions, a well-optimized Paal-Knorr synthesis can achieve yields of 60% or higher.[4] However, it is not uncommon for initial attempts or reactions with challenging substrates to result in significantly lower yields.
Q2: What are the most critical factors influencing the yield?
The yield of the Paal-Knorr synthesis is highly sensitive to several factors:
-
Reaction pH: The acidity of the reaction medium is paramount. While acid catalysis is generally required, excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[5][6] Weakly acidic or neutral conditions are often optimal.[5]
-
Catalyst Choice: The type of acid catalyst, whether a Brønsted or Lewis acid, can significantly impact the reaction outcome.[7] Modern methods have introduced a variety of milder and more selective catalysts.[8]
-
Temperature and Reaction Time: Traditional methods often involve prolonged heating, which can degrade sensitive starting materials or products.[4] Optimization of both temperature and reaction time is crucial for maximizing yield and minimizing byproduct formation.[5]
-
Purity of Starting Materials: The presence of impurities in the 1,4-dicarbonyl compound or the amine can lead to undesired side reactions and a lower overall yield.[5][8]
Q3: Can I run the Paal-Knorr synthesis without a strong acid?
Yes, numerous modern protocols avoid the use of harsh acids. Milder alternatives include:
-
Lewis acids: Scandium(III) triflate (Sc(OTf)₃) and Bismuth(III) nitrate (Bi(NO₃)₃) have been used effectively.[8]
-
Organocatalysts: Citric acid and even Vitamin B1 have been shown to catalyze the reaction.[8]
-
Heterogeneous catalysts: Solid acid catalysts like montmorillonite clay or silica sulfuric acid offer the advantage of easy removal post-reaction.[8]
-
Solvent effects: In some cases, using an ionic liquid as the solvent can enable the reaction to proceed at room temperature without any added acid catalyst.[8]
Q4: Is it possible to perform the synthesis under solvent-free conditions?
Yes, solvent-free conditions have been successfully implemented, often in conjunction with catalysts like molecular iodine (I₂) or through mechanochemical activation (ball-milling).[8][9] These "greener" approaches can lead to shorter reaction times and excellent yields.[8]
Troubleshooting Guide for Low Yield in Paal-Knorr Synthesis
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inappropriate Reaction Conditions: Harsh acids (e.g., H₂SO₄, HCl) may be degrading your starting materials or product.[4] Conversely, the reaction may be too slow under neutral conditions. | Optimize the catalyst: Switch to a milder Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst (e.g., Sc(OTf)₃).[10] Consider using a heterogeneous catalyst for easier workup.[8] For acid-sensitive substrates, explore catalyst-free conditions using an ionic liquid as the solvent.[8] |
| 2. Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic.[10] Steric hindrance in either the dicarbonyl compound or the amine can slow the reaction significantly.[10] | Increase reaction vigor: For poorly reactive amines, consider higher temperatures or a more active catalyst.[10] Microwave irradiation can be particularly effective in reducing reaction times and improving yields, especially for sterically hindered substrates.[10] | |
| 3. Poor Quality of Starting Materials: Impurities in the 1,4-dicarbonyl compound can inhibit the reaction or lead to side products.[5][8] | Purify your reactants: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization before use.[5] Use a fresh, high-purity primary amine. | |
| Significant Furan Byproduct Formation | 1. Excessively Acidic Conditions: A pH below 3 strongly favors the formation of furan byproducts through intramolecular cyclization and dehydration of the dicarbonyl compound.[5] | Adjust the pH: Maintain the reaction under neutral or weakly acidic conditions.[5] The addition of a weak acid like acetic acid can accelerate the desired reaction without promoting furan formation.[4] |
| Complex Reaction Mixture/Multiple Spots on TLC | 1. Side Reactions: Besides furan formation, other side reactions may be occurring due to impurities or suboptimal conditions. | Optimize reaction parameters: Systematically screen different catalysts, solvents, temperatures, and reaction times to improve selectivity.[8] Monitor the reaction progress closely using TLC to determine the optimal endpoint and avoid prolonged reaction times that can lead to byproduct formation.[5] |
| 2. Decomposition of Product: The target pyrroline or pyrrole may be unstable under the reaction conditions, especially with prolonged heating.[4] | Use milder conditions: Lower the reaction temperature and extend the reaction time if necessary.[10] Consider microwave-assisted heating, which can significantly reduce reaction times.[10] |
Experimental Protocols
Standard Protocol: Acetic Acid Catalyzed Synthesis
This protocol provides a general starting point for the Paal-Knorr synthesis.
-
Reactant Preparation: Ensure the 1,4-dicarbonyl compound is of high purity. If necessary, purify it via distillation or recrystallization.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Amine Addition: Add the primary amine (1.1 - 1.5 eq) to the solution.[5]
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by Thin Layer Chromatography (TLC).[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.
Optimized Protocol: Microwave-Assisted, Mild Lewis Acid Catalysis
This protocol is designed to improve yields and reduce reaction times, particularly for less reactive or sensitive substrates.
-
Reactant Preparation: As with the standard protocol, ensure the purity of the 1,4-dicarbonyl compound.[5]
-
Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a mild Lewis acid, such as Scandium(III) triflate (Sc(OTf)₃) (e.g., 1-5 mol%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 80-120 °C) for a predetermined time (typically 5-30 minutes).[6][10] Monitor the reaction progress by TLC if possible.
-
Workup: After cooling, partition the reaction mixture between water and a suitable organic solvent (e.g., ethyl acetate).[6] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by column chromatography.[6]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Paal-Knorr synthesis.
Caption: Troubleshooting workflow for low yield in Paal-Knorr synthesis.
References
-
RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions | Download Table. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
YouTube. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identification of Impurities in 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Welcome to the Technical Support Center for "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and management of impurities that may be encountered during the synthesis and handling of this compound. Our focus is on providing practical, experience-driven advice to ensure the integrity of your research.
I. Understanding the Synthetic Landscape: The Paal-Knorr Synthesis
The most probable and widely used method for the synthesis of N-substituted 2,5-dihydropyrroles is the Paal-Knorr synthesis.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound, or a precursor, with a primary amine. In the case of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, the likely starting materials are 2,5-dimethoxytetrahydrofuran and 4-fluorobenzylamine.[4][5] Understanding this synthetic route is crucial for anticipating potential impurities.
Caption: Paal-Knorr synthesis workflow.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and analysis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Q1: My reaction yield is low, and I observe multiple spots on my TLC plate. What are the likely impurities?
A1: Low yields and the presence of multiple byproducts are common challenges in the Paal-Knorr synthesis.[6] The impurities can be broadly categorized as starting material-related, reaction-related, and degradation-related.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Potential Impurities and Their Sources:
| Impurity Class | Specific Impurity Example | Likely Source |
| Starting Material-Related | 4-Fluorobenzoic acid | Oxidation of 4-fluorobenzaldehyde (precursor to 4-fluorobenzylamine). |
| Positional isomers (e.g., 2- or 3-fluorobenzylamine) | Impurities in the starting 4-fluorobenzaldehyde. | |
| Unreacted 4-fluorobenzylamine | Incomplete reaction. | |
| Unreacted 2,5-dimethoxytetrahydrofuran | Incomplete reaction or incorrect stoichiometry. | |
| Reaction-Related | N-(4-Fluorobenzyl)pyrrole | Over-oxidation/aromatization of the dihydropyrrole ring. |
| Furan derivative | Reaction conducted under strongly acidic conditions (pH < 3).[2] | |
| Degradation-Related | Ring-opened products (e.g., aldehydes, amines) | Hydrolysis of the dihydropyrrole ring, especially under acidic or basic conditions.[7][8] |
| Oxidized species (e.g., N-oxides, hydroxylated derivatives) | Exposure to air and light, leading to oxidative degradation.[9] |
Q2: How can I definitively identify these impurities?
A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the workhorse for separating and quantifying the main component and its impurities. A C18 column with a gradient of water (containing a small amount of acid like formic or acetic acid) and acetonitrile is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer allows for the determination of the molecular weight of each separated component. This is invaluable for identifying unknown impurities. The fragmentation pattern can provide structural clues.[10][11] For 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (Molecular Weight: 191.23 g/mol ), the molecular ion peak [M+H]⁺ would be observed at m/z 192.24. A common fragmentation would be the loss of the fluorobenzyl group, leading to a fragment at m/z 83.07, corresponding to the dihydropyrrole cation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.
-
¹H NMR of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (Predicted):
-
~7.2-7.3 ppm (dd, 2H): Aromatic protons ortho to the CH₂ group.
-
~7.0-7.1 ppm (t, 2H): Aromatic protons meta to the CH₂ group.
-
~5.8 ppm (s, 2H): Olefinic protons of the dihydropyrrole ring.
-
~3.6 ppm (s, 2H): Benzylic protons (CH₂).
-
~3.4 ppm (s, 4H): Methylene protons of the dihydropyrrole ring.
-
-
Impurity Signatures in ¹H NMR:
-
4-Fluorobenzoic acid: A broad singlet above 10 ppm (carboxylic acid proton).
-
N-(4-Fluorobenzyl)pyrrole: Additional aromatic signals for the pyrrole ring around 6.0-6.7 ppm.[12]
-
Unreacted 4-fluorobenzylamine: A singlet for the NH₂ protons.
-
-
III. Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Protocol 2: General Paal-Knorr Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
-
To a round-bottom flask, add 4-fluorobenzylamine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.05 eq) dropwise to the stirred solution.
-
If using a neutral solvent, add a catalytic amount of a weak acid (e.g., acetic acid, p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
IV. References
-
Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications.
-
The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing).
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
-
WO2003044011A1 - Pyrrole synthesis. Google Patents.
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
-
troubleshooting low conversion rates in 2,5-dimethoxytetrahydrofuran reactions. Benchchem.
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1.
-
Supporting Information. The Royal Society of Chemistry.
-
1-(4-fluorobenzyl)-2,5-dihydro-1H-pyrrole. Guidechem.
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar.
-
Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as.
-
mass spectra - fragmentation patterns. Chemguide.
-
The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. ResearchGate.
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
-
Basic 1H- and 13C-NMR Spectroscopy.
-
Pyrrole(109-97-7) 1H NMR spectrum. ChemicalBook.
-
1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1 H NMR. ChemicalBook.
-
Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. PubMed.
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
-
Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5. Benchchem.
-
Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry.. Semantic Scholar.
-
Microwave induced uncatalyzed reaction of 2,5-dimethoxytetrahydrofuran... | Download Scientific Diagram. ResearchGate.
-
Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways | Request PDF. ResearchGate.
-
Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways.. Sigma-Aldrich.
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. NIH.
-
In Vitro Hydrolytic Degradation of Polyester-Based Scaffolds under Static and Dynamic Conditions in a Customized Perfusion Bioreactor. MDPI.
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
-
Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview | Food Nutrition Chemistry.
Sources
- 1. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials: In vitro degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative and hydrolytic deteriorations of lipids and several alternative pathways for their protections: An overview | Food Nutrition Chemistry [cae.usp-pl.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Welcome to the technical support center for the synthesis and scale-up of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a valuable substituted pyrroline intermediate in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis typically involves the N-alkylation of 2,5-dihydropyrrole (also known as 3-pyrroline) with 4-fluorobenzyl halide. While straightforward at the laboratory scale, scaling up this reaction presents unique challenges that require careful consideration of reaction conditions, safety, and purification methods. This guide will walk you through these critical aspects to facilitate a smooth transition from bench-to-pilot scale.
Synthetic Workflow Overview
The primary synthetic route is a nucleophilic substitution reaction where the secondary amine of 2,5-dihydropyrrole attacks the electrophilic benzylic carbon of a 4-fluorobenzyl halide (typically chloride or bromide), displacing the halide ion.
Caption: General workflow for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Low Reactivity of Starting Materials: 4-fluorobenzyl chloride might be less reactive than the bromide or iodide analogue. 2,5-dihydropyrrole can be of poor quality or contain inhibitors. 2. Inadequate Base: The base may not be strong enough to deprotonate the pyrroline effectively, or it may be sterically hindered. 3. Improper Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or slowing down the reaction rate. 4. Low Reaction Temperature: The activation energy for the reaction may not be reached. | 1. Reagent Check: Verify the purity of 2,5-dihydropyrrole by NMR or GC-MS. Consider using 4-fluorobenzyl bromide for higher reactivity. 2. Base Selection: Use a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). For larger scale, inorganic bases are often preferred for easier removal. 3. Solvent Optimization: Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are good solvent choices for this type of Sₙ2 reaction. 4. Temperature Increase: Gradually increase the reaction temperature, monitoring for any side product formation. Refluxing in acetonitrile is a common starting point. |
| Significant Over-alkylation (Formation of Quaternary Ammonium Salt) | 1. High Reactivity of the Product: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation. 2. Stoichiometry: An excess of the 4-fluorobenzyl halide. | 1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 2,5-dihydropyrrole relative to the 4-fluorobenzyl halide. This ensures the halide is the limiting reagent. 2. Slow Addition: Add the 4-fluorobenzyl halide slowly to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent, disfavoring the second alkylation. |
| Formation of Impurities During Work-up | 1. Hydrolysis of Product: The dihydropyrrole ring can be sensitive to strongly acidic or basic conditions during aqueous work-up. 2. Emulsion Formation: This is a common issue when scaling up, making phase separation difficult. | 1. Mild Work-up: Use a saturated solution of sodium bicarbonate (NaHCO₃) for washing instead of strong acids or bases. 2. Brine Wash: A wash with saturated sodium chloride (brine) solution can help break emulsions. Adding a small amount of a different organic solvent might also be effective. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Unreacted starting materials or over-alkylation products can have similar polarities to the desired product. 2. Residual Base: Inorganic bases can be difficult to remove completely. | 1. Chromatography Optimization: For smaller scales, flash chromatography on silica gel is effective. A gradient elution from hexane to ethyl acetate is a good starting point. For larger scales, consider distillation under reduced pressure or crystallization of a salt form. 2. Aqueous Washes: Thoroughly wash the organic layer with water to remove inorganic salts. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this reaction at scale?
For large-scale synthesis, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred. They are inexpensive, easy to handle, and can be removed by simple filtration and aqueous washes. Organic bases like triethylamine (Et₃N) or DIPEA can also be used, but their removal can be more challenging at scale.
Q2: Which 4-fluorobenzyl halide should I use: chloride or bromide?
4-Fluorobenzyl bromide is more reactive than the chloride and will generally lead to faster reaction times and higher conversions. However, it is also more expensive and potentially more lachrymatory. For scale-up, 4-fluorobenzyl chloride is often the more economical choice, and the lower reactivity can be compensated for by optimizing other reaction parameters like temperature and reaction time.
Q3: What are the key safety precautions when handling 4-fluorobenzyl chloride/bromide at a large scale?
4-Fluorobenzyl halides are lachrymators and skin irritants.[1][2][3][4][5] When handling large quantities, it is crucial to work in a well-ventilated area, preferably a walk-in fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3][4][5] An emergency shower and eyewash station should be readily accessible. For large-scale operations, a closed-system transfer of the reagent is recommended to minimize exposure.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a stain like potassium permanganate can be used to visualize the spots. For GC-MS, you can track the disappearance of the starting materials and the appearance of the product peak.
Q5: What is the best method for purifying the final product at an industrial scale?
While flash chromatography is suitable for lab-scale purification, it is often not economically viable for large-scale production.[6] The preferred methods for industrial-scale purification of tertiary amines like this are:
-
Distillation under reduced pressure: This is effective if the product is thermally stable and has a significantly different boiling point from the impurities.
-
Crystallization: The product can be converted to a salt (e.g., hydrochloride or tartrate) which can then be crystallized from a suitable solvent system. The pure amine can be recovered by neutralization and extraction.
-
Liquid-liquid extraction: A carefully designed series of extractions with aqueous solutions of different pH can be used to separate the tertiary amine from unreacted secondary amine and other impurities.[6]
Experimental Protocols
Lab-Scale Synthesis (1-10 g)
Materials:
-
2,5-Dihydropyrrole (1.0 eq)
-
4-Fluorobenzyl chloride (1.05 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dihydropyrrole and anhydrous acetonitrile.
-
Add potassium carbonate to the solution and stir the suspension.
-
Slowly add 4-fluorobenzyl chloride to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (around 82 °C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole as a colorless to pale yellow oil.
Scale-Up Synthesis (100 g - 1 kg)
Key Considerations for Scale-Up:
-
Heat Management: The N-alkylation reaction is exothermic. For larger scales, a jacketed reactor with controlled heating and cooling is essential to maintain a stable reaction temperature and prevent runaway reactions.
-
Mixing: Efficient mixing is critical for large, heterogeneous reaction mixtures. An overhead mechanical stirrer is necessary to ensure good contact between the reagents.
-
Reagent Addition: The slow, controlled addition of the 4-fluorobenzyl chloride via a dropping funnel or a pump is crucial to manage the exotherm and minimize over-alkylation.
-
Work-up and Phase Separation: Use a larger separatory funnel or a reactor with a bottom outlet valve for the aqueous work-up. Allow adequate time for phase separation.
Procedure:
-
Charge a jacketed reactor with 2,5-dihydropyrrole, anhydrous acetonitrile, and finely powdered, dry potassium carbonate.
-
Start the overhead stirrer to ensure a well-agitated suspension.
-
Begin circulating a coolant through the reactor jacket to maintain the initial temperature.
-
Slowly add 4-fluorobenzyl chloride to the reactor over a period of 1-2 hours, monitoring the internal temperature closely. The addition rate should be adjusted to keep the temperature within a safe range (e.g., below 40 °C).
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 8-16 hours, or until reaction completion is confirmed by in-process control (IPC) using GC-MS.
-
Cool the reactor to room temperature. Filter the reaction mixture to remove the inorganic salts. A filter press may be used for larger volumes. Wash the filter cake with acetonitrile.
-
Transfer the filtrate to a larger reactor equipped for distillation. Remove the acetonitrile under reduced pressure.
-
Add ethyl acetate to the residue and perform the aqueous washes as described in the lab-scale procedure, using appropriate equipment for large-scale liquid-liquid extractions.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation.
Characterization Data (Expected)
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 5.80 (s, 2H, =CH), 3.65 (s, 2H, N-CH₂-Ar), 3.40 (s, 4H, N-CH₂-CH=).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5 (d, J=245 Hz), 134.0 (d, J=3 Hz), 129.5 (d, J=8 Hz), 128.0, 115.0 (d, J=21 Hz), 57.0, 55.0.
-
Mass Spectrometry (EI): m/z (%) = 191 (M⁺), 109 (100).
Visualizing Troubleshooting Logic
Caption: A decision tree for troubleshooting low reaction yield.
References
- Reddy, K. L., et al. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Reaction Mixtures. Organic Process Research & Development, 11(4), 753–757.
-
Fisher Scientific. (2025). 4-Fluorobenzyl chloride Safety Data Sheet. Retrieved January 19, 2026, from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 3. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Monitoring the Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Welcome to the technical support guide for the synthesis and reaction monitoring of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only solve immediate issues but also adapt and optimize your experimental approach.
Section 1: Reaction Overview & Monitoring Strategy
The synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a classic example of an N-alkylation reaction.[1] It involves the reaction of a secondary amine (2,5-dihydro-1H-pyrrole, also known as 3-pyrroline) with an alkylating agent (4-fluorobenzyl halide) in the presence of a base. This transformation proceeds via a nucleophilic substitution (SN2) mechanism.
While the reaction appears straightforward, successful synthesis depends on careful monitoring to determine the reaction endpoint, identify potential side products, and maximize yield and purity.[2] A multi-faceted monitoring strategy employing Thin-Layer Chromatography (TLC) for rapid in-process checks, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive identification, is highly recommended.[2][3]
Caption: General reaction scheme for N-alkylation.
Section 2: Frequently Asked Questions (FAQs) on Routine Monitoring
This section addresses common queries regarding the standard procedures for monitoring the reaction's progress.
Q1: What is the recommended initial TLC solvent system for this reaction?
A starting point for developing a TLC method is a non-polar/polar solvent mixture, typically Ethyl Acetate (EtOAc) in Hexanes. A 20-30% EtOAc/Hexane mixture is often effective. The goal is to achieve an Rf (retention factor) for the product of approximately 0.3-0.5, with clear separation from the starting materials. The starting amine is more polar and should have a lower Rf, while the alkyl halide is less polar and will have a higher Rf.
Q2: How should I visualize the spots on the TLC plate?
Due to the presence of the aromatic ring from the 4-fluorobenzyl group, the product and the starting halide can be easily visualized under a UV lamp (254 nm). The starting 3-pyrroline is not UV-active. To visualize all components, including the starting amine, you can use chemical staining methods after UV visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the double bond in the pyrroline ring and the amine, appearing as yellow spots on a purple background.
Q3: How should I prepare a sample for in-process GC-MS analysis?
To prepare a sample for GC-MS, take a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by diluting it significantly in a suitable solvent like dichloromethane or ethyl acetate (e.g., 1-2 mL). This dilution stops the reaction. If your reaction uses a non-volatile base like potassium carbonate, you can filter the diluted sample through a small plug of silica or celite in a Pasteur pipette to remove particulates before injection. This prevents contamination of the GC inlet.[4]
Q4: What key signals in ¹H NMR indicate the reaction is progressing successfully?
The most telling sign of product formation is the appearance of a new singlet in the aromatic region corresponding to the benzylic protons (CH₂ group) adjacent to the nitrogen. This signal typically appears around 3.6-3.8 ppm. Concurrently, you should observe the disappearance of the N-H proton signal from the starting 2,5-dihydro-1H-pyrrole and a shift in the signals for the protons on the pyrroline ring.[5]
Section 3: Troubleshooting Guide: Addressing Common Experimental Issues
This core section provides in-depth solutions to specific problems you may encounter during the reaction.
Caption: A workflow for troubleshooting common reaction issues.
Issue 1: Incomplete Reaction
Q: My TLC/GC-MS shows a significant amount of starting material (2,5-dihydro-1H-pyrrole) remaining even after the recommended reaction time. What should I do?
Analysis & Solution:
An incomplete reaction points to issues with reactivity or stoichiometry. Here’s a checklist to diagnose the cause:
-
Base Strength and Amount: The base is crucial for deprotonating the secondary amine (or scavenging the acid formed). If a weak base like potassium carbonate is used, ensure it is finely ground and the reaction is stirred vigorously to maximize surface area. For slower reactions, a stronger, soluble organic base like diisopropylethylamine (DIPEA) may be more effective.[6] Ensure at least one equivalent of base is used.
-
Reaction Temperature: N-alkylation reactions can be slow at room temperature.[6] Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly increase the reaction rate. Monitor by TLC every 1-2 hours when heating.
-
Reagent Quality: The 4-fluorobenzyl halide can degrade over time. Ensure it is fresh or has been stored properly. The 2,5-dihydro-1H-pyrrole can be volatile and hygroscopic; use it from a freshly opened container or ensure it's been handled under an inert atmosphere.
Issue 2: Complex Reaction Mixture
Q: My TLC plate shows multiple new spots in addition to my product. What are they likely to be?
Analysis & Solution:
Multiple spots indicate the formation of byproducts. Identifying them is key to suppression.
-
Over-alkylation (Quaternary Salt Formation): While less common when alkylating a secondary amine compared to a primary one, it's possible for the tertiary amine product to react with another molecule of the alkyl halide to form a quaternary ammonium salt.[7][8] This byproduct is highly polar and will typically remain at the baseline of the TLC plate. Using a slight excess of the starting amine relative to the alkyl halide can help mitigate this.
-
Alkyl Halide Byproducts: 4-Fluorobenzyl halides can undergo self-condensation or elimination reactions, especially if the reaction is overheated or if a very strong, sterically hindered base is used. These byproducts can often be identified by GC-MS analysis of the crude mixture.
-
Positional Isomers/Ring Opening: While unlikely under standard N-alkylation conditions, extreme pH or temperature could potentially lead to side reactions involving the pyrroline ring. This is rare but can be investigated by detailed NMR analysis (¹H, ¹³C, COSY) of the isolated byproduct.
Issue 3: Ambiguous Product Identification
Q: I have a major product by TLC and GC, but how can I be certain it is 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole?
Analysis & Solution:
Confirmation requires spectroscopic data.
-
GC-MS Analysis: The mass spectrum should show a clear molecular ion (M⁺) peak corresponding to the product's molecular weight (C₁₁H₁₂FN = 177.22 g/mol ). Key fragmentation patterns to look for would be the loss of the fluorobenzyl group (m/z 109) or the formation of the fluorobenzyl cation itself (m/z 109), and the pyrroline fragment.
-
¹H NMR Spectroscopy: This is the most definitive technique. The spectrum should be clean and show the expected signals with correct integration.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to F) | ~7.25-7.35 | Multiplet (dd) | 2H |
| Aromatic (meta to F) | ~6.95-7.05 | Multiplet (t) | 2H |
| Olefinic (HC=CH) | ~5.70-5.80 | Singlet or narrow multiplet | 2H |
| Benzylic (N-CH₂-Ar) | ~3.60-3.70 | Singlet | 2H |
| Allylic (N-CH₂-CH=) | ~3.20-3.30 | Singlet or narrow multiplet | 4H |
| Table 1: Predicted ¹H NMR signals for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole in CDCl₃. Shifts are estimates and can vary. |
Issue 4: Purification Difficulties
Q: My product is streaking badly on the silica column during purification. How can I resolve this?
Analysis & Solution:
Streaking (tailing) of amines on silica gel is a classic problem caused by the interaction of the basic nitrogen atom with acidic silanol groups (Si-OH) on the silica surface.
-
Deactivate the Silica: The most common and effective solution is to add a small amount of a volatile base to your eluent system.[9] Adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the EtOAc/Hexane mobile phase will neutralize the acidic sites on the silica, leading to sharp, well-defined bands.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
Section 4: Detailed Experimental Protocols
Protocol 1: Step-by-Step TLC Analysis
-
Prepare the Plate: Using a pencil, lightly draw a starting line ~1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate: Dissolve a tiny amount of your crude reaction mixture in a volatile solvent. Use a capillary tube to apply a small, concentrated spot onto the starting line. It is good practice to also spot the starting materials as references.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen eluent (e.g., 25% EtOAc/Hexane). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots. Subsequently, dip the plate into a potassium permanganate staining solution and gently heat with a heat gun to develop the spots.
-
Analyze: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled) to track the consumption of starting material and formation of the product.
Protocol 2: Sample Preparation and Analysis by GC-MS
-
Sample Preparation: Aliquot ~50 µL of the reaction mixture. Dilute with 1 mL of ethyl acetate.
-
Filtration: Pass the diluted sample through a syringe filter (0.45 µm) or a small plug of cotton/celite in a pipette to remove any solid particles (e.g., base).
-
Injection: Inject 1 µL of the filtered sample into the GC-MS.
-
GC Method: Use a standard capillary column (e.g., HP-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10-20°C/min to 250°C.
-
MS Analysis: Monitor the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern of the product.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Stradiotto, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine? Retrieved from [Link]
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]
- Google Patents. (n.d.). WO2003044011A1 - Pyrrole synthesis.
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National Institutes of Health. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Retrieved from [Link]
-
MDPI. (n.d.). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates. Retrieved from [Link]
-
ResearchGate. (2015). The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. Retrieved from [Link]
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]
-
PubMed. (2017). Utilizing On- And Off-Line Monitoring Tools to Follow a Kinetic Resolution Step During Flow Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
PubMed. (n.d.). Novel Identification of a Sulfur-Centered, Radical-Derived 5,5-dimethyl-1-pyrroline N-oxide Nitrone Adduct Formed From the Oxidation of DTT. Retrieved from [Link]
-
ACS Publications. (2021). Base-Mediated Cascade Annulations of β-CF3-1,3-Enynamides with Tosylaminomethyl Enones. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019). GC-MS analysis of bioactive compounds from Freshwater mussels. Retrieved from [Link]
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Allied Academies. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]
-
ResearchGate. (2005). New pyrrolidine and pyrroline derivatives of fullerenes: From the synthesis to the use in light-converting systems. Retrieved from [Link]
-
JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]
-
Shimadzu. (n.d.). ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Retrieved from [Link]
- Google Patents. (n.d.). DE19536859A1 - Process for the purification of N-vinylpyrrolidone by crystallization.
-
ResearchGate. (2022). Comprehensive screening of per- and polyfluoroalkyl substances in consumer products using pyrolysis GC–MS. Retrieved from [Link]
-
National Institutes of Health. (2021). Kinetics of human pyrroline-5-carboxylate reductase in l-thioproline metabolism. Retrieved from [Link]
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Technical Support Center: Purity Improvement of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
Welcome to the technical support guide for the purification of crude 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. This resource is designed for researchers, scientists, and drug development professionals who encounter purity challenges during their synthetic work. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind each purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and what are the expected impurities?
The most common synthesis is the N-alkylation of 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) with 4-fluorobenzyl halide (typically the bromide or chloride) in the presence of a base (e.g., K₂CO₃, Et₃N) and an organic solvent (e.g., acetonitrile, DMF).
Common Impurities Include:
-
Unreacted Starting Materials: 3-pyrroline and 4-fluorobenzyl halide.
-
Over-alkylation Product: Quaternary ammonium salt formed by the reaction of the product with another molecule of 4-fluorobenzyl halide.[1]
-
Base and Salts: The inorganic base and its corresponding halide salt.
-
Solvent Residue: Residual high-boiling solvents like DMF.
-
Degradation Products: Amines can be sensitive to air and heat, potentially leading to colored impurities.[2]
Q2: What are the standard analytical methods for assessing the purity of the final product?
Purity is typically assessed using a combination of techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and quantifying the product.
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Provides structural confirmation and can detect impurities with distinct proton or carbon signals.
-
Thin-Layer Chromatography (TLC): A quick method to visually assess the number of components in the crude mixture and to develop conditions for column chromatography.
Q3: What is the expected appearance and physical state of pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole?
Pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is typically a colorless to pale yellow oil or low-melting solid at room temperature. The presence of dark coloration often indicates degradation or persistent impurities.
Troubleshooting Guide: Common Purity Issues & Solutions
This section addresses specific problems you may encounter post-synthesis and provides targeted solutions.
Problem 1: My crude product is a dark, oily residue, and TLC/GC-MS shows multiple spots/peaks.
-
Probable Cause: This is a general indication of a complex mixture containing starting materials, byproducts, and degradation products. The color often arises from minor, highly conjugated impurities or oxidation.
-
Suggested Solution: A multi-step purification approach is recommended. Start with an Aqueous Acid-Base Extraction to isolate the basic amine product from neutral and acidic impurities. This is often the most effective first step. If impurities persist, follow up with Flash Column Chromatography or Vacuum Distillation .
Problem 2: GC-MS analysis confirms the presence of unreacted 4-fluorobenzyl halide.
-
Probable Cause: Incomplete reaction or use of excess alkylating agent. 4-fluorobenzyl halide is a neutral organic compound.
-
Suggested Solution: An Aqueous Acid-Base Extraction is highly effective.[3][4] The tertiary amine product will be protonated by aqueous acid (e.g., 1M HCl) and move to the aqueous phase, while the neutral 4-fluorobenzyl halide remains in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified amine.
Problem 3: My NMR spectrum shows peaks corresponding to the starting 3-pyrroline.
-
Probable Cause: Incomplete reaction. 3-pyrroline is a volatile secondary amine.
-
Suggested Solution:
-
Aqueous Wash: A simple wash with water may remove some of the water-soluble 3-pyrroline.
-
Vacuum: If the reaction solvent has been removed, applying a high vacuum at room temperature can help evaporate the volatile 3-pyrroline (boiling point ~90-91°C).[5]
-
Acid-Base Extraction: This will also effectively separate the secondary amine starting material from the tertiary amine product, although their pKa values are similar.
-
Problem 4: The product streaks badly on a standard silica gel TLC plate or column, leading to poor separation.
-
Probable Cause: Tertiary amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel.[6][7] This interaction leads to peak tailing and poor resolution.
-
Suggested Solution:
-
Mobile Phase Modifier: Add a small amount (0.5-2%) of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to the mobile phase (eluent).[6][8] This competing base will neutralize the acidic sites on the silica, allowing the product to elute cleanly.
-
Deactivated or Basic Stationary Phase: Use an amine-functionalized silica gel or basic alumina for chromatography.[2][6] These stationary phases are designed to minimize interactions with basic compounds, resulting in much better separation.[6]
-
Problem 5: The purified product contains a high-boiling impurity, suspected to be a quaternary ammonium salt.
-
Probable Cause: Over-alkylation of the tertiary amine product is a common side reaction, especially with reactive alkyl halides.[1] Quaternary salts are ionic and non-volatile.
-
Suggested Solution:
-
Aqueous Wash/Extraction: Quaternary ammonium salts are highly polar and often water-soluble. A simple wash of the organic solution with water or brine can remove this impurity.
-
Silica Gel Plug: Passing the crude product through a short plug of silica gel can effectively adsorb the highly polar quaternary salt, allowing the less polar tertiary amine product to pass through.
-
Vacuum Distillation: If the product is thermally stable, distillation can separate the volatile tertiary amine from the non-volatile quaternary salt.[9]
-
Data Summary Table
| Compound / Impurity | Class | Boiling Point (°C) | Purification Strategy |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | Tertiary Amine | > 150 (Est.) | Acid-Base Extraction, Chromatography, Vacuum Distillation |
| 3-Pyrroline | Secondary Amine | 90 - 91 | Aqueous Wash, Evaporation under Vacuum |
| 4-Fluorobenzyl Bromide | Alkyl Halide | ~200 | Acid-Base Extraction (remains in organic layer) |
| Quaternary Ammonium Salt | Ionic Salt | Non-volatile | Aqueous Wash, Filtration through Silica |
Experimental Protocols & Workflows
Protocol 1: Aqueous Acid-Base Extraction
This technique is the cornerstone of purifying basic amines from neutral or acidic impurities.[3][4][10]
Steps:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl (3 times, using 1/3 of the organic volume each time). The basic amine product will be protonated and move into the aqueous layer. Combine the aqueous layers.
-
Wash (Optional): Wash the initial organic layer with brine to recover any dissolved product, and combine this wash with the other aqueous layers. The organic layer, containing neutral impurities like unreacted alkyl halide, can now be discarded.
-
Basification: Cool the combined acidic aqueous layers in an ice bath. Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with swirling until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be converted back to its free-base form, often causing the solution to become cloudy.[10]
-
Back-Extraction: Extract the basified aqueous solution with fresh organic solvent (3 times). The purified amine product will now move back into the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Visual Workflow: Acid-Base Extraction
Caption: Workflow for amine purification via acid-base extraction.
Protocol 2: Flash Column Chromatography on Modified Silica
This method is used when acid-base extraction is insufficient to separate the product from closely related basic impurities.
Steps:
-
TLC Analysis: Develop a suitable solvent system using TLC. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually add a more polar solvent (e.g., ethyl acetate). Crucially, add 1% triethylamine (Et₃N) to the solvent mixture to prevent streaking.[8] The ideal system should give your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with standard silica gel using your chosen eluent (containing Et₃N).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[8]
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent and Et₃N under reduced pressure.
Protocol 3: Vacuum Distillation
This technique is suitable for thermally stable, liquid products to separate them from non-volatile impurities (like salts) or compounds with significantly different boiling points.[9][11]
Steps:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and use greased joints for a good seal. Use a stir bar for smooth boiling.[12]
-
Evacuation: Connect the system to a vacuum pump and slowly evacuate the apparatus before heating. This removes residual volatile solvents.[12]
-
Heating: Gently heat the flask using a heating mantle. The product will distill at a temperature lower than its atmospheric boiling point.[9]
-
Collection: Collect the fraction that distills over at a stable temperature and pressure.
-
Shutdown: Cool the system to room temperature before reintroducing air to prevent thermal shock to the glassware and potential oxidation of the hot product.[12]
Visual Guide: Troubleshooting Purity Issues
Caption: Decision tree for selecting a purification method.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Reddit r/Chempros. (2022, March 12). Amine workup. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
National Center for Biotechnology Information. Synthesis and purification of 5,5-dimethyl-1-pyrroline-N-oxide for biological applications. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]
-
LookChem. 1H-Pyrrole-1-propanoicacid, 2,5-dihydro-2,5-dioxo. [Link]
-
Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. [Link]
- Google Patents.
- Google Patents. WO2003044011A1 - Pyrrole synthesis.
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
- Google Patents.
-
Organic Syntheses. 3-pyrroline. [Link]
-
Lechler. What is Vacuum Distillation & How Does it Work?[Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as. [Link]
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Link]
-
Semantic Scholar. A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]
-
Organic Syntheses. 2-phenyl-1-pyrroline. [Link]
-
NIST WebBook. 1H-Pyrrole, 2,5-dihydro-. [Link]
-
Chemcasts. 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide Properties vs Pressure. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
ResearchGate. (2025, November 8). The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. [Link]
-
ChemBK. 2,5-dihydro-H-pyrrole. [Link]
-
Agilent. Analysis of primary, secondary and tertiary amines. [Link]
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Journal of the American Chemical Society. (2025, July 28). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]
-
ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. [Link]
-
DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. [Link]
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Validation & Comparative
A Comparative Analysis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and Other N-Benzyl Pyrrolidines in Drug Discovery
Introduction: The Privileged Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most valuable scaffolds in medicinal chemistry.[1] Its prevalence is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), making it a cornerstone of modern drug design.[1] The power of the pyrrolidine scaffold lies in its three-dimensional nature, stemming from its sp³-hybridized carbons, which allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[1][2] The nitrogen atom at the 1-position is a critical nexus for chemical modification; indeed, an overwhelming 92% of FDA-approved pyrrolidine-containing drugs feature a substitution at this position.[1]
Among the myriad of possible N-substituents, the benzyl group is of particular interest due to its ability to engage in various binding interactions and influence the overall physicochemical properties of the molecule. This guide provides a comparative analysis of a specific, synthetically accessible derivative, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole , against a backdrop of other N-benzyl pyrrolidine analogues. We will dissect the influence of the partially unsaturated pyrroline ring and the strategic placement of a fluorine atom on the benzyl moiety, grounding our discussion in experimental data and established structure-activity relationships (SAR).
Structural & Physicochemical Landscape
The core structure of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole (also known as a pyrroline derivative) features two key modifications from a simple N-benzyl pyrrolidine. First, the presence of a double bond within the heterocyclic ring introduces conformational rigidity compared to the flexible, fully saturated pyrrolidine ring. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
Second, and critically, is the 4-fluoro substitution on the benzyl ring. The introduction of fluorine is a well-established strategy in medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block a potential site of metabolism, thereby increasing the compound's half-life.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can decrease the basicity (pKa) of the pyrrolidine nitrogen. This is a crucial parameter influencing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Enhanced Binding Interactions: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with electron-deficient regions of a protein target.
The following diagram illustrates the key structural components of our target molecule and its relationship to other N-benzyl pyrrolidine classes.
Caption: Relationship of the target molecule to core and substituent variants.
Comparative Physicochemical Properties
The table below presents calculated physicochemical properties for our lead compound and related analogues. These parameters are critical for predicting a compound's "drug-likeness" and pharmacokinetic profile.
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | cLogP | pKa (Predicted) |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | C₁₁H₁₂FN | 177.22 | 2.15 | ~7.8 |
| 1-Benzyl-2,5-dihydro-1H-pyrrole | C₁₁H₁₃N | 159.23 | 2.20 | ~8.1 |
| 1-(4-Fluorobenzyl)pyrrolidine | C₁₁H₁₄FN | 179.24 | 2.25 | ~9.2 |
| 1-Benzylpyrrolidine | C₁₁H₁₅N | 161.25 | 2.30 | ~9.5 |
| N-(4-Fluorobenzyl)pyrrolidine-2,5-dione | C₁₁H₁₀FNO₂ | 221.20 | 0.98 | N/A |
Data calculated using standard cheminformatics software. Actual experimental values may vary.
As illustrated, the 4-fluoro substitution has a minimal impact on lipophilicity (cLogP) but is predicted to lower the basicity of the pyrrolidine nitrogen. The unsaturation in the pyrroline ring also contributes to a lower pKa compared to the fully saturated pyrrolidine analogue.
Synthetic Methodologies: A Practical Approach
The synthesis of N-substituted pyrrolines and pyrrolidines is well-established in organic chemistry. A common and efficient method is the direct N-alkylation of the parent heterocycle with a suitable benzyl halide. This approach is highly versatile and allows for the rapid generation of a library of analogues for SAR studies.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
This protocol describes a standard, self-validating procedure for the N-alkylation of 2,5-dihydropyrrole.
-
Reaction Setup: To a solution of 2,5-dihydropyrrole (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.2 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.
-
Addition of Alkylating Agent: Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature (RT).
-
Reaction Monitoring: Allow the reaction to stir at RT for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, filter the solid K₂CO₃ and wash with MeCN. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Biological Activity & Structure-Activity Relationships (SAR)
N-benzyl pyrrolidine derivatives have been investigated for a wide array of biological activities, including anticonvulsant properties and enzyme inhibition.[3][4][5] The specific substitutions on both the benzyl and pyrrolidine rings are critical determinants of potency and selectivity.
Case Study 1: Anticonvulsant Activity
Research into N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides has identified potent anticonvulsant agents.[3][6] These hybrid molecules merge structural features of known antiepileptic drugs.[6] While direct data for our target molecule is not available, we can infer SAR from related compounds.
In a study of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, various substitutions on the benzyl ring were explored.[6] The results from the maximal electroshock seizure (MES) test, a primary screening model for anticonvulsants, are summarized below.
| Compound (Substituent on N-Benzyl) | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg, mouse) |
| 4-Fluoro (Compound 8) | 54.90 |
| Unsubstituted (Compound 4) | 67.65 |
| 4-Chloro | > 100 |
| 4-Methoxy | > 100 |
| 2-Fluoro | 72.84 |
Data sourced from Kaminski et al., Bioorg. Med. Chem., 2015.[6]
Analysis & Causality: The data clearly demonstrates the positive impact of a 4-fluoro substitution. Compound 8 (4-Fluoro) was the most potent in this series in the MES test, exhibiting a lower ED₅₀ value than the unsubstituted analogue.[6] This suggests that the electronic properties and/or the potential for specific interactions conferred by the fluorine atom are beneficial for activity against this target. The 2-fluoro substitution was less effective, highlighting the importance of the substituent's position. The larger chloro and methoxy groups at the 4-position were detrimental to activity, indicating a potential steric clash in the binding pocket.
Case Study 2: Enzyme Inhibition
N-substituted polyhydroxypyrrolidines have been synthesized as inhibitors of Golgi α-mannosidase II (GMII), a therapeutic target for cancer.[5] In this context, the N-benzyl group plays a crucial role in achieving selectivity over the related lysosomal α-mannosidase (LMan). A study found that specific stereoisomers of N-benzyl polyhydroxypyrrolidines could inhibit GMII with Kᵢ values in the 50-76 μM range while showing high selectivity (>100-fold) over LMan.[5] While not featuring a fluorinated benzyl group, this research underscores the importance of the N-benzyl moiety for directing inhibitor selectivity. The choice to use a benzyl group is rationalized by its ability to occupy a specific sub-pocket in the enzyme's active site, a feature that can be fine-tuned with substitutions to optimize potency and selectivity.
Workflow for In-Vitro Enzyme Inhibition Assay
To validate the biological activity of newly synthesized compounds, a robust in-vitro assay is essential. The following workflow describes a typical enzyme inhibition assay.
Caption: Standard workflow for determining IC₅₀ in an enzyme inhibition assay.
Conclusion and Future Perspectives
The analysis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole in the context of related N-benzyl pyrrolidines reveals critical insights for drug discovery professionals. The strategic introduction of a fluorine atom at the 4-position of the benzyl ring is a proven method to enhance biological activity, as demonstrated in anticonvulsant screening models.[6] This enhancement is likely due to a combination of improved metabolic stability and optimized electronic and steric interactions at the target site.
Furthermore, the choice of the pyrrolidine core itself—be it saturated, unsaturated (pyrroline), or a dione—profoundly impacts the molecule's conformation and physicochemical properties, which in turn dictates its pharmacological profile. The partial unsaturation in the 2,5-dihydro-1H-pyrrole ring introduces a degree of rigidity that could be beneficial for locking the molecule into a bioactive conformation.
Future research should focus on the direct biological evaluation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and its close analogues in various therapeutic areas where N-benzyl pyrrolidines have shown promise. A systematic exploration of different halogen substitutions (Cl, Br) and other electronic modifications on the benzyl ring, coupled with assays against a panel of relevant biological targets, would provide a more complete understanding of the SAR and unlock the full potential of this versatile chemical scaffold.
References
-
D'Andrea, P., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available at: [Link]
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Sagan, J., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry. Available at: [Link]
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Amarouche, L., et al. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. Available at: [Link]
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Wakenhut, F., et al. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Inoue, M., et al. (2002). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Vandeputte, M. M., et al. (2024). In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'nitazene' opioids. Archives of Toxicology. Available at: [Link]
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Striešková, P., et al. (2018). N-Benzyl Substitution of Polyhydroxypyrrolidines: The Way to Selective Inhibitors of Golgi α-Mannosidase II. ChemMedChem. Available at: [Link]
-
Kaminski, K., et al. (2015). Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Comparative Guide to the Synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole for Researchers and Drug Development Professionals
The N-(4-fluorobenzyl) substituted 2,5-dihydropyrrole, also known as 3-pyrroline, is a valuable scaffold in medicinal chemistry, appearing as a core structural motif in a variety of biologically active compounds. The presence of the fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making the efficient and scalable synthesis of this intermediate a critical aspect of drug discovery and development. This guide provides a comparative analysis of the primary synthetic routes to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, offering detailed experimental protocols and a critical evaluation of each method's advantages and limitations.
Introduction to Synthetic Strategies
The synthesis of N-substituted 2,5-dihydropyrroles generally involves the formation of the heterocyclic ring followed by, or concurrent with, the introduction of the N-substituent. The principal methods for preparing 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole can be broadly categorized into two main strategies:
-
N-Alkylation of a Pre-formed 2,5-dihydro-1H-pyrrole Ring: This is a direct and often straightforward approach where the nitrogen atom of 2,5-dihydro-1H-pyrrole (3-pyrroline) is functionalized with a 4-fluorobenzyl group.
-
Reductive Amination/Cyclization Strategies: These methods construct the pyrroline ring from acyclic precursors, incorporating the 4-fluorobenzylamino group in the process. A common and efficient variation of this is the Paal-Knorr synthesis.
This guide will delve into the practical execution of these methods, providing the necessary details for their replication and a comparative framework for selecting the most appropriate route based on laboratory capabilities, scale, and desired purity.
Method 1: Direct N-Alkylation of 2,5-dihydro-1H-pyrrole
This method is conceptually the simplest, involving the reaction of commercially available 2,5-dihydro-1H-pyrrole with a 4-fluorobenzyl halide. The reaction proceeds via a standard SN2 mechanism.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 2,5-dihydro-1H-pyrrole acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-fluorobenzyl halide. A base is typically required to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The choice of base and solvent is crucial to optimize the reaction rate and minimize side reactions.
Caption: N-Alkylation of 2,5-dihydro-1H-pyrrole.
Experimental Protocol
Materials:
-
2,5-dihydro-1H-pyrrole
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,5-dihydro-1H-pyrrole (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
To the stirring mixture, add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to yield 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.[1]
Method 2: Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and highly effective method for the formation of pyrroles and their derivatives from 1,4-dicarbonyl compounds and a primary amine.[2][3] For the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, a suitable 1,4-dicarbonyl precursor is reacted with 4-fluorobenzylamine. A common and convenient precursor is 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions to generate succinaldehyde, the required 1,4-dicarbonyl compound.
Mechanistic Rationale
The reaction is typically acid-catalyzed. The 2,5-dimethoxytetrahydrofuran is first hydrolyzed to succinaldehyde. The primary amine, 4-fluorobenzylamine, then condenses with the two carbonyl groups of succinaldehyde to form a di-imine intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring. To obtain the 2,5-dihydropyrrole, the reaction can be stopped at the intermediate stage before full aromatization, or a subsequent reduction step can be performed. However, the direct formation of the 2,5-dihydropyrrole is also possible under specific conditions.
Caption: Paal-Knorr synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Experimental Protocol
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
4-Fluorobenzylamine
-
Acetic acid (AcOH)
-
Ethanol (EtOH)
-
Sodium acetate (NaOAc)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.0 eq) in a mixture of ethanol and a solution of sodium acetate in acetic acid.
-
Add 4-fluorobenzylamine (1.05 eq) to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or silica gel column chromatography to obtain 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.[4]
Comparative Analysis
| Feature | Method 1: N-Alkylation | Method 2: Paal-Knorr Synthesis |
| Starting Materials | 2,5-dihydro-1H-pyrrole, 4-fluorobenzyl bromide | 2,5-dimethoxytetrahydrofuran, 4-fluorobenzylamine |
| Reagent Availability | 2,5-dihydro-1H-pyrrole can be less common and more expensive. | Starting materials are generally readily available and cost-effective. |
| Reaction Conditions | Typically requires reflux temperatures and an inert atmosphere. | Mild acidic conditions and reflux are common. |
| Yield | Generally good to excellent, depending on the purity of the starting pyrroline. | Can be very high, often with clean product formation. |
| Scalability | Scalable, but the cost of 2,5-dihydro-1H-pyrrole may be a limiting factor. | Highly scalable and cost-effective for large-scale production. |
| Purification | Column chromatography is often necessary to remove byproducts and unreacted starting materials. | Purification can sometimes be achieved by distillation, which is advantageous on a larger scale. |
| Key Advantages | Direct and conceptually simple. | Convergent synthesis, cost-effective, and often high-yielding. |
| Potential Drawbacks | Availability and cost of 2,5-dihydro-1H-pyrrole. Potential for over-alkylation or other side reactions. | The in situ hydrolysis of 2,5-dimethoxytetrahydrofuran needs to be well-controlled. |
Conclusion and Recommendations
Both the direct N-alkylation of 2,5-dihydro-1H-pyrrole and the Paal-Knorr synthesis are viable and effective methods for the preparation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
For small-scale laboratory synthesis and rapid analogue preparation , where the cost of starting materials is less of a concern, the N-alkylation method offers a straightforward and quick route to the desired product. Its simplicity makes it an attractive option for medicinal chemists exploring structure-activity relationships.
For large-scale synthesis and process development , the Paal-Knorr synthesis is the superior choice. Its use of readily available and inexpensive starting materials, coupled with typically high yields and potentially simpler purification methods, makes it a more economically viable and scalable process for the production of this key intermediate in drug development.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher or development team, balancing factors such as cost, scale, available equipment, and the desired timeline for obtaining the target compound.
References
Sources
A Senior Application Scientist's Guide to the Structural Validation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole: An Objective Comparison of Crystallographic and Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The synthesis of novel compounds, such as "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole," a pyrroline derivative with potential pharmacological applications, necessitates rigorous structural validation.[1][2][3] This guide provides an in-depth, technically-grounded comparison of X-ray crystallography with alternative analytical methods, offering a comprehensive framework for validating the structure of this and similar small molecules.
The Imperative of Structural Validation in Drug Discovery
The journey from a synthesized compound to a potential therapeutic agent is paved with exacting analytical challenges. An incorrect structural assignment can lead to the misinterpretation of biological activity, wasted resources, and ultimately, the failure of a drug discovery program. Therefore, employing robust and orthogonal methods for structural elucidation is paramount. X-ray crystallography stands as the gold standard for determining the precise spatial arrangement of atoms in a crystalline solid, providing an unparalleled level of detail.[4][5][6] However, its application is contingent on the ability to grow high-quality single crystals. This guide will explore the practical application of X-ray crystallography for the structural validation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and critically compare its outputs with data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]
A Comparative Overview of Analytical Techniques
The selection of an analytical technique for structural validation depends on a multitude of factors including the nature of the sample, the information required, and the available resources. Below is a comparative summary of the primary techniques discussed in this guide.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[6][8] | Unambiguous determination of absolute stereochemistry and molecular geometry. | Requires a single, well-ordered crystal. Crystal growth can be a significant bottleneck. |
| NMR Spectroscopy | Information about the chemical environment of nuclei (e.g., ¹H, ¹³C), atom connectivity, and stereochemistry.[9][10] | Non-destructive, provides detailed information about molecular structure in solution, does not require crystallization. | Can be complex to interpret for large molecules, may not provide absolute stereochemistry without specialized techniques. |
| Mass Spectrometry | High-accuracy molecular weight and elemental composition. Fragmentation patterns can provide clues about substructures.[7] | High sensitivity, requires very small sample amounts, provides molecular formula confirmation. | Does not provide information on atom connectivity or stereochemistry, isomeric compounds can be difficult to distinguish. |
The Crystallographic Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for the structural validation of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole using single-crystal X-ray diffraction. This workflow is designed to ensure data integrity and a high-quality final structure.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol
-
Synthesis and Purification:
-
Synthesize 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole using an appropriate synthetic route, such as the alkylation of 2,5-dihydro-1H-pyrrole with 1-(bromomethyl)-4-fluorobenzene.[2]
-
Purify the compound to >98% purity using column chromatography or recrystallization. Purity is critical for successful crystallization.
-
-
Crystal Growth:
-
Screen a variety of solvents and solvent systems (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) for crystal growth.
-
Employ techniques such as slow evaporation, vapor diffusion, and cooling crystallization to obtain single crystals suitable for X-ray diffraction.
-
-
Data Collection:
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other suitable techniques to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.
-
-
Validation:
-
Assess the quality of the final structure using metrics such as the R-factor, goodness-of-fit, and residual electron density maps.
-
Deposit the final crystallographic data in a public repository like the Cambridge Crystallographic Data Centre (CCDC).
-
Orthogonal Validation with NMR and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry offer crucial complementary data, particularly confirming the structure in solution and verifying the molecular formula.
Caption: The relationship between different analytical techniques for structural validation.
A high-resolution mass spectrum should confirm the molecular formula of C₁₁H₁₂FN with a monoisotopic mass of 177.0954 g/mol .[11] ¹H and ¹³C NMR spectra will provide detailed information about the connectivity of the atoms. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, the benzylic methylene protons, and the protons of the dihydro-pyrrole ring. ¹⁹F NMR would show a signal corresponding to the fluorine atom.
Conclusion: An Integrated Approach to Structural Validation
The unambiguous structural determination of novel compounds like 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is a cornerstone of successful drug discovery and development. While X-ray crystallography offers the most definitive insight into the three-dimensional arrangement of atoms, its successful application relies on the production of high-quality single crystals. An integrated analytical approach that combines the strengths of X-ray crystallography with the solution-state insights of NMR spectroscopy and the molecular formula confirmation from mass spectrometry provides a robust and self-validating system for structural elucidation. This multi-faceted approach ensures the highest level of confidence in the synthesized molecule, paving the way for further investigation into its biological properties.
References
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
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Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 771-782. [Link]
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Smart, S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 199-210. [Link]
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Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
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Zhang, Y., et al. (2020). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]
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Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(3), 152-156. [Link]
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Westphal, F., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Forensic Science International, 190(1-3), 1-8. [Link]
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Unspecified. (2025). The crystal structure of 5-benzyl-1-(4-fluorobenzyl)-4-((4-fluorobenzyl)oxy)-1,5-dihydro-2H-pyrrol-2-one, C25H21F2NO2. ResearchGate. [Link]
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Koca, İ., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society, 77(7), 875-883. [Link]
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Pogliani, L., et al. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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Unspecified. (2026). The crystal structure of 5-benzyl-4-((4-fluorobenzyl)oxy)-1,5-dimethyl-1,5-dihydro-2 H -pyrrol-2-one, C 20 H 20 FNO 2. ResearchGate. [Link]
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Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]
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Jones, R. A. (2017). A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Journal of Chemical Research, 41(11), 661-664. [Link]
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Al-Ostath, A. I., et al. (2013). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities. Current Organic Chemistry, 17(12), 1274-1293. [Link]
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Divya Dexlin, X. D., et al. (2023). Insights into Spectral Elucidations, Reactivity Sites, Invitro Assay, Molecular Docking and Pharmacokinetic Studies of Non-Covalently Bonded 4-Aminobenzoic Acid 4-Nitroaniline. Journal of Molecular Structure, 1275, 134673. [Link]
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Unspecified. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 30(19), 4501. [Link]
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A Comparative Guide to the Purity Assessment of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole by HPLC and GC-MS
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of active pharmaceutical ingredients (APIs) is paramount, and this quality is fundamentally dictated by the purity of their preceding intermediates.[1] "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and freedom from impurities directly influence the safety and efficacy profile of the final drug product.[2] Impurities can arise from starting materials, by-products of side reactions, or degradation, and their presence can have unintended pharmacological or toxicological effects.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this critical intermediate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis of the data each technique yields, empowering researchers and drug development professionals to select the most appropriate strategy for their quality control workflows.
Analyte Profile: Understanding "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole"
Before designing an analytical method, understanding the physicochemical properties of the target molecule is essential.
-
Structure: The molecule contains a substituted pyrroline ring and a fluorobenzyl group.
-
Polarity: It is a moderately polar compound.
-
Volatility: It is expected to be a semi-volatile liquid with a relatively high boiling point, making it amenable to both HPLC and GC analysis, though thermal stability in the GC inlet must be considered.
-
Chromophore: The presence of the benzene ring provides strong UV absorbance, making UV-based detection in HPLC a highly effective strategy.
Potential impurities could include unreacted starting materials (e.g., 4-fluorobenzylamine, 2,5-dimethoxytetrahydrofuran), products of side-reactions, or degradants formed through oxidation or hydrolysis.
The Methodological Duel: HPLC vs. GC-MS for Purity Profiling
The choice between HPLC and GC is not arbitrary; it is dictated by the analyte's properties and the specific information required.[3][4] HPLC is a workhorse for non-volatile and thermally sensitive compounds, while GC excels with volatile and thermally stable molecules, often providing superior separation efficiency.[5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Profiling
HPLC is often the primary technique for purity and impurity analysis of pharmaceutical intermediates due to its versatility and applicability to a wide range of compounds without the need for high temperatures.[7][8]
Causality Behind the Method: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The non-polar stationary phase (C18) will interact with the hydrophobic fluorobenzyl group, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) will elute the components. A Diode Array Detector (DAD) is selected not only for quantification at a specific wavelength but also to perform peak purity analysis, ensuring that a single chromatographic peak corresponds to a single compound.
Experimental Protocol: RP-HPLC-DAD Method
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of ~0.5 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD), monitoring at 220 nm. Collect spectra from 200-400 nm.
-
-
System Suitability Test (SST):
Data Interpretation: Purity is calculated using the area percent method (% Area = [Area of Main Peak / Total Area of All Peaks] x 100). The DAD allows for the examination of the UV spectrum across the entire peak, providing a peak purity index that helps to identify co-eluting impurities.
Workflow for HPLC Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS): Unrivaled for Volatiles and Identification
GC-MS is a powerful alternative, particularly for detecting volatile or semi-volatile impurities and providing definitive structural information.[8][12] Its high separation efficiency and the specificity of the mass spectrometer make it an excellent tool for impurity identification.[3][13]
Causality Behind the Method: The analyte's presumed semi-volatile nature makes it suitable for GC. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based primarily on their boiling points and, to a lesser extent, their polarity. A temperature gradient (oven ramp) is critical to ensure that lower-boiling point impurities elute first as sharp peaks, followed by the main analyte at a higher temperature. The mass spectrometer serves as the detector, providing not just quantification via the Total Ion Chromatogram (TIC) but also mass spectra for each peak, which can be compared against libraries for positive identification.
Experimental Protocol: GC-MS Method
-
Sample Preparation:
-
Prepare a ~1.0 mg/mL solution of the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: Split mode (50:1 split ratio), Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temp: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 min.
-
-
Transfer Line Temperature: 290 °C.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40 - 500 m/z.
-
-
System Suitability Test (SST):
-
Perform replicate injections of a standard.
-
Assess the RSD of the peak area (≤ 5.0%) and retention time (≤ 1.0%). The wider acceptance criteria for area count RSD compared to HPLC reflect the higher variability often associated with GC injection.
-
Data Interpretation: Purity is calculated from the TIC using the area percent method. More importantly, the mass spectrum of each impurity peak can be extracted and compared to a spectral library (e.g., NIST) or interpreted manually to elucidate its structure, providing a much higher degree of confidence in impurity identification than UV data alone.
Workflow for GC-MS Purity Assessment
Stress Testing: The Role of Forced Degradation Studies
To ensure a purity method is "stability-indicating," forced degradation studies are essential.[14][15][16] These studies deliberately stress the sample under harsh conditions to generate potential degradation products, proving the analytical method can separate these new impurities from the main compound.[17][18]
Protocol for Forced Degradation: Aliquots of the sample solution (~0.5 mg/mL) are subjected to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid sample).
-
Photolytic: Exposed to UV light (ICH Q1B conditions).
After exposure, samples are diluted and analyzed by both the developed HPLC and GC-MS methods to compare their ability to detect and resolve the degradants.
Comparative Data Analysis
The true value of this guide lies in the direct comparison of the results obtained from each technique. The following tables summarize the key parameters and hypothetical data.
Table 1: Comparison of Methodological Attributes
| Parameter | HPLC-DAD | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid stationary phases. |
| Applicability | Broad; ideal for non-volatile, polar, and thermally labile compounds.[3] | Best for volatile and thermally stable compounds.[4][5] |
| Detection | UV-Vis (Quantitative, some spectral info). | Mass Spectrometry (Quantitative and definitive structural info).[13] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range).[13] |
| Analysis Time | Moderate (typically 15-40 minutes).[5] | Fast (typically 10-30 minutes).[5] |
| Cost & Complexity | Higher initial and operational cost (solvents).[4][6] | Lower operational cost (gases), but MS adds complexity.[4] |
| Impurity ID | Tentative (based on UV spectra and retention time). | Definitive (based on mass spectral fragmentation).[3] |
Table 2: Hypothetical Purity Assessment Data
| Impurity (Relative Retention Time) | HPLC-DAD (% Area) | GC-MS (% Area) | Identification Confidence | Likely Source |
| Main Peak (RRT 1.00) | 99.52 | 99.65 | - | - |
| Impurity A (RRT 0.85) | 0.15 | 0.18 | High (GC-MS) | Starting Material |
| Impurity B (RRT 1.12) | 0.21 | 0.17 | High (GC-MS) | Reaction By-product |
| Impurity C (RRT 1.25) | 0.12 | Not Detected | Low (HPLC) | Non-volatile Degradant |
| Impurity D (RRT 0.50) | Not Detected | 0.05 | High (GC-MS) | Volatile Process Solvent |
Discussion: Synthesizing the Results
The hypothetical data in Table 2 illustrates the complementary nature of the two techniques.
-
HPLC's Strength: The HPLC method successfully detected "Impurity C," a non-volatile degradation product that would not elute from a GC column. This highlights HPLC's critical role in analyzing stability samples and compounds that can degrade into less volatile species.[7]
-
GC-MS's Strength: The GC-MS method excelled in two areas. First, it provided high-confidence identification for impurities A and B by matching their mass spectra to a library. Second, it detected "Impurity D," a residual volatile solvent that would be missed by the HPLC method as it would elute in the solvent front. GC is the standard for residual solvent analysis as per regulatory guidelines.[12]
-
Quantitative Differences: The minor differences in the percentage area for common impurities (A and B) can be attributed to the different response factors of the detectors (UV vs. EI). For accurate quantification, analysis should be performed against qualified reference standards for each impurity.
Conclusion and Recommendations
Neither HPLC nor GC-MS is universally superior for the purity assessment of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole"; rather, they provide complementary and crucial pieces of the quality puzzle.
-
For routine quality control and stability testing, the developed RP-HPLC-DAD method is the recommended primary technique. It is robust, reliable for quantifying the main component and key non-volatile impurities, and its ability to perform peak purity analysis is invaluable.[19]
-
For initial batch characterization, impurity identification, and troubleshooting, the GC-MS method is indispensable. It provides definitive structural confirmation of volatile and semi-volatile impurities that cannot be achieved with HPLC-DAD, and it is essential for screening for residual process solvents.[1]
A comprehensive quality control strategy should leverage both techniques. HPLC should be used for release testing and stability studies, while GC-MS should be employed during process development to fully characterize the impurity profile and to investigate any unknown peaks that appear in the HPLC chromatogram. This dual approach ensures a complete understanding of the intermediate's purity, leading to a safer and more effective final pharmaceutical product.
References
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- Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Purdue University. (n.d.). Live qualification/validation of purity methods for protein products.
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Comparative Bioactivity Analysis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole Against Neurological Drug Standards
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 2,5-dihydro-1H-pyrrole (also known as 3-pyrroline) ring represents a privileged scaffold, a core structure frequently found in molecules exhibiting significant biological activity.[1] Its conformational flexibility and synthetic tractability make it an attractive starting point for developing novel therapeutics. This guide focuses on a specific derivative, 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole , a compound whose bioactivity has not been extensively characterized in public literature.
The strategic incorporation of an N-(4-fluorobenzyl) group suggests a design aimed at interacting with targets in the central nervous system (CNS). The benzyl group is a common feature in ligands for monoamine-related targets, and the fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[2][3]
This document provides a comprehensive framework for evaluating the bioactivity of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. Rather than presenting established data, we offer a predictive comparison based on structure-activity relationships (SAR) gleaned from extensive research on analogous pyrrole and pyrroline derivatives.[4][5] We will compare its projected performance against well-established standards in two critical areas of neuropharmacology: Monoamine Oxidase (MAO) inhibition and Monoamine Transporter (DAT/SERT) modulation . The detailed experimental protocols herein provide a self-validating system for researchers to empirically test these predictions.
Part 1: Monoamine Oxidase (MAO) Inhibition Profile
Scientific Rationale: Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that metabolize neurotransmitters like serotonin, norepinephrine, and dopamine.[6] Their inhibition can increase the synaptic availability of these neurotransmitters, a mechanism central to the action of antidepressants (MAO-A inhibitors) and treatments for Parkinson's disease (MAO-B inhibitors).[6] Numerous N-substituted pyrrole derivatives have demonstrated potent and often selective MAO inhibitory activity, making this a primary area of investigation for our target compound.[7][8][9] The N-benzyl moiety, in particular, is a key pharmacophoric element for interaction with the MAO active site.[2]
Standards for Comparison:
-
Clorgyline: A potent, selective, and irreversible inhibitor of MAO-A, serving as the gold standard for this isoform.[10][11]
-
Selegiline: A potent and selective irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[1][7][12]
Experimental Protocol: Luminescent MAO-Glo™ Assay
This protocol utilizes the Promega MAO-Glo™ Assay, a robust, high-throughput method that measures MAO activity by detecting the luminescence generated from a luciferin derivative substrate.[13][14][15] The amount of light produced is directly proportional to MAO activity, and inhibition is measured as a decrease in the luminescent signal.[16]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare separate MAO-A and MAO-B Reaction Buffers as per the manufacturer's instructions.
-
Reconstitute human recombinant MAO-A and MAO-B enzymes to a working concentration (e.g., 1-5 µg/mL).
-
Prepare a 10 mM stock solution of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and the standards (Clorgyline, Selegiline) in DMSO.
-
Perform serial dilutions in the appropriate MAO Reaction Buffer to create a range of test concentrations (e.g., from 0.1 nM to 100 µM).
-
-
Assay Procedure (96-well format):
-
To appropriate wells of a white, opaque 96-well plate, add 25 µL of the test compound dilutions or standards.
-
Include "100% activity" control wells (buffer only) and "no enzyme" blank wells.
-
Initiate the reaction by adding 25 µL of the appropriate MAO enzyme solution to all wells except the blanks.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of reconstituted Luciferin Detection Reagent to all wells. This stops the MAO reaction and initiates the luminescent signal.[16]
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average relative light units (RLU) of the "no enzyme" blank from all other measurements.
-
Calculate the percent inhibition for each concentration relative to the "100% activity" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.
-
Predicted Comparative Bioactivity
The following table presents a hypothetical comparison based on SAR data. The 4-fluoro substituent on the benzyl ring is an electron-withdrawing group which, in similar structures, has been shown to enhance MAO-B inhibition potency.[2][4] Therefore, we predict moderate to high MAO-B inhibitory activity with good selectivity over MAO-A.
| Compound | Predicted IC50 (MAO-A) | Predicted IC50 (MAO-B) | Predicted Selectivity Index (IC50-A / IC50-B) |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | > 10 µM | ~ 0.5 - 1.5 µM | > 6 - 20 |
| Clorgyline (Standard) | ~ 1 - 15 nM | > 1 µM | < 0.015 |
| Selegiline (Standard) | ~ 2 µM | ~ 10 - 30 nM | ~ 65 - 200 |
Note: These values are predictive and require experimental validation using the protocol described.
Visualization of MAO Inhibition Pathway
Caption: Mechanism of Monoamine Oxidase (MAO) inhibition.
Part 2: Monoamine Transporter (DAT/SERT) Interaction Profile
Scientific Rationale: The dopamine transporter (DAT) and serotonin transporter (SERT) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signal.[9][17] These transporters are primary targets for antidepressants (SSRIs like fluoxetine) and psychostimulants (like cocaine).[9][17] The N-benzylpyrrolidine scaffold, a close structural relative of our target molecule, is known to confer activity at monoamine transporters.[18] Therefore, assessing the inhibitory potential of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole at DAT and SERT is a logical step in characterizing its neuropharmacological profile.
Standards for Comparison:
-
Nomifensine: A selective DAT inhibitor, used as a reference for DAT activity.[9]
-
Fluoxetine: A selective SERT inhibitor (SSRI), the archetypal standard for SERT.[17]
-
Cocaine: A non-selective inhibitor of DAT, SERT, and the norepinephrine transporter (NET).[19]
Experimental Protocol: [³H]-Substrate Uptake Inhibition Assay
This functional assay measures a compound's ability to block the uptake of a radiolabeled neurotransmitter ([³H]Dopamine or [³H]Serotonin) into cells engineered to express the human transporter (hDAT or hSERT).[8][17][20][21]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture HEK293 cells stably expressing either hDAT or hSERT in appropriate media.
-
Seed the cells into 96-well plates to achieve a confluent monolayer on the day of the assay.[8]
-
-
Reagent Preparation:
-
Prepare an uptake buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).[8]
-
Prepare stock solutions (10 mM in DMSO) of the test compound and standards (Nomifensine, Fluoxetine, Cocaine).
-
Create serial dilutions in uptake buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of [³H]Dopamine or [³H]Serotonin in uptake buffer at a concentration near its Km value (e.g., 10-65 nM).[9][17]
-
-
Uptake Assay:
-
Wash the cell monolayer once with pre-warmed (37°C) uptake buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with 100 µL of buffer containing the various concentrations of the test compound or standards.[8][9]
-
Define "total uptake" wells (buffer only) and "non-specific uptake" wells (containing a high concentration of a known inhibitor, e.g., 10 µM Nomifensine for DAT).[8]
-
Initiate the uptake by adding 50 µL of the [³H]-substrate solution to all wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.[9][17]
-
-
Termination and Quantification:
-
Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold uptake buffer.[8]
-
Lyse the cells with 100 µL of 1% SDS or a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percent inhibition of specific uptake for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
-
Predicted Comparative Bioactivity
Based on the known activity of related N-benzylpyrrolidine/pyrroline structures, we hypothesize that the target compound will exhibit some affinity for DAT, potentially enhanced by the fluorophenyl group, with lesser activity at SERT.[5][22][23]
| Compound | Predicted IC50 (DAT) | Predicted IC50 (SERT) | Predicted Selectivity (SERT / DAT) |
| 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole | ~ 1 - 5 µM | > 10 µM | > 2 - 10 |
| Nomifensine (Standard) | ~ 10 - 50 nM | > 1 µM | > 20 |
| Fluoxetine (Standard) | > 1 µM | ~ 1 - 10 nM | < 0.01 |
| Cocaine (Standard) | ~ 200 - 500 nM | ~ 300 - 800 nM | ~ 1.5 |
Note: These values are predictive and require experimental validation using the protocol described.
Visualization of Monoamine Reuptake Inhibition
Caption: Inhibition of monoamine reuptake at the synapse.
Conclusion and Forward Outlook
This guide establishes a robust scientific framework for the initial bioactivity characterization of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole . Based on structure-activity relationship data from analogous compounds, it is predicted to be a selective inhibitor of monoamine oxidase B, with potential secondary activity as a dopamine transporter inhibitor.
The true value of this document lies in the detailed, field-proven experimental protocols provided. These methodologies, complete with established standards and clear data analysis pathways, offer researchers a direct and reliable route to empirically validate these predictions. The findings from such studies will be crucial in determining whether this novel pyrroline derivative holds promise as a lead compound for the development of new therapeutics for neurodegenerative or psychiatric disorders.
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Decker, A. M., & Blough, B. E. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 52-56. Retrieved from [Link]
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Jäntsch, K., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 681. Retrieved from [Link]
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Al-Nuaimi, K., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2402-2409. Retrieved from [Link]
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FR. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
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Cai, W., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
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Al-Hourani, B. J., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry. Retrieved from [Link]
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Kumar, V., et al. (2016). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3546-3551. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Jin, C., et al. (2022). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 228, 114025. Retrieved from [Link]
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Kumar, A., et al. (2020). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 11(6), 655-668. Retrieved from [Link]
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Bäckström, R., et al. (2006). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4333-4337. Retrieved from [Link]
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Wikipedia. (n.d.). Pharmacology of selegiline. Retrieved from [Link]
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Zhu, J., et al. (2012). [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. Journal of Pharmacology and Experimental Therapeutics, 340(3), 567-576. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. Retrieved from [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 360(1), 1-12. Retrieved from [Link]
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ResearchGate. (n.d.). structure and activity relationship of monoamine oxidase inhibitors. Retrieved from [Link]
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Zhang, Y., et al. (2022). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 23(18), 10839. Retrieved from [Link]
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Saha, K., et al. (2015). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters, 25(1), 136-140. Retrieved from [Link]
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Paige, M. F., et al. (2013). Binding-Induced Fluorescence of Serotonin Transporter Ligands: A Spectroscopic and Structural Study of 4-(4-(Dimethylamino)phenyl). ACS Chemical Neuroscience, 4(10), 1365-1374. Retrieved from [Link]
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Ciana, C. L., et al. (2011). Probing binding pocket of serotonin transporter by single molecular force spectroscopy on living cells. Journal of Biological Chemistry, 286(50), 43074-43082. Retrieved from [Link]
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Schiøtt, B., et al. (2007). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Journal of Medicinal Chemistry, 50(16), 3984-3995. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for the compound "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole," a crucial step in ensuring data reliability and regulatory compliance. As we navigate through this technical discourse, we will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to establish a robust and self-validating analytical workflow. The principles and protocols outlined herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), particularly ICH Q2(R1), which provides a detailed framework for the validation of analytical procedures.[1][2][3]
The cross-validation of analytical methods is a critical process to confirm that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[4] This process is fundamental to data integrity and is a key component of successful method transfer between research, development, and quality control environments.[4][5]
The Strategic Importance of Orthogonal Analytical Techniques
A cornerstone of a robust analytical cross-validation strategy is the use of orthogonal analytical techniques. This approach leverages the different physicochemical principles of various analytical methods to provide a more comprehensive and reliable characterization of a substance. For "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole," we will focus on the triad of NMR, MS, and HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unparalleled insight into the molecular structure of a compound.[6] It is a definitive method for structural elucidation and can be used to unambiguously identify the compound and its impurities.[6][7][8]
-
Mass Spectrometry (MS): Offers high sensitivity and selectivity for detecting and identifying molecules based on their mass-to-charge ratio.[9][10] It is an indispensable tool for impurity profiling and can detect trace-level contaminants that may be missed by other techniques.[9][10]
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique used to separate, identify, and quantify the components of a mixture.[11][12][13][14] It is the workhorse of pharmaceutical analysis for purity determination and assay.
By cross-validating the data obtained from these three techniques, we create a self-validating system where the results from one method corroborate the findings of the others, leading to a high degree of confidence in the overall analytical data package.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the interconnected nature of the cross-validation process, highlighting the flow of information and comparison between the different analytical techniques.
Caption: Workflow for Cross-Validation of Analytical Data.
Experimental Protocols and Data Comparison
This section details the experimental methodologies for each analytical technique and presents the expected data in a comparative format.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the definitive structural identification of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole." Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as ¹H NMR.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.
Expected NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrole C=C-H | 5.7 - 6.0 | 125 - 130 |
| Pyrrole CH ₂ | 3.0 - 3.5 | 50 - 55 |
| Benzyl CH ₂ | 3.6 - 4.0 | 55 - 60 |
| Aromatic C-H (ortho to F) | 7.0 - 7.2 | 115 - 120 (d, JCF) |
| Aromatic C-H (meta to F) | 7.2 - 7.4 | 128 - 132 (d, JCF) |
| Aromatic C -F | - | 160 - 165 (d, JCF) |
| Aromatic C -CH₂ | - | 135 - 140 |
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the target compound and to identify any potential impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which can confirm the elemental composition.[10]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of analysis.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the compound and potential impurities (e.g., m/z 50-500).
-
Collision Energy (for MS/MS): If fragmentation analysis is desired for structural confirmation, apply a suitable collision energy to induce fragmentation of the parent ion.
-
Expected Mass Spectrometry Data
The molecular formula of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" is C₁₁H₁₂FN. The expected monoisotopic mass is approximately 177.0954 g/mol .
Table 2: Expected Mass Spectrometry Data
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | 178.1032 | Protonated molecular ion |
| [M+Na]⁺ | 200.0851 | Sodium adduct |
| Fragment ions | Varies | Fragments resulting from the loss of the fluorobenzyl group or parts of the pyrrole ring. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" and quantifying any impurities.[11][12][13][14] A well-developed and validated HPLC method is crucial for obtaining accurate and reproducible results.[12][13]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate impurities with a wide range of polarities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation: Prepare a stock solution of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). Prepare further dilutions as needed for linearity and sensitivity assessments.
-
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, which includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[1][2][3]
Comparative Data Table
The following table summarizes the expected outcomes from the cross-validation of the three analytical techniques.
Table 3: Cross-Validation Data Comparison
| Parameter | NMR Spectroscopy | Mass Spectrometry | HPLC | Acceptance Criteria |
| Identity | Conforms to the expected ¹H and ¹³C chemical shifts and coupling patterns. | Molecular ion ([M+H]⁺) observed at the expected m/z (± 5 ppm for HRMS). Fragmentation pattern is consistent with the proposed structure. | The retention time of the main peak in the sample matches that of a reference standard. | Consistent identification across all three techniques. |
| Purity | Purity estimated by ¹H NMR integration (quantitative NMR). | Detection and identification of impurities based on their m/z values. | Purity determined by peak area percentage. Quantification of known and unknown impurities. | Purity results from HPLC and qNMR should be in good agreement (e.g., within 2%). Impurities detected by MS should be observed and quantified by HPLC where possible. |
| Assay | Quantitative NMR (qNMR) can provide an absolute measure of purity/potency. | Not typically used for quantification without an internal standard. | Assay determined by comparing the peak area of the sample to that of a reference standard of known purity and concentration. | Assay values from HPLC and qNMR should be comparable and within the specified limits (e.g., 98.0% - 102.0%). |
Visualizing the Relationship Between Analytical Techniques
The following diagram illustrates the complementary nature of NMR, MS, and HPLC in the comprehensive analysis of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole."
Caption: Synergy of Orthogonal Analytical Techniques.
Conclusion: A Foundation of Trustworthy Data
The cross-validation of analytical data for "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" using NMR, MS, and HPLC provides a robust and scientifically sound approach to ensure the quality and reliability of the analytical results. This multi-faceted strategy not only meets the stringent requirements of regulatory bodies but also builds a foundation of trustworthy data that is essential for informed decision-making throughout the drug development lifecycle. By embracing the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in our analytical practices, we can confidently advance promising drug candidates from the laboratory to the clinic.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.
- Technology Networks. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy.
- BenchChem. (2025, December). A Guide to Cross-Validation of Analytical Methods Between Laboratories.
- U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride(352-11-4) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-Benzyl-2,5-dihydro-1H-pyrrole(6913-92-4) 1 H NMR.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- PubMed. (2014, August 22). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
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Benchmarking the synthetic efficiency of "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole" production
An In-Depth Technical Guide to the Synthetic Efficiency of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic building blocks is paramount. 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, also known as 1-(4-fluorobenzyl)-3-pyrroline, is a valuable scaffold in medicinal chemistry, appearing in various developmental compounds. Its synthesis, therefore, requires careful consideration of efficiency, scalability, cost, and environmental impact.
This guide provides a comparative benchmark of three primary synthetic strategies for producing this target molecule. We will move beyond simple yield reporting to offer a holistic analysis encompassing mechanistic rationale, detailed experimental protocols, and critical green chemistry metrics. Our objective is to equip you with the data and insights necessary to select the optimal synthetic route for your specific laboratory or manufacturing context.
Synthetic Strategies: An Overview
Three divergent and mechanistically distinct pathways present viable options for the synthesis of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. Each route offers a unique profile of advantages and challenges, which we will dissect in detail.
-
Route A: Direct N-Alkylation. A classical and direct approach involving the functionalization of a pre-existing 2,5-dihydro-1H-pyrrole ring.
-
Route B: Paal-Knorr Cyclization & Selective Reduction. A two-step sequence beginning with the well-established Paal-Knorr synthesis to form the corresponding aromatic N-substituted pyrrole, followed by a selective reduction of the pyrrole ring.
-
Route C: Ring-Closing Metathesis (RCM). A modern and powerful method that constructs the heterocyclic ring from an acyclic diene precursor using a ruthenium catalyst.
Route A: Direct N-Alkylation of 2,5-Dihydro-1H-pyrrole
This method represents the most atom-economical and straightforward approach on paper, relying on a simple SN2 reaction.
Mechanistic Rationale & Causality: The synthesis hinges on the nucleophilicity of the secondary amine in the 2,5-dihydro-1H-pyrrole ring. A base is required to deprotonate the N-H proton, generating the more potent pyrrolide anion, which then displaces the halide from 4-fluorobenzyl bromide (or chloride). The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) ensure complete deprotonation and prevent side reactions.[1] Alternatively, a weaker base like potassium carbonate (K2CO3) can be employed, often with a phase-transfer catalyst in a polar aprotic solvent, which is a safer and more scalable option than using NaH.[2]
Experimental Protocol (Illustrative):
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in acetonitrile (10 mL/mmol of pyrroline) is added 2,5-dihydro-1H-pyrrole (1.0 equivalent).
-
The mixture is stirred at room temperature for 15 minutes.
-
4-Fluorobenzyl bromide (1.05 equivalents) is added dropwise to the suspension.
-
The reaction mixture is heated to 60 °C and stirred for 4-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, the mixture is cooled to room temperature and filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography or vacuum distillation to yield the pure 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Route B: Paal-Knorr Synthesis & Selective Reduction
This two-step route constructs the N-aryl bond first by forming the stable aromatic pyrrole, which is then reduced. This approach is advantageous when the starting 2,5-dihydro-1H-pyrrole is unavailable or prohibitively expensive.
Mechanistic Rationale & Causality: The Paal-Knorr synthesis involves the acid-catalyzed condensation of a 1,4-dicarbonyl compound (or its acetal equivalent, 2,5-dimethoxytetrahydrofuran) with a primary amine (4-fluorobenzylamine).[3][4] The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the highly stable aromatic pyrrole ring.[5]
The key challenge lies in the second step: the selective reduction of the pyrrole to the 3-pyrroline. Over-reduction to the fully saturated pyrrolidine is a common side reaction. This requires careful selection of the reduction method. Catalytic hydrogenation using specific catalysts like rhodium on alumina or dissolving metal reductions (e.g., Birch reduction) can favor the formation of the dihydro-product, but optimization is often required.
Experimental Protocol (Illustrative):
Step 1: Synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole
-
In a round-bottom flask, 4-fluorobenzylamine (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0 equivalent) are dissolved in glacial acetic acid (5 mL/mmol).
-
The mixture is heated to reflux (approx. 118 °C) for 2-3 hours. The reaction progress is monitored by TLC.[6]
-
After cooling, the reaction mixture is poured into a beaker of ice water and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 1-(4-fluorobenzyl)-1H-pyrrole.
Step 2: Selective Reduction to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
-
The 1-(4-fluorobenzyl)-1H-pyrrole (1.0 equivalent) is dissolved in an appropriate solvent (e.g., ethanol or THF).
-
The solution is transferred to a hydrogenation vessel containing a catalyst such as Rhodium on alumina (5 mol%).
-
The vessel is purged with hydrogen gas and pressurized to 50-100 psi.
-
The reaction is stirred at room temperature for 12-24 hours, carefully monitoring the uptake of one equivalent of H2.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product, which is then purified.
Route C: Ring-Closing Metathesis (RCM)
RCM is a highly versatile and powerful method for the formation of cyclic olefins, including N-heterocycles. It often provides high yields under mild conditions, albeit with the use of an expensive precious metal catalyst.[7]
Mechanistic Rationale & Causality: This synthesis begins with the preparation of an acyclic diene, N,N-diallyl-(4-fluorobenzyl)amine. This precursor is synthesized via a standard double alkylation of 4-fluorobenzylamine with an allyl halide. The diene is then exposed to a ruthenium alkylidene catalyst (e.g., Grubbs' 2nd Generation catalyst). The catalyst facilitates a series of [2+2] cycloaddition and cycloreversion steps, ultimately extruding a molecule of ethene and forming the desired five-membered ring.[8] The choice of catalyst, solvent, and concentration is crucial to prevent catalyst decomposition and promote efficient turnover. The reaction is typically run in a non-coordinating solvent like dichloromethane or toluene at dilute concentrations to favor the intramolecular RCM over intermolecular polymerization.[7][8]
Experimental Protocol (Illustrative):
Step 1: Synthesis of N,N-Diallyl-(4-fluorobenzyl)amine
-
To a solution of 4-fluorobenzylamine (1.0 equivalent) and potassium carbonate (2.5 equivalents) in acetonitrile (10 mL/mmol) is added allyl bromide (2.2 equivalents) dropwise.
-
The mixture is stirred at room temperature for 12-16 hours.
-
The solids are filtered off, and the filtrate is concentrated. The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude diene, which can be used directly or purified by chromatography.
Step 2: Ring-Closing Metathesis
-
The crude N,N-diallyl-(4-fluorobenzyl)amine is dissolved in anhydrous, degassed dichloromethane to a concentration of 0.1 M.
-
Grubbs' 2nd Generation catalyst (1-2 mol%) is added, and the solution is stirred under an inert atmosphere (nitrogen or argon) at room temperature for 4-8 hours.[8]
-
The reaction is monitored by TLC or GC-MS. Upon completion, a small amount of ethyl vinyl ether is added to quench the catalyst.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the final product.
Comparative Benchmarking
To provide an objective comparison, we evaluate each route based on key performance indicators (KPIs) and established green chemistry metrics.[9][10] The values presented are estimates based on analogous reactions in the literature and theoretical calculations.
Table 1: Synthetic Performance Metrics
| Metric | Route A: N-Alkylation | Route B: Paal-Knorr + Reduction | Route C: RCM |
| Typical Yield | 75-90% | 60-75% (overall) | 85-95% (RCM step) |
| Purity (Post-Chroma.) | >98% | >98% | >99% |
| Reaction Time | 4-6 hours | 15-30 hours | 5-10 hours |
| Reaction Temp. | 25-60 °C | Reflux, then RT | Room Temperature |
| Scalability | Good | Moderate (Reduction step can be tricky) | Excellent |
Table 2: Green Chemistry & Economic Metrics
| Metric | Route A: N-Alkylation | Route B: Paal-Knorr + Reduction | Route C: RCM |
| Atom Economy (AE) | ~70% | ~65% | ~84% |
| Process Mass Intensity (PMI) | Low (~20-40) | High (~50-100) | Moderate (~40-60) |
| E-Factor | Low (~19-39) | High (~49-99) | Moderate (~39-59) |
| Reagent Hazards | Moderate (Alkylating agent) | High (Acetic acid, H2 pressure) | High (Ru catalyst, DCM) |
| Relative Cost | Low-Moderate | Low | High (Catalyst cost) |
-
Atom Economy (AE): (MW of product / sum of MW of all reactants) x 100%. Higher is better.
-
Process Mass Intensity (PMI): Total mass in (reagents, solvents, etc.) / mass of product. Lower is better.[11][12]
-
E-Factor: Total waste (kg) / product (kg). Lower is better.[9]
Decision-Making Workflow
The optimal synthetic route is context-dependent. This workflow helps guide the selection process based on common research and development priorities.
Conclusion and Senior Scientist Recommendation
Each synthetic pathway to 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole holds distinct merits.
-
Route A (Direct N-Alkylation) is the recommended path for most lab-scale and early process development scenarios, provided the 2,5-dihydro-1H-pyrrole starting material is readily available. Its operational simplicity, low PMI, and good yields make it an efficient and relatively "green" choice.
-
Route B (Paal-Knorr + Reduction) serves as a viable, albeit longer, alternative when the pyrroline starting material is not accessible. While the Paal-Knorr step is robust, the subsequent selective reduction is the critical and often challenging step that requires careful optimization to avoid over-reduction and ensure reproducibility.
-
Route C (Ring-Closing Metathesis) represents the state-of-the-art for this transformation, offering excellent yields and purity under mild conditions.[8] It is particularly well-suited for large-scale manufacturing where the high initial cost of the ruthenium catalyst can be offset by high throughput and process reliability. The high atom economy is a significant advantage from a sustainability perspective.[7]
Ultimately, the choice rests on a careful evaluation of your project's specific constraints and goals, balancing the trade-offs between reagent cost, operational complexity, scalability, and environmental impact.
References
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Royal Society of Chemistry. (2025). 'Green' synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit. Green Chemistry. Available at: [Link]
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ResearchGate. (2020). Green Chemistry Metrics Calculated for Both Delépine and Gabriel Syntheses of 2-Amino-1-phenylethan-1-one. Available at: [Link]
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National Institutes of Health. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Available at: [Link]
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ResearchGate. (2017). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Available at: [Link]
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Wikipedia. (2023). Paal–Knorr synthesis. Available at: [Link]
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MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Available at: [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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MDPI. (2020). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available at: [Link]
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MDPI. (2022). Green Chemistry Metrics, A Review. Available at: [Link]
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Journal of the American Chemical Society. (2025). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Available at: [Link]
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Organic Chemistry Portal. Synthesis of pyrroles. Available at: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
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National Institutes of Health. (2020). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Available at: [Link]
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SciSpace. (2021). Sequential aza-Baylis-Hillman/ring closing metathesis/aromatization as a novel route for the synthesis of substituted pyrroles. Available at: [Link]
-
AIR Unimi. (2018). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. Available at: [Link]
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PubMed. (2001). A convenient method for 3-pyrroline synthesis. Available at: [Link]
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Organic Syntheses. 1-BENZYLPIPERAZINE. Available at: [Link]
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ResearchGate. (2020). Synthesis of N-alkyl pyrroles by the cyclization of hexane-2,5- dione with substituted aliphatic amines under high hydrostatic pressure. Available at: [Link]
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National Institutes of Health. (2021). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. Available at: [Link]
-
Royal Society of Chemistry. (2022). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole linked benzopyrimidines conjugates as antimicrobial agents: study combining in vitro and in silico analysis. Available at: [Link]
-
Chemical Synthesis Database. (2025). benzyl 2,5-dihydroxy-2,5-dihydro-1H-pyrrole-1-carboxylate. Available at: [Link]
-
Royal Society of Chemistry. (2022). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
-
Royal Society of Chemistry. (2012). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2022). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. Available at: [Link]
-
PubMed. (2025). Alkylation of 1,2,5-Trisubstituted Pyrroles with Donor-Acceptor Cyclopropanes. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Search Results. Available at: [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
As drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of reagents and byproducts is a critical, non-negotiable component of the research lifecycle. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Hazard Profile and Incompatibility Analysis
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structure—a fluorinated aromatic ring attached to a dihydro-pyrrole core—allows us to infer a reliable hazard profile from related chemical families, such as pyrrolidines and other halogenated organic compounds.
Anticipated Hazard Characteristics:
-
Flammability: Like many organic reagents, this compound should be considered flammable. Its vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[1][2][3] All equipment used during handling and disposal must be properly grounded to prevent static discharge.[4][5]
-
Toxicity: Pyrrolidine derivatives can be toxic if swallowed or inhaled and may cause serious eye damage or skin irritation.[1][6][7][8][9]
-
Environmental Hazard: As a halogenated organic compound, improper release can pose a significant risk to aquatic life and the environment.[1] It is classified as highly hazardous for water in some jurisdictions.[10]
| Hazard Category | Anticipated Risk | Rationale & Causality |
| Physical Hazards | Flammable Liquid & Vapor | The organic structure with a relatively low molecular weight suggests volatility. Vapors can travel to an ignition source and flash back.[2][5] |
| Health Hazards | Toxic (Oral, Inhalation), Serious Eye/Skin Irritant | The pyrrolidine moiety and its derivatives are known to be biologically active and can be corrosive or irritating upon contact.[9][10] |
| Environmental Hazards | Hazardous to Aquatic Life | Halogenated organic compounds are often persistent in the environment and can be toxic to ecosystems.[1] |
Chemical Incompatibilities: To prevent violent reactions, fires, or the release of toxic fumes, it is critical to avoid contact with the following materials:
The Core Disposal Protocol: A Step-by-Step Framework
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a closed loop of safety and compliance from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the chemical waste, all personnel must be equipped with the appropriate PPE. The choice of PPE is dictated by the compound's anticipated hazards.
-
Gloves: Chemical-resistant nitrile gloves are mandatory. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[10]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required to protect against splashes.[4][10]
-
Lab Coat: A flame-retardant lab coat protects skin from accidental contact.[1]
-
Respiratory Protection: All handling of waste, especially if not in solution, should be conducted within a certified chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with organic vapor cartridges may be necessary, in line with your institution's safety plan and OSHA regulations.[4][6]
Step 2: Waste Classification & Segregation - The Foundation of Compliance
Proper segregation is the most critical step in ensuring compliant and cost-effective disposal.
-
Classification: 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole is classified as a Halogenated Organic Waste .[11] This is due to the presence of the fluorine atom on the benzyl group.
-
Segregation: This waste stream must be kept separate from all other waste types.
Cross-contamination complicates the final disposal process, which for halogenated organics is typically high-temperature incineration.[12]
Step 3: Containment & Labeling - Ensuring Safe Temporary Storage
-
Container Selection: Use a designated, chemically compatible waste container, often provided by your institution's Environmental Health & Safety (EHS) department. The container must have a secure, vapor-tight lid. Whenever possible, do not mix different halogenated wastes in the same container; leave chemicals in their original containers if feasible.[1]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole"
-
The specific hazards (e.g., "Flammable," "Toxic")
-
The date of accumulation.
-
Step 4: Final Disposal - The End-of-Life Pathway
Hazardous chemical waste must be disposed of through your institution's certified hazardous waste management program.
-
Arrangement: Contact your EHS department to schedule a pickup.
-
Methodology: The approved disposal method for halogenated organic compounds is typically high-temperature incineration at a licensed facility.[7][12] This process ensures the complete destruction of the molecule, preventing its release into the environment. Land disposal of such wastes is heavily restricted by the EPA.[12][13]
Disposal Decision Workflow
The following diagram outlines the logical flow for the proper disposal of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Caption: Disposal workflow for 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole.
Emergency Procedures: Small-Scale Spill Management
In the event of a small spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Remove Ignition Sources: Extinguish any nearby flames and turn off hot plates or other ignition sources.[2][4][5]
-
Absorb Spill: Cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated container for hazardous waste. Use non-sparking tools for this process.[3][4][6]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container as "Halogenated Organic Waste" and dispose of it through your EHS department.
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
References
- Safe Disposal of (R)-3-(Boc-amino)
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- SAFETY D
- Pyrrole - Material Safety D
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- Pyrrolidine - Hazard Summary. New Jersey Department of Health.
- Hazardous Waste Segreg
- PYRROLIDINE FOR SYNTHESIS - Safety D
- SAFETY DATA SHEET - N-ethylmaleimide. Sigma-Aldrich.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Pyrrole - SAFETY D
- 1H-Pyrrole - SAFETY D
- SAFETY D
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An In-Depth Technical Guide to Personal Protective Equipment for Handling 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole. As a Senior Application Scientist, my objective is to provide you, my fellow researchers and drug development professionals, with a framework for safety that is built on a deep understanding of chemical causality. The information herein is synthesized from established safety protocols for structurally related compounds, ensuring a robust and cautious approach in the absence of specific toxicological data for this exact molecule.
Foundational Hazard Assessment: A Logic-Driven Approach
-
The Pyrrolidine/Pyrrole Core: The foundational pyrrolidine and pyrrole structures are known to be hazardous. Pyrrolidine, for instance, is classified as a flammable liquid that causes severe skin burns and eye damage, and is harmful if swallowed or inhaled.[1][2] Pyrrole is also flammable, toxic if swallowed, and can cause serious eye damage.[3][4][5] It is logical to assume that derivatives like our compound of interest may retain some of these hazardous properties. Contact can irritate the skin and eyes, and exposure to high concentrations of similar compounds may affect the nervous system.[6]
-
The Fluorobenzyl Moiety: The introduction of fluorine into organic molecules can significantly alter their properties.[7] While the carbon-fluorine bond is very strong, fluorinated organic compounds must be handled with care.[8] Their synthesis and decomposition can produce hazardous byproducts, and some may possess metabolic toxicity.[7][8] Therefore, we must treat the compound as potentially toxic and irritating.
Based on this analysis, we will operate under the assumption that 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole presents the following GHS-aligned hazards:
-
Skin Corrosion/Irritation[9]
-
Serious Eye Damage/Eye Irritation[9]
-
Acute Toxicity (Oral, Dermal, Inhalation)[9]
-
Specific Target Organ Toxicity[9]
This conservative assessment forms the bedrock of our personal protective equipment (PPE) recommendations.
Core Directive: Personal Protective Equipment (PPE) Protocol
The consistent and correct use of PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on the anticipated hazards and are designed to provide comprehensive protection.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles must be impact and splash-resistant, meeting ANSI Z87.1 standards or equivalent.[8] A face shield is mandatory when handling larger quantities (>50 mL) or during procedures with a high risk of splashing, such as heating or pressure reactions.[6][10] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile base layer, neoprene or PVC outer layer). | Always inspect gloves for tears or perforations before use.[11] Consult the glove manufacturer's compatibility chart for specific breakthrough times.[7] Change gloves immediately if contamination is suspected and follow proper glove removal techniques to avoid skin contact.[2] |
| Skin and Body Protection | Flame-resistant laboratory coat and a chemical-resistant apron. | A fully buttoned, flame-resistant lab coat should be worn at all times.[7] For handling corrosive liquids or larger volumes, a chemical-resistant apron provides an additional layer of protection.[1] Closed-toe shoes are mandatory, and pants should cover the entire leg.[12] |
| Respiratory Protection | Use within a certified chemical fume hood. A respirator may be required for spills or poor ventilation. | All handling of the solid compound or its solutions should occur within a properly functioning fume hood to control vapor and aerosol exposure.[13] If engineering controls fail or for emergency spill response, a NIOSH-approved respirator with cartridges appropriate for organic vapors (e.g., type ABEK) is necessary.[2] |
Operational and Disposal Plans: A Self-Validating System
Trust in a protocol comes from its clarity and completeness. The following step-by-step procedures are designed to be self-validating, leaving no room for ambiguity in critical safety operations.
PPE Donning and Doffing Sequence
A disciplined approach to putting on and removing PPE is essential to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Standard Handling Protocol
-
Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific work area and have spill cleanup materials readily available.
-
PPE: Don the appropriate PPE as outlined in the table and diagram above.
-
Manipulation: Conduct all manipulations, including weighing, preparing solutions, and running reactions, deep within the fume hood.[12] Use non-sparking tools, especially when handling flammable solids or their solutions.[6]
-
Storage: Keep containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][7]
-
Post-Handling: After handling, decontaminate the work area. Doff PPE in the correct sequence, washing hands thoroughly with soap and water immediately after glove removal.[6]
Spill Management Protocol
Rapid and correct response to a spill is critical to mitigate exposure.
-
Small Spills (<100 mL within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[1]
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[7]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (>100 mL or any spill outside a fume hood):
Decontamination and Disposal Plan
Proper disposal prevents environmental contamination and future accidental exposures.
-
Chemical Waste: Dispose of 1-(4-Fluorobenzyl)-2,5-dihydro-1H-pyrrole and any solutions containing it as hazardous chemical waste. Collect it in a clearly labeled, sealed container. Never mix it with other waste streams.
-
Contaminated PPE:
-
Disposable Items: Outer gloves, disposable aprons, and other contaminated single-use items should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Reusable Items: Lab coats must be professionally laundered if contaminated. Face shields and goggles should be decontaminated thoroughly before reuse.
-
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They may retain product residue and vapors.
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety grounded in scientific understanding and proactive risk management. This approach ensures the protection of yourself, your colleagues, and the integrity of your research.
References
- Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds - Benchchem. (n.d.).
- Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
- Pyrrolidine - HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
- Pyrrolidine - Safety Data Sheet. (2022). Apollo Scientific.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Personal protective equipment for handling 5-Hydroxy-2-pyrrolidone - Benchchem. (n.d.).
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
- Material Safety Data Sheet - Pyrrolidine. (n.d.). Cole-Parmer.
- GHS Hazard Class and Hazard Category. (2016). ChemSafetyPro.COM.
- 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine Safety Data Sheet. (n.d.). BLD Pharmatech.
- Pyrrole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Pyrrole - Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 1H-Pyrrole - Safety Data Sheet. (2010).
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). HSC Chemistry.
- Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). CSUB.
- Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate Safety Data Sheet. (2024). Cayman Chemical.
- pyrrole-MSDS.pdf. (n.d.). CDN.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
